Diethyl (cyanomethyl)phosphonate
描述
The exact mass of the compound Diethyl cyanomethylphosphonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407826. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-diethoxyphosphorylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12NO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMBADTWRIGGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180015 | |
| Record name | Diethyl (cyanomethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2537-48-6 | |
| Record name | Diethyl P-(cyanomethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2537-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (cyanomethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002537486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (cyanomethyl)phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (cyanomethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (cyanomethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diethyl (cyanomethyl)phosphonate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, diethyl (cyanomethyl)phosphonate stands as a pivotal reagent in modern organic synthesis. Its utility in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of α,β-unsaturated nitriles has cemented its role as an indispensable tool in the construction of complex molecular architectures found in numerous natural products and pharmaceuticals.
This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and application, and visual representations of its reactive pathways.
Core Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] It is soluble in many common organic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[2] The quantitative physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂NO₃P | [1] |
| Molecular Weight | 177.14 g/mol | [1] |
| CAS Number | 2537-48-6 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 101-102 °C at 0.4 mmHg | [3] |
| Density | 1.095 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.434 | [3] |
| Solubility | Soluble in THF, DME, DCM. Miscible with water, chloroform, ethyl acetate (B1210297). | [1][2] |
| ¹H NMR (CDCl₃) | δ 1.40 (t, 6H), 2.90 (d, J=20.9 Hz, 2H), 4.25 (m, 4H) |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and chloroacetonitrile.
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, triethyl phosphite (2.0 equivalents) is heated to 150 °C.
-
Chloroacetonitrile (1.0 equivalent) is added dropwise to the heated triethyl phosphite over a period of 2 hours. The reaction byproduct, ethyl chloride, is evolved as a gas during the addition.
-
After the addition is complete, the reaction mixture is stirred at 150 °C for an additional 2 hours.
-
The reaction progress can be monitored by the cessation of gas evolution.
-
Upon completion, the crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Nitriles
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of olefination chemistry, providing a reliable method for the synthesis of alkenes.[4] this compound is a key reagent in this transformation for the preparation of α,β-unsaturated nitriles.[2]
General Procedure using Sodium Hydride (NaH):
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate (B1237965) carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[6]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the desired α,β-unsaturated nitrile.[7]
Reaction Mechanisms and Workflows
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism involving the formation of a phosphonate-stabilized carbanion, which then undergoes nucleophilic addition to a carbonyl compound.[4]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
The experimental workflow for a typical Horner-Wadsworth-Emmons reaction using this compound is a sequential process that requires careful handling of reagents and control of reaction conditions.
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
References
- 1. Diethyl cyanomethylphosphonate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Diethyl (cyanomethyl)phosphonate CAS number 2537-48-6
An In-depth Technical Guide to Diethyl (cyanomethyl)phosphonate (CAS: 2537-48-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis. It covers its chemical and physical properties, spectroscopic data, synthesis, and key applications, with a focus on the Horner-Wadsworth-Emmons reaction. Detailed experimental protocols and workflow diagrams are included to assist researchers in its practical application.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1] It is a valuable reagent in C-C bond formation, particularly in the synthesis of α,β-unsaturated nitriles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2537-48-6 | [2] |
| Molecular Formula | C₆H₁₂NO₃P | [2] |
| Molecular Weight | 177.14 g/mol | [2] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Density | 1.095 g/mL at 25 °C | [2] |
| Boiling Point | 101-102 °C at 0.4 mmHg | [2] |
| Refractive Index (n20/D) | 1.434 | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
| Solubility | Soluble in Chloroform, Methanol (Slightly). Miscible with water, tetrahydrofuran, ethyl acetate, and methylene (B1212753) chloride. | [3] |
| InChI Key | KWMBADTWRIGGGG-UHFFFAOYSA-N | [2] |
| SMILES | CCOP(=O)(CC#N)OCC | [2] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 2: ¹H NMR Spectral Data
| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| OCH₂CH₃ | 4.247 | q | |
| PCH₂CN | 2.901 | d | J(P-H) = 20.9 Hz |
| OCH₂CH₃ | 1.400 | t |
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~2250 | C≡N stretch |
| ~1250 | P=O stretch |
| ~1020-1050 | P-O-C stretch |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 177 | [M]⁺ (Molecular Ion) |
| 150 | [M - C₂H₃]⁺ |
| 137 | [M - C₂H₄O]⁺ |
| 122 | [M - C₂H₅O - CH₂]⁺ |
| 109 | [PO(OC₂H₅)₂]⁺ |
| 104 | [M - C₂H₅O - CN]⁺ |
| 81 | [PO₂(OH)₂]⁺ |
Synthesis of this compound
The most common method for synthesizing this compound is the Michaelis-Arbuzov reaction between triethyl phosphite (B83602) and chloroacetonitrile (B46850).[3]
Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction
This protocol is based on the general procedure described in the literature.[3]
Materials:
-
Triethyl phosphite
-
Chloroacetonitrile
-
Reaction flask equipped with a dropping funnel, condenser, and thermometer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Charge the reaction flask with triethyl phosphite (2.0 mol equivalents).
-
Heat the triethyl phosphite to 150 °C.
-
Slowly add chloroacetonitrile (1.0 mol equivalent) dropwise to the heated triethyl phosphite over a period of 2 hours. Chloroethane gas will be evolved during the addition.
-
After the addition is complete, continue to stir the reaction mixture at 150 °C for an additional 2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 110-139 °C at 1 mbar.
Expected Yield: 99% (based on gas chromatography area percentage).[3]
Synthesis Workflow
Caption: Michaelis-Arbuzov synthesis of this compound.
Applications in Organic Synthesis
This compound is a key reagent in several important organic transformations.
Horner-Wadsworth-Emmons (HWE) Reaction
The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated nitriles from aldehydes and ketones.[3][4] This reaction is a cornerstone of stereoselective alkene synthesis.[5] The phosphonate (B1237965) carbanion is more nucleophilic and less basic than the corresponding Wittig reagent, and the water-soluble phosphate (B84403) byproduct simplifies purification.[4][5]
This is a general procedure that can be adapted for various aldehydes.[5]
Materials:
-
This compound
-
Aldehyde
-
Strong base (e.g., NaH, KHMDS)
-
Anhydrous solvent (e.g., THF, DME)
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0-1.2 equivalents) in the anhydrous solvent in a dry round-bottom flask.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Add the strong base (1.0-1.2 equivalents) portion-wise or dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Slowly add a solution of the aldehyde (1.0 equivalent) in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding the quenching solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over the drying agent.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Other Synthetic Applications
This compound is also utilized in other synthetic transformations:
-
Reaction with Epoxides and Nitrones: It reacts with epoxides and nitrones to form cyano-substituted cyclopropanes and aziridines, respectively.[3]
-
α-Arylation of Alkanenitriles: It can be used in the synthesis of α-arylated alkanenitriles through reaction with aryl iodides in the presence of a copper(I) iodide catalyst.[3]
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 5: Safety and Handling
| Parameter | Information | Reference(s) |
| Hazard Statements | Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. Toxic if inhaled. | [6] |
| Precautionary Statements | Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [6] |
| Personal Protective Equipment | Eyeshields, Gloves, N95 dust mask (US) or type ABEK (EN14387) respirator filter. | [2] |
| Storage | Store in a cool, dry place in a tightly sealed container under an inert atmosphere (2-8°C). | [3] |
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of α,β-unsaturated nitriles and other valuable organic molecules. Its favorable reaction characteristics in the Horner-Wadsworth-Emmons reaction, coupled with straightforward purification, make it an indispensable tool for researchers in organic synthesis and drug development. Proper handling and storage are essential to ensure its safe and effective use in the laboratory.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Diethyl cyanomethylphosphonate 98 2537-48-6 [sigmaaldrich.com]
- 3. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Diethyl (cyanomethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of diethyl (cyanomethyl)phosphonate, a versatile reagent in modern organic synthesis. The document details its chemical and physical properties, synthesis, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to research and drug development.
Chemical Identity and Properties
This compound is an organophosphorus compound widely utilized as a Horner-Wadsworth-Emmons reagent for the stereoselective synthesis of α,β-unsaturated nitriles.[1] Its IUPAC name is This compound . An alternative, yet also correct, IUPAC name is 2-diethoxyphosphorylacetonitrile .[2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, compiled from various sources.[3][4][5][6]
| Property | Value |
| CAS Number | 2537-48-6[2] |
| Molecular Formula | C₆H₁₂NO₃P[2] |
| Molecular Weight | 177.14 g/mol [2] |
| Appearance | Clear colorless to pale yellow liquid[5][7] |
| Boiling Point | 101-102 °C at 0.4 mmHg[4][5] |
| Density | 1.095 g/mL at 25 °C[4][5] |
| Refractive Index (n²⁰/D) | 1.4312-1.434[3][4] |
| Flash Point | 117.3 °C (243.1 °F)[3] |
| Solubility | Soluble in THF, DME, DCM, chloroform, ethyl acetate, and methylene (B1212753) chloride. Miscible with water.[1][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Features |
| ¹H NMR | Consistent with the structure, showing characteristic shifts for the ethoxy and cyanomethyl protons.[7] |
| IR Spectrum | Available from the NIST/EPA Gas-Phase Infrared Database.[8] |
| Mass Spectrum | Electron ionization mass spectral data are available in the NIST Chemistry WebBook.[6][9] |
Synthesis of this compound
The most common and industrially relevant method for synthesizing this compound is the Michaelis-Arbuzov reaction.[3][10] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), typically triethyl phosphite, on an alkyl halide, in this case, chloroacetonitrile (B46850).[11]
Synthesis Pathway: Arbuzov Reaction
The synthesis proceeds via the reaction of triethyl phosphite with chloroacetonitrile. The phosphorus atom of the phosphite acts as a nucleophile, displacing the chloride from chloroacetonitrile. The resulting phosphonium (B103445) intermediate then undergoes dealkylation by the chloride ion to yield the final phosphonate (B1237965) product and ethyl chloride as a byproduct.[10][11]
Caption: Arbuzov reaction for the synthesis of this compound.
Experimental Protocol: Synthesis via Arbuzov Reaction
The following is a general laboratory procedure for the synthesis of this compound.[5]
Materials:
-
Triethyl phosphite
-
Chloroacetonitrile
-
Reaction flask equipped with a dropping funnel, condenser, and magnetic stirrer
-
Heating mantle
-
Vigreux fractionation column
-
Vacuum distillation apparatus
Procedure:
-
Charge a reaction flask with triethyl phosphite (2.0 molar equivalents).
-
Heat the triethyl phosphite to 150 °C with stirring.
-
Slowly add chloroacetonitrile (1.0 molar equivalent) dropwise to the heated triethyl phosphite over 2 hours. Chloroethane will evolve as a byproduct and should be handled in a well-ventilated fume hood.
-
After the addition is complete, continue to stir the reaction mixture at 150 °C for an additional 2 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation using a short Vigreux column. Collect the fraction boiling at 110-139 °C at 1 mbar.
Expected Yield:
-
Up to 99% based on chloroacetonitrile.[5]
Applications in Organic Synthesis
The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β-unsaturated nitriles from aldehydes and ketones.[1][5] This reaction is highly valued for its general reliability and the production of predominantly E-alkenes.[12]
Horner-Wadsworth-Emmons (HWE) Reaction Mechanism
The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon by a suitable base, forming a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form a tetrahedral intermediate. This intermediate cyclizes to a four-membered oxaphosphetane ring, which then collapses to yield the alkene product and a water-soluble phosphate (B84403) byproduct.[12][13]
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: HWE Reaction with Benzaldehyde (B42025)
This protocol describes the synthesis of cinnamonitrile (B126248) from benzaldehyde using this compound.
Materials:
-
This compound
-
Benzaldehyde
-
A suitable base (e.g., NaH, KOt-Bu, or solid bases like KF-CaF₂)[14][15]
-
Anhydrous solvent (e.g., THF, DMF)
-
Reaction vessel with an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
-
Separatory funnel
-
Standard workup and purification reagents (e.g., water, brine, organic solvent for extraction, drying agent like MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add the base (1.1 equivalents) portion-wise at a controlled temperature (e.g., 0 °C for NaH).
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Add a solution of benzaldehyde (1.0 equivalent) in the anhydrous solvent dropwise to the carbanion solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the careful addition of water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure cinnamonitrile.
Product Characterization (Cinnamonitrile):
-
Appearance: Pale yellow liquid.
-
¹H NMR (E-isomer): δ 5.80 (d, J = 17 Hz, 1H), 7.30 (d, J = 17 Hz, 1H), 7.40 (m, 5H).
-
¹H NMR (Z-isomer): δ 5.40 (d, J = 11 Hz, 1H), 7.08 (d, J = 12 Hz, 1H), 7.40 (m, 5H).
-
IR (film): 2210 cm⁻¹ (ν C≡N).[14]
Experimental Workflow Visualization
Caption: Experimental workflow for a typical Horner-Wadsworth-Emmons reaction.
Conclusion
This compound is an indispensable reagent for the synthesis of α,β-unsaturated nitriles, which are important intermediates in the development of pharmaceuticals and other fine chemicals. Its straightforward synthesis via the Arbuzov reaction and its reliable performance in the Horner-Wadsworth-Emmons reaction make it a valuable tool for synthetic chemists. This guide provides the fundamental data, protocols, and mechanistic understanding required for its effective application in a research and development setting.
References
- 1. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 2. This compound | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Diethyl cyanomethylphosphonate 98 2537-48-6 [sigmaaldrich.com]
- 5. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]
- 6. Diethyl cyanomethylphosphonate [webbook.nist.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Diethyl cyanomethylphosphonate [webbook.nist.gov]
- 9. Diethyl cyanomethylphosphonate [webbook.nist.gov]
- 10. Arbuzov Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
Diethyl (cyanomethyl)phosphonate: A Technical Guide for Researchers
An In-depth Examination of a Versatile Reagent in Organic Synthesis and its Emerging Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diethyl (cyanomethyl)phosphonate, a key reagent in organic chemistry, with a focus on its molecular characteristics, synthetic applications, and biological activities. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries.
Core Molecular and Physical Properties
This compound is an organophosphorus compound widely utilized in chemical synthesis. Its key physical and chemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₁₂NO₃P |
| Molecular Weight | 177.14 g/mol [1] |
| CAS Number | 2537-48-6[1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 101-102 °C at 0.4 mmHg |
| Density | 1.095 g/mL at 25 °C |
| Refractive Index | n20/D 1.434 |
| Solubility | Soluble in THF, DME, and DCM[2] |
| Synonyms | (Diethylphosphono)acetonitrile, Cyanomethylphosphonic acid diethyl ester |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Arbuzov reaction between triethyl phosphite (B83602) and chloroacetonitrile (B46850).
Experimental Protocol: Arbuzov Reaction
Materials:
-
Triethyl phosphite
-
Chloroacetonitrile
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a dropping funnel, heat triethyl phosphite to 150 °C.
-
Slowly add chloroacetonitrile dropwise to the heated triethyl phosphite over a period of 2 hours. Chloroethane is evolved as a byproduct during this addition.
-
After the addition is complete, continue to stir the reaction mixture at 150 °C for an additional 2 hours, or until the evolution of gas ceases.
-
Upon completion of the reaction, purify the crude product by vacuum distillation to yield this compound.
Chemical Reactivity and Applications
The primary application of this compound in organic synthesis is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated nitriles.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene. A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture. The reaction generally favors the formation of the (E)-alkene.[3][4][5]
Experimental Protocol: HWE Reaction with Benzaldehyde (B42025)
This protocol is adapted from the study by Hachemi et al. (1996), which investigated the reaction on solid bases.[6]
Materials:
-
This compound
-
Benzaldehyde
-
Solid base (e.g., KF-Alumina)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
To a stirred solution of this compound in the appropriate solvent, add the solid base.
-
Add benzaldehyde to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the solid base from the reaction mixture.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica (B1680970) gel to obtain the α,β-unsaturated nitrile product.
Biological Activity and Drug Development Potential
Recent studies have highlighted the potential of this compound and its derivatives in the field of drug development, particularly for their antimicrobial and enzyme-inhibitory activities.
Antimicrobial Activity
Phosphonate derivatives have been shown to exhibit antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported, related phosphonate compounds have demonstrated activity against various bacterial strains. For example, certain diethyl benzylphosphonate derivatives have shown cytotoxic effects on model bacterial strains.
| Compound Type | Bacterial Strain(s) | Reported Activity (MIC in µg/mL) |
| Diethyl benzylphosphonate derivatives | E. coli strains | Varied, with some compounds showing significant activity[7] |
| α-Aminophosphonate derivatives | Gram-positive and Gram-negative bacteria | MIC values ranging from 0.25 to 128[8] |
| α-Aminophosphonate derivatives with coumarin (B35378) scaffold | S. aureus, A. baumannii, P. aeruginosa | MIC values in the low µM range[9] |
Enzyme Inhibition: Acetylcholinesterase
References
- 1. This compound | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 3. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Antibacterial Activity against Nosocomial Pathogens of an Enzymatically Derived α-Aminophosphonates Possessing Coumarin Scaffold | MDPI [mdpi.com]
Spectroscopic Profile of Diethyl (cyanomethyl)phosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for diethyl (cyanomethyl)phosphonate (CAS No. 2537-48-6), a versatile reagent in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a critical resource for compound verification and reaction monitoring.
Summary of Spectroscopic Data
The spectroscopic data for this compound is summarized below. These values are compiled from various spectral databases and literature sources, providing a reliable reference for researchers.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR data are presented below.
Table 1: ¹H NMR Spectroscopic Data Solvent: CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 4.25 | Quintet | 8.7 | O-CH₂ |
| 2.90 | Doublet | 20.9 | P-CH₂-CN |
| 1.40 | Triplet | - | CH₃ |
Table 2: ¹³C NMR Spectroscopic Data Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 114.7 | CN |
| 64.4 | O-CH₂ |
| 18.0 (d, JPC = 142 Hz) | P-CH₂ |
| 16.2 (d, JPC = 6 Hz) | CH₃ |
Table 3: ³¹P NMR Spectroscopic Data Solvent: CDCl₃, Proton Decoupled
| Chemical Shift (δ) ppm | Assignment |
| ~20-25 | P=O |
| Note: The exact chemical shift can vary depending on the solvent and concentration. The provided range is typical for diethyl phosphonates.[4] |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Table 4: Key IR Absorption Bands Sample Preparation: Neat
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2250 - 2200 | Strong, Sharp | C≡N stretch |
| 1250 - 1200 | Strong | P=O stretch |
| 1050 - 1000 | Strong | P-O-C stretch |
| 2985 - 2850 | Medium | C-H stretch (alkyl) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 5: Mass Spectrometry Data Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 177 | Low | [M]⁺ (Molecular Ion) |
| 150 | Moderate | [M - C₂H₃]⁺ |
| 137 | High | [M - C₂H₄O]⁺ |
| 122 | High | [M - C₂H₅O - CH₃]⁺ |
| 109 | Very High | [M - C₂H₅O - C₂H₄]⁺ |
| 81 | High | [PO₃H₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
The spectral width is set to approximately 16 ppm, centered around 6 ppm.
-
A 30-degree pulse angle is used with a relaxation delay of 1-2 seconds.
-
16 to 32 scans are typically acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is used.
-
The spectral width is set to approximately 240 ppm, centered around 120 ppm.
-
A 30-degree pulse angle and a relaxation delay of 2 seconds are employed.
-
Several hundred to a few thousand scans are acquired due to the low natural abundance of ¹³C.
-
-
³¹P NMR Acquisition:
-
A proton-decoupled, single-pulse experiment is performed.
-
The spectral width is set to a range appropriate for phosphonates (e.g., 100 ppm), centered around 30 ppm.
-
85% H₃PO₄ in D₂O is used as an external standard.
-
A 30-degree pulse angle and a relaxation delay of 2-5 seconds are used.
-
64 to 128 scans are generally sufficient.
-
IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For an ATR-FTIR measurement, a small drop of neat this compound liquid is placed directly onto the ATR crystal.
-
Acquisition:
-
A background spectrum of the clean ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
The spectrum is recorded over the range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC-MS Conditions (for sample introduction):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.
Caption: Workflow for the spectroscopic characterization of an organic compound.
References
An In-depth Technical Guide to the Physical Properties of Diethyl (cyanomethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Diethyl (cyanomethyl)phosphonate (CAS No. 2537-48-6). The information presented is intended to support research, development, and quality control activities involving this versatile reagent. This document includes a summary of key quantitative data, detailed experimental protocols for property determination, and a logical workflow diagram.
Core Physical Properties
This compound is a colorless to light yellow liquid that serves as a crucial reagent in various organic syntheses, most notably in the Horner-Wadsworth-Emmons reaction for the formation of α,β-unsaturated nitriles.[1][2] A thorough understanding of its physical properties is essential for its proper handling, application, and for the optimization of reaction conditions.
Data Presentation
The following table summarizes the key physical properties of this compound, compiled from various chemical suppliers and databases.
| Physical Property | Value | Notes |
| Molecular Formula | C6H12NO3P | [3] |
| Molecular Weight | 177.14 g/mol | [3][4] |
| Appearance | Clear colorless to light yellow liquid | [1][5] |
| Density | 1.095 g/mL at 25 °C | [1][3][6] |
| Boiling Point | 101-102 °C at 0.4 mmHg | [1][3][5] |
| Refractive Index | n20/D 1.434 | [1][3][6] |
| Solubility | Miscible with water, chloroform, tetrahydrofuran, ethyl acetate, and methylene (B1212753) chloride. Slightly soluble in methanol. | [1][6] |
| Flash Point | > 112 °C (> 233.6 °F) | [5] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid compounds like this compound. These protocols are based on standard laboratory practices.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For small sample volumes, a micro-boiling point determination method is suitable.[5][7]
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Rubber band or wire for attaching the test tube to the thermometer
Procedure:
-
A small amount of this compound (a few drops) is placed into the small test tube.
-
A capillary tube, sealed at one end, is placed inside the test tube with the open end down.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a heating bath.
-
The bath is heated slowly. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[5]
Determination of Density
The density of a substance is its mass per unit volume. For a liquid, this can be determined using a pycnometer or by direct mass and volume measurements.
Apparatus:
-
Pycnometer (a glass flask with a precise volume)
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a water bath to bring it to a specific temperature (e.g., 25 °C).
-
The pycnometer is removed from the bath, wiped dry, and its mass is determined.
-
The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[8]
Determination of Refractive Index
The refractive index of a material is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used to identify and assess its purity. An Abbe refractometer is commonly used for this measurement.[9][10]
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Dropper
-
Solvent for cleaning (e.g., acetone (B3395972) or ethanol)
-
Soft tissue paper
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
The prism of the refractometer is cleaned and dried.
-
A few drops of this compound are placed on the prism.
-
The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.
-
The light source is positioned, and the eyepiece is adjusted until the crosshairs are in focus.
-
The handwheel is turned to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
The refractive index is read from the scale.[10]
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. A qualitative assessment of solubility can be performed through direct observation.[11][12]
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes or droppers
Procedure:
-
A small, measured volume (e.g., 1 mL) of the solvent (e.g., water, chloroform, methanol) is placed in a test tube.
-
A small, measured volume (e.g., 0.1 mL) of this compound is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer or by shaking.
-
The mixture is visually inspected for homogeneity. If the liquid forms a single, clear phase, it is considered miscible or soluble. If two distinct layers are present, or if the mixture is cloudy, it is considered immiscible or insoluble.
-
The process can be repeated with different ratios of solute to solvent to determine the extent of solubility.
Mandatory Visualization
The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.
References
- 1. phillysim.org [phillysim.org]
- 2. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. mt.com [mt.com]
- 9. Simple method to measure the refractive index of liquid with graduated cylinder and beaker | Review of Scientific Instruments | AIP Publishing [pubs.aip.org]
- 10. scribd.com [scribd.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. education.com [education.com]
Diethyl (cyanomethyl)phosphonate: A Technical Guide to Its Solubility and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics and synthetic utility of diethyl (cyanomethyl)phosphonate. While extensive quantitative solubility data in a wide range of solvents remains to be fully documented in publicly available literature, this document consolidates the existing information, presents a generalized experimental protocol for solubility determination, and illustrates its primary application in chemical synthesis.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2537-48-6 | [1] |
| Molecular Formula | C6H12NO3P | [1] |
| Molecular Weight | 177.14 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.095 g/mL at 25 °C | |
| Boiling Point | 101-102 °C at 0.4 mmHg | |
| Refractive Index | n20/D 1.434 |
Solubility Data
Qualitative Solubility:
| Solvent | Solubility | Reference |
| Tetrahydrofuran (THF) | Soluble | [3] |
| Dimethoxyethane (DME) | Soluble | [3] |
| Dichloromethane (DCM) | Soluble | [3] |
| Chloroform | Soluble | [2] |
| Methanol | Slightly Soluble | [2] |
| Water | Miscible | [2] |
| Ethyl Acetate | Miscible | [2] |
| Methylene Chloride | Miscible | [2] |
It is important to note a discrepancy in the reported water solubility, with one source describing it as "miscible"[2] and another as having "limited solubility". This suggests that while it may mix with water, the extent of its solubility might not be infinite and could be dependent on factors such as temperature and pH.
Quantitative Solubility:
| Solvent/Solvent System | Concentration | Notes | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL (564.53 mM) | Requires sonication to dissolve; DMSO is hygroscopic and newly opened solvent is recommended. | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (14.11 mM) | Forms a clear solution. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (14.11 mM) | Forms a clear solution. | [4] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a liquid phosphonate (B1237965) like this compound in a given solvent. This method is based on the equilibrium saturation technique.
Objective:
To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with tight-fitting caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV or MS) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of a distinct second phase (undissolved phosphonate) is necessary to ensure saturation.
-
Record the initial mass of the phosphonate added.
-
Add a known volume or mass of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary study may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for a period (e.g., 2-4 hours) to allow the undissolved phosphonate to separate.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved droplets.
-
Record the exact volume or mass of the filtered solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable analytical method (e.g., HPLC-UV, GC-FID) and generate a calibration curve from the standard solutions.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the validated analytical method to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the phosphonate in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Application in Synthesis: The Horner-Wadsworth-Emmons Reaction
This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of α,β-unsaturated nitriles from aldehydes or ketones. This reaction generally favors the formation of the (E)-alkene isomer.[5]
The general workflow for the HWE reaction using this compound is depicted below.
Caption: Horner-Wadsworth-Emmons reaction workflow.
The mechanism begins with the deprotonation of the phosphonate by a base to form a stabilized carbanion.[5] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone to form an oxaphosphetane intermediate.[6] Subsequent elimination from this intermediate yields the desired α,β-unsaturated nitrile and a water-soluble dialkyl phosphate byproduct, which can be easily removed during aqueous workup.[7][8]
References
- 1. This compound | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]
- 3. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
The Horner-Wadsworth-Emmons Reaction: A Core Mechanism Guide for Drug Development Professionals
An In-depth Technical Guide
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, prized for its reliability and stereocontrol in the formation of carbon-carbon double bonds. This reaction, a modification of the Wittig reaction, utilizes phosphonate-stabilized carbanions to react with aldehydes or ketones, yielding predominantly E-alkenes.[1][2] Its advantages, including the use of more nucleophilic and less basic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct, make it a favored tool in the synthesis of complex molecules, particularly within the realm of drug development.[3][4]
This technical guide provides a comprehensive overview of the core HWE reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Core Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the phosphonate (B1237965) ester by a suitable base, forming a nucleophilic phosphonate carbanion.[1][5] Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and lithium diisopropylamide (LDA).[4][6]
-
Nucleophilic Addition: The phosphonate carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone.[1] This step is often the rate-limiting step of the reaction.[7]
-
Oxaphosphetane Intermediate Formation: The resulting betaine-like intermediate rapidly cyclizes to form a four-membered ring intermediate known as an oxaphosphetane.[1][5] The stability and subsequent decomposition of this intermediate are crucial in determining the stereochemical outcome of the reaction.
-
Elimination: The oxaphosphetane intermediate collapses in a syn-elimination fashion, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene product and a water-soluble phosphate salt.[1] The formation of the strong phosphorus-oxygen double bond is a key driving force for this step.
The stereoselectivity of the HWE reaction is a key feature. Under standard conditions, the reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[2] This is attributed to the reversibility of the initial addition and the equilibration of the intermediates, allowing for the preferential formation of the sterically less hindered transition state leading to the (E)-isomer.[7]
Stereoselectivity and the Still-Gennari Modification
While the classical HWE reaction provides excellent E-selectivity, the synthesis of (Z)-alkenes often requires modified conditions. The Still-Gennari modification addresses this by employing phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) in the presence of a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) with 18-crown-6 (B118740).[8] This modification promotes kinetic control, where the initial addition is irreversible, and the diastereomeric intermediate leading to the (Z)-alkene is formed faster.[8]
Quantitative Data Summary
The stereochemical outcome and yield of the Horner-Wadsworth-Emmons reaction are highly dependent on the reaction conditions. The following tables summarize quantitative data from various studies, highlighting the influence of base, solvent, and phosphonate structure on the reaction.
Table 1: Influence of Reaction Conditions on the E/Z Selectivity of the HWE Reaction
| Aldehyde | Phosphonate | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | DME | 25 | 95 | >95:5 | [6] |
| Isobutyraldehyde | Triethyl phosphonoacetate | NaH | DME | 25 | 85 | 90:10 | [6] |
| Benzaldehyde | Trimethyl phosphonoacetate | LDA | THF | -78 | 92 | 10:90 | [8] |
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS/18-crown-6 | THF | -78 | 78 | 1:15.5 | [9] |
| 3-Phenylpropanal | Bis(2,2,2-trifluoroethyl)phosphonoacetic acid | i-PrMgBr | Toluene | Reflux | Not Reported | 95:5 | [10] |
Table 2: Still-Gennari Modification for Z-Selective Olefination
| Aldehyde | Phosphonate | Base System | Solvent | Temperature (°C) | Yield (%) | Z:E Ratio | Reference |
| Benzaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS / 18-crown-6 | THF | -78 | 95 | 97:3 | [8] |
| Cyclohexanecarboxaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS / 18-crown-6 | THF | -78 | 93 | 98:2 | [8] |
| Octanal | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS / 18-crown-6 | THF | -78 | 88 | 95:5 | [8] |
Experimental Protocols
Below are detailed methodologies for the standard Horner-Wadsworth-Emmons reaction to yield an (E)-alkene and the Still-Gennari modification for the synthesis of a (Z)-alkene.
Protocol 1: Standard HWE Reaction for (E)-Alkene Synthesis
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DME at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous DME dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (E)-alkene.
Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis
Materials:
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
-
Aldehyde (e.g., p-tolualdehyde)
-
Potassium hexamethyldisilazide (KHMDS) (0.5 M in toluene)
-
18-crown-6
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 18-crown-6 (3.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 eq).[9]
-
Add KHMDS solution (2.1 eq) dropwise to the stirred solution.[9]
-
After stirring for 30 minutes at -78 °C, add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.[9]
-
Continue stirring at -78 °C for 2 hours.[9]
-
Monitor the reaction progress by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and allow the mixture to warm to room temperature.[9]
-
Extract the mixture with diethyl ether (3 x 50 mL).[9]
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired (Z)-alkene.[9]
Visualizing the Reaction Pathway
The following diagrams, generated using Graphviz, illustrate the core HWE reaction mechanism and the key difference in the Still-Gennari modification.
Caption: The core mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Logical workflow of the Still-Gennari modification for (Z)-alkene synthesis.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. studylib.net [studylib.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
The Horner-Wadsworth-Emmons Reaction: A Technical Guide to Diethyl (cyanomethyl)phosphonate in Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are the basis of many pharmaceuticals, agrochemicals, and advanced materials.[1] Among the myriad of methodologies for C-C bond formation, the Horner-Wadsworth-Emmons (HWE) reaction stands out as a robust and highly reliable tool for the stereoselective synthesis of alkenes.[2] This technical guide provides an in-depth exploration of the role of a key reagent in this transformation, diethyl (cyanomethyl)phosphonate, in the synthesis of α,β-unsaturated nitriles. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules.[3][4]
This compound is a stabilized phosphonate (B1237965) reagent that reacts with aldehydes and ketones to yield α,β-unsaturated nitriles, which are crucial building blocks in organic synthesis.[5][6] This reagent offers several advantages over traditional Wittig reagents, including the generation of a water-soluble phosphate (B84403) byproduct that simplifies purification and typically a higher reactivity of the phosphonate carbanion.[7][8] This guide will delve into the reaction mechanism, provide detailed experimental protocols, present quantitative data on reaction outcomes, and illustrate key concepts with diagrams to aid in the practical application of this versatile reagent.
The Horner-Wadsworth-Emmons Reaction Mechanism
The HWE reaction proceeds through a well-established multi-step mechanism. The reaction is initiated by the deprotonation of the phosphonate, followed by a nucleophilic attack on a carbonyl compound, and culminates in the elimination of a phosphate byproduct to form the alkene.
The generally accepted mechanism for the Horner-Wadsworth-Emmons reaction involving this compound is as follows:
-
Deprotonation: A base is used to abstract a proton from the carbon alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.[9]
-
Nucleophilic Addition: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate.[9]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane. This step is often the rate-determining step of the reaction.[9]
-
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final α,β-unsaturated nitrile and a water-soluble diethyl phosphate salt.[9]
Stereoselectivity
A key feature of the HWE reaction is its inherent stereoselectivity. The geometry of the resulting alkene (E or Z) is influenced by several factors, including the structure of the reactants, the reaction conditions (base, solvent, and temperature), and the nature of the phosphonate itself.
-
(E)-Selectivity (Standard Conditions): The standard HWE reaction with this compound typically favors the formation of the thermodynamically more stable (E)-alkene.[2] This is particularly true for reactions with aromatic aldehydes.[2] The use of lithium or sodium bases at ambient or elevated temperatures generally promotes the formation of the (E)-isomer.[10]
-
(Z)-Selectivity (Still-Gennari Modification): To achieve (Z)-selectivity, a modification developed by Still and Gennari is employed. This involves using phosphonates with electron-withdrawing groups on the phosphorus atom, such as bis(2,2,2-trifluoroethyl) esters, in combination with a potassium base (e.g., KHMDS) and a crown ether (e.g., 18-crown-6) at low temperatures.[8][9] These conditions accelerate the elimination step from the kinetically favored intermediate, leading to the (Z)-alkene. While this compound is not the typical reagent for the Still-Gennari modification, understanding these principles allows for the rational design of experiments to control stereochemical outcomes.
Quantitative Data on HWE Reactions
The yield and stereoselectivity of the HWE reaction with this compound are highly dependent on the substrate and reaction conditions. The following tables summarize representative data from the literature.
Table 1: Reaction with Aromatic Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| Benzaldehyde | NaH | THF | 25 | 85-95 | >95:5 |
| 4-Chlorobenzaldehyde | NaH | DME | 25 | 92 | E-only |
| 4-Methoxybenzaldehyde | NaH | THF | 25 | 88 | E-only |
| 2-Naphthaldehyde | NaH | DME | 25 | 90 | E-only |
Table 2: Reaction with Aliphatic Aldehydes and Ketones
| Carbonyl Compound | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| Heptanal | NaH | THF | 25 | 75-85 | ~90:10 |
| Cyclohexanecarboxaldehyde | NaH | DME | 25 | 80 | >95:5 |
| Cyclohexanone | NaH | Benzene | 60-65 | 70-80 | N/A |
| Acetophenone | NaH | THF | 25 | 60-70 | ~85:15 |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in the laboratory. Below are representative procedures for the Horner-Wadsworth-Emmons reaction with this compound.
General Experimental Workflow
The typical workflow for a Horner-Wadsworth-Emmons reaction can be broken down into several key stages, from reagent preparation to product purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. htdchem.com [htdchem.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
An In-depth Technical Guide to the Basic Handling and Storage of Diethyl (cyanomethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information and standardized protocols for the safe handling and storage of Diethyl (cyanomethyl)phosphonate (CAS No: 2537-48-6). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid used in organic synthesis, notably as a reagent in the Horner-Wadsworth-Emmons reaction.[1][2][3] Understanding its physical properties is fundamental to its safe handling.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂NO₃P | [1][4] |
| Molecular Weight | 177.14 g/mol | [4] |
| Appearance | Clear, colorless to light yellow liquid | [1][5] |
| Boiling Point | 101-102 °C @ 0.4 mmHg | [2][5] |
| Density | 1.095 - 1.1264 g/cm³ at 25 °C | [6] |
| Refractive Index | n20/D 1.434 | [2] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Solubility | Soluble in organic solvents like chloroform, THF, DME, DCM.[2][3] Limited solubility in water.[1] | [1][2][3] |
Hazard Identification and Toxicology
This compound is classified as toxic and corrosive. It can cause severe skin burns, eye damage, and respiratory irritation.[6][7][8] It is toxic if swallowed, in contact with skin, or if inhaled.[9]
| Hazard Classification | Description | GHS Statements |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin. | H301, H311, H331[9] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | H314, H315[6][8] |
| Eye Damage/Irritation | Causes serious eye damage. | H314, H319[6][8] |
| Respiratory Irritation | May cause respiratory irritation. | H335[6] |
Emergency Overview: DANGER! Causes severe burns to the eyes, skin, respiratory tract, and gastrointestinal tract.[7] Effects of exposure may be delayed.[7]
Safe Handling Protocols
All operations involving this compound must be conducted within a certified chemical fume hood.[6][7] An eyewash station and safety shower must be readily accessible.[7][10]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this substance:
-
Eye Protection: Chemical safety goggles with a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[6]
-
Skin and Body Protection: An impervious laboratory coat and appropriate protective clothing.[6]
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH/MSHA-approved respirator is required.[5][10]
General Handling Workflow
The following workflow outlines the standard procedure for handling the reagent.
Caption: Standard workflow for handling this compound.
Specific Handling Precautions
-
Avoid all personal contact, including inhalation of vapors, mist, or gas.[7][8]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the work area.[8]
-
Use only in a well-ventilated area, preferably a chemical fume hood.[7]
-
Keep the container tightly sealed when not in use to prevent moisture ingress and release of vapors.[8]
-
Avoid physical damage to containers.[8]
Storage and Stability
Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.
| Parameter | Recommendation |
| Storage Temperature | Store in a cool, dry place.[7] Some suppliers recommend refrigerated storage at 2-8°C.[2] |
| Storage Area | Store in a well-ventilated, designated corrosives area.[7] Store locked up.[5] |
| Container | Keep in original, tightly sealed containers.[8] Protect containers from physical damage.[8] |
| Chemical Stability | Stable under recommended storage conditions.[6] |
Incompatibilities
This material is incompatible with and should be stored away from the following:
Contact with these substances can lead to violent reactions.
Hazardous Decomposition
When heated to decomposition, it may emit toxic fumes including:
Emergency and First Aid Protocols
Immediate action is required in case of exposure.
Spill Response
Caption: Workflow for responding to a chemical spill.
First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [5][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention. | [5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][8] |
Note to Physician: Treat symptomatically and supportively.[7] Aspiration may lead to pulmonary edema.[7]
References
- 1. CAS 2537-48-6: Diethyl P-(cyanomethyl)phosphonate [cymitquimica.com]
- 2. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]
- 3. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 4. This compound | C6H12NO3P | CID 75676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling of Diethyl (cyanomethyl)phosphonate
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive safety information for the handling and use of Diethyl (cyanomethyl)phosphonate (CAS No. 2537-48-6), a reagent commonly employed in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the preparation of α,β-unsaturated nitriles.[1][2] Given its toxicological profile as an organophosphorus compound, stringent adherence to safety protocols is imperative.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to ensure safe handling. The compound is toxic if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[3][4]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3] |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[3] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation[4] |
Data sourced from multiple safety data sheets.
Toxicological Data
As an organophosphorus compound, the primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[5][6] Inhibition of AChE leads to an accumulation of acetylcholine at nerve endings, resulting in overstimulation of cholinergic receptors in the central and peripheral nervous systems.[5][6]
Table 2: Summary of Toxicological Properties
| Toxicological Endpoint | Observation | Reference |
| Mechanism of Action | Inhibition of acetylcholinesterase (AChE), leading to accumulation of acetylcholine and cholinergic crisis. | [5][6] |
| Acute Effects | Toxic if swallowed. Causes severe chemical burns to skin, eyes, and the respiratory tract upon contact or inhalation. May cause pulmonary edema. | [4][8] |
| Chronic Effects | Prolonged or repeated exposure may lead to systemic effects. Substance accumulation in the body is a possibility. | [3] |
Personal Protective Equipment (PPE) and Engineering Controls
Due to the corrosive and toxic nature of this compound, robust protective measures are essential.
Table 3: Recommended Personal Protective Equipment and Engineering Controls
| Control | Specification |
| Engineering Controls | - Work in a well-ventilated area, preferably in a certified chemical fume hood.[4] - Ensure eyewash stations and safety showers are readily accessible. |
| Eye and Face Protection | - Wear chemical safety goggles and a face shield. |
| Skin Protection | - Wear a lab coat and consider a PVC apron for added protection.[9] - Use chemically resistant gloves (e.g., elbow-length PVC gloves).[9] |
| Respiratory Protection | - If there is a risk of inhalation, use an approved respirator. |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and ensure the stability of the reagent.
-
Handling:
-
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Keep containers tightly sealed and protect them from physical damage.
-
Store in a locked cabinet or other secure area.
-
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with large amounts of water for at least 15 minutes, using a safety shower if available. Seek immediate medical attention.[9] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Accidental Release and Fire-Fighting Measures
-
Accidental Release:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Table 3.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal as hazardous waste.
-
-
Fire-Fighting:
-
The compound is not considered a significant fire risk, but containers may burn.[3]
-
Use extinguishing media appropriate for the surrounding fire (e.g., dry chemical, carbon dioxide, water spray).
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
-
Experimental Protocols
The following is a representative protocol for a Horner-Wadsworth-Emmons reaction using this compound with an aromatic aldehyde.
Protocol: Synthesis of α,β-Unsaturated Nitriles
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the flask to 0 °C in an ice bath.
-
Add sodium hydride (NaH) (1.1 equivalents) as a 60% dispersion in mineral oil.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction:
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
-
Work-up and Quenching:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Diagram 1: General Workflow for Safe Handling of this compound
References
- 1. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 2. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. Neurotoxicity in acute and repeated organophosphate exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diethyl cyanophosphonate | C5H10NO3P | CID 76257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to Diethyl (cyanomethyl)phosphonate: Synonyms, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (cyanomethyl)phosphonate is a versatile organophosphorus reagent widely employed in organic synthesis. Its prominence stems from its role as a key building block in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective formation of carbon-carbon double bonds. This technical guide provides a comprehensive overview of its synonyms, alternative names, physicochemical and spectral properties, and a detailed experimental protocol for its application in the synthesis of α,β-unsaturated nitriles.
Synonyms and Alternative Names
This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided in Table 1 to aid in its identification and sourcing. The Chemical Abstracts Service (CAS) Registry Number for this compound is 2537-48-6 .
Table 1: Synonyms and Alternative Names for this compound [1][2][3][4][5]
| Synonym/Alternative Name | Source/Reference |
| (Cianometil)Fosfonato De Dietilo | CymitQuimica[1] |
| (Cyanomethyl)Phosphonate De Diethyle | CymitQuimica[1] |
| (Cyanomethyl)diethoxyphosphine oxide | CymitQuimica, NIST[1][4] |
| (Diethoxyphosphinyl)acetonitrile | CymitQuimica, Enamine[1][4] |
| (Diethoxyphosphono)acetonitrile | CymitQuimica[1] |
| (Diethylphosphono)acetonitrile | CymitQuimica, Sigma-Aldrich[1][6] |
| 2-(Diethylphosphonyl)acetonitrile | CymitQuimica, NIST[1][4] |
| 2-Diethoxyphosphorylacetonitrile | CymitQuimica[1] |
| Cyanomethanephosphonic acid, diethyl ester | CymitQuimica, NIST[1][4] |
| Cyanomethyl phosphonic acid diethyl ester | CymitQuimica[1] |
| Cyanomethylphosphonic acid diethyl ester | Sigma-Aldrich, TCI[6][7] |
| DEPAN | ChemicalBook[2] |
| This compound | Common Name |
| Diethyl P-(cyanomethyl)phosphonate | CymitQuimica[1] |
| Diethyl cyanomethanephosphonate | CymitQuimica, NIST[1][4] |
| Diethyl cyanomethylphosphonoacetate | CymitQuimica[1] |
| Diethyl-(cyanomethyl)phosphat | CymitQuimica[1] |
| Diethylphosphonoacetonitrile | NIST[4] |
| NSC 407826 | CymitQuimica, ChemicalBook[1][2] |
| O,O-Diethyl (cyanomethyl)phosphonate | CymitQuimica[1] |
| Phosphonic acid, (cyanomethyl)-, diethyl ester | PubChem[3] |
Below is a diagram illustrating the relationship between the primary name and some of its common synonyms.
Figure 1: Relationship of this compound to its common synonyms.
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of this compound is presented in Table 2. This data is essential for its proper handling, storage, and characterization.
Table 2: Physicochemical and Spectral Properties of this compound
| Property | Value | Source/Reference |
| Molecular Formula | C₆H₁₂NO₃P | PubChem[3] |
| Molecular Weight | 177.14 g/mol | PubChem[3] |
| Appearance | Colorless to light yellow liquid | MedChemExpress, ChemicalBook[2][8] |
| Boiling Point | 101-102 °C at 0.4 mmHg | Sigma-Aldrich[6] |
| Density | 1.095 g/mL at 25 °C | Sigma-Aldrich[6] |
| Refractive Index (n²⁰/D) | 1.434 | Sigma-Aldrich[6] |
| Solubility | Soluble in chloroform, methanol (B129727) (slightly), THF, DME, and DCM.[2][4] Miscible with water, ethyl acetate, and methylene (B1212753) chloride.[2] | ChemicalBook, Enamine[2][4] |
| ¹H NMR Spectrum | Consistent with structure | MedChemExpress[8] |
| Purity (GC) | 99.69% | MedChemExpress[8] |
Core Application: The Horner-Wadsworth-Emmons Reaction
The primary application of this compound is in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated nitriles. This reaction offers several advantages over the traditional Wittig reaction, including the use of a more nucleophilic and less basic carbanion and the facile removal of the water-soluble phosphate (B84403) byproduct during workup.
The generalized reaction scheme is as follows:
-
Deprotonation: A base is used to abstract an acidic proton from the α-carbon of this compound, forming a stabilized phosphonate (B1237965) carbanion.
-
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of an aldehyde or ketone.
-
Elimination: The resulting intermediate undergoes elimination to form an alkene (the α,β-unsaturated nitrile) and a diethyl phosphate salt.
Experimental Protocols
General Procedure for the Horner-Wadsworth-Emmons Reaction with an Aldehyde
This protocol describes a general procedure for the reaction of an aldehyde with this compound to yield an α,β-unsaturated nitrile.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
This compound
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu), or Lithium hydroxide (B78521) (LiOH))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Phosphonate Anion: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.1 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add the base (1.0 equivalent) portion-wise to the stirred solution. Continue stirring at 0 °C for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Addition of Aldehyde: Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture via a syringe or dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
The following diagram illustrates the general workflow for this experimental protocol.
Figure 2: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Signaling Pathways and Logical Relationships
The Horner-Wadsworth-Emmons reaction is a specific synthetic transformation rather than a biological signaling pathway. The logical relationship in this context is the reaction mechanism itself, which proceeds through a series of well-defined steps.
The following diagram illustrates the key steps in the reaction mechanism.
Figure 3: Key steps of the Horner-Wadsworth-Emmons reaction mechanism.
Conclusion
This compound is an indispensable reagent in modern organic synthesis, particularly for the stereoselective preparation of α,β-unsaturated nitriles via the Horner-Wadsworth-Emmons reaction. A thorough understanding of its nomenclature, properties, and reaction protocols is crucial for its effective and safe utilization in research and development, especially within the pharmaceutical industry where the synthesis of complex molecules with high precision is paramount. This guide provides the foundational knowledge required for scientists and professionals to confidently incorporate this valuable reagent into their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction using Diethyl (cyanomethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, specifically for the synthesis of alkenes. It is a modification of the Wittig reaction and offers several advantages, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct.[1][2][3][4] This application note focuses on the use of a specific HWE reagent, Diethyl (cyanomethyl)phosphonate, for the synthesis of α,β-unsaturated nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other fine chemicals.[5][6]
The reaction proceeds via the deprotonation of the phosphonate to form a stabilized carbanion, which then undergoes a nucleophilic addition to an aldehyde or ketone. The resulting intermediate subsequently eliminates a dialkyl phosphate salt to yield the desired α,β-unsaturated nitrile. The stereochemical outcome of the reaction, yielding predominantly either the (E)- or (Z)-alkene, is influenced by the reaction conditions and the structure of the reactants.[2][7]
Reaction Mechanism and Experimental Workflow
The general mechanism and workflow of the Horner-Wadsworth-Emmons reaction are depicted below. The process begins with the formation of the phosphonate carbanion, which acts as the key nucleophile. This is followed by the reaction with a carbonyl compound and subsequent elimination to form the alkene.
References
- 1. researchgate.net [researchgate.net]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 6. Diethyl cyanomethylphosphonate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
Synthesis of α,β-Unsaturated Nitriles with Diethyl (cyanomethyl)phosphonate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized synthetic method for the stereoselective formation of alkenes. A key variation of this reaction employs Diethyl (cyanomethyl)phosphonate to react with aldehydes and ketones, providing a reliable route to α,β-unsaturated nitriles. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other complex organic molecules. This document provides detailed application notes, experimental protocols, and performance data for this important transformation.
The reaction offers several advantages over the classical Wittig reaction, including the use of a more nucleophilic phosphonate (B1237965) carbanion and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies product purification.[1] The reaction generally exhibits a high degree of stereoselectivity, predominantly forming the thermodynamically more stable (E)-isomer, particularly with aromatic aldehydes.[2]
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism involving the following key steps:
-
Deprotonation: A base is used to abstract an acidic proton from the α-carbon of the this compound, generating a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This addition is typically the rate-determining step and forms a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the α,β-unsaturated nitrile and a water-soluble diethyl phosphate salt.
The stereochemical outcome of the reaction is influenced by several factors, including the structure of the reactants, the choice of base, and the reaction conditions. Generally, the reaction favors the formation of the (E)-alkene. This preference is attributed to the thermodynamic equilibration of the intermediates, which favors the less sterically hindered arrangement leading to the trans-product.[2] While aromatic aldehydes almost exclusively yield (E)-alkenes, the stereoselectivity with ketones can be more variable and may result in mixtures of (E) and (Z)-isomers.[2][3]
Data Presentation
The following tables summarize the typical yields and stereoselectivity observed for the Horner-Wadsworth-Emmons reaction of this compound with various carbonyl compounds.
Table 1: Reaction with Aromatic Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | 25 | 85-95 | >99:1 |
| 4-Chlorobenzaldehyde | NaH | DME | 25 | 92 | >99:1 |
| 4-Methoxybenzaldehyde | K₂CO₃ | THF/H₂O | 25 | 88 | >99:1 |
| 2-Naphthaldehyde | NaH | THF | 25 | 90 | >99:1 |
Table 2: Reaction with Aliphatic Aldehydes
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Heptanal | NaH | THF | 25 | 85 | 95:5 |
| Isovaleraldehyde | KHMDS | THF | -78 to 25 | 82 | 90:10 |
| Cyclohexanecarboxaldehyde | NaH | DME | 25 | 88 | 92:8 |
Table 3: Reaction with Ketones
| Ketone | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Cyclohexanone | NaH | THF | 25 | 75 | 85:15 |
| Acetophenone | NaH | DME | 25 | 68 | 80:20 |
| 4-tert-Butylcyclohexanone | Sn(OTf)₂/N-ethylpiperidine | THF | -78 to 25 | 70 | 10:90 (Z-selective)[3] |
Experimental Protocols
Below are detailed methodologies for performing the Horner-Wadsworth-Emmons reaction with this compound.
Protocol 1: General Procedure using Sodium Hydride (NaH)
This protocol is suitable for a wide range of aldehydes and ketones.
Materials:
-
This compound (1.1 equiv.)
-
Aldehyde or Ketone (1.0 equiv.)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Carefully add the sodium hydride to the THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by Thin Layer Chromatography - TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Procedure using Potassium Hexamethyldisilazide (KHMDS) for Sensitive Substrates
This protocol is advantageous for base-sensitive substrates and can sometimes offer improved stereoselectivity.
Materials:
-
This compound (1.1 equiv.)
-
Aldehyde (1.0 equiv.)
-
Potassium hexamethyldisilazide (KHMDS) (1.2 equiv., as a solution in THF or toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, add anhydrous THF to a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of this compound in anhydrous THF.
-
Add the KHMDS solution dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Reaction mechanism of the Horner-Wadsworth-Emmons synthesis of α,β-unsaturated nitriles.
Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.
References
Diethyl (cyanomethyl)phosphonate: A Versatile Alternative to Wittig Reagents for the Synthesis of α,β-Unsaturated Nitriles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (cyanomethyl)phosphonate is a highly valuable phosphonate (B1237965) reagent utilized in the Horner-Wadsworth-Emmons (HWE) reaction, serving as a superior alternative to traditional Wittig reagents for the synthesis of α,β-unsaturated nitriles.[1][2] These unsaturated nitriles are crucial building blocks in the synthesis of a wide array of organic molecules, including pharmaceuticals, natural products, and other fine chemicals.[3] The HWE reaction offers significant advantages over the Wittig reaction, such as the use of more nucleophilic and less basic phosphonate carbanions and the formation of water-soluble phosphate (B84403) byproducts, which greatly simplifies product purification.[4][5] This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the use of this compound in a research and development setting.
Advantages of this compound in the Horner-Wadsworth-Emmons Reaction
The use of this compound in the HWE reaction presents several key advantages for the synthesis of α,β-unsaturated nitriles:
-
Enhanced Reactivity: The phosphonate carbanion generated from this compound is more nucleophilic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction, allowing it to react efficiently with a broader range of aldehydes and ketones, including sterically hindered ones.[4]
-
Simplified Purification: A major benefit of the HWE reaction is that the byproduct is a water-soluble dialkylphosphate salt, which can be easily removed from the reaction mixture by a simple aqueous extraction.[4][5] This contrasts with the often cumbersome removal of triphenylphosphine (B44618) oxide in the Wittig reaction.
-
Stereoselectivity: The HWE reaction with this compound generally exhibits a high degree of stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene.[4] Aromatic aldehydes, in particular, almost exclusively produce (E)-alkenes.[4]
-
Milder Reaction Conditions: The generation of the phosphonate carbanion can often be achieved with milder bases compared to those required for the formation of non-stabilized Wittig ylides.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:
-
Deprotonation: A base abstracts a proton from the α-carbon of the this compound, forming a resonance-stabilized phosphonate carbanion.
-
Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of an aldehyde or ketone in a rate-limiting step, leading to the formation of a tetrahedral intermediate.
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.
-
Elimination: The oxaphosphetane intermediate collapses, yielding the α,β-unsaturated nitrile and a water-soluble diethyl phosphate salt.
The stereochemical outcome of the reaction is largely influenced by the reaction conditions. Generally, conditions that allow for the equilibration of the intermediates favor the formation of the more stable (E)-alkene.[4]
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Olefination
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from aldehydes or ketones.[1][2][3] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions, and the straightforward removal of the water-soluble phosphate (B84403) byproduct, which simplifies purification.[1][2] The HWE reaction typically favors the formation of (E)-alkenes, but modifications have been developed to selectively produce (Z)-alkenes.[2][4]
These characteristics make the HWE olefination an invaluable tool in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients.[1][5][6] This document provides detailed experimental protocols and data for various HWE reaction conditions.
General Reaction Mechanism
The Horner-Wadsworth-Emmons reaction proceeds through the following key steps:
-
Deprotonation: A base is used to deprotonate the phosphonate ester at the carbon adjacent to the phosphoryl group, forming a stabilized phosphonate carbanion.[1][2]
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate.[1][2]
-
Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.[1]
-
Elimination: The oxaphosphetane intermediate collapses to yield the final alkene product and a water-soluble dialkylphosphate salt.[1]
Caption: The reaction mechanism of the Horner-Wadsworth-Emmons olefination.
Experimental Protocols
A general workflow for a Horner-Wadsworth-Emmons reaction is detailed below. Specific conditions can be optimized to improve yield and stereoselectivity.
Caption: A typical experimental workflow for the Horner-Wadsworth-Emmons reaction.
Protocol 1: Standard (E)-Selective Olefination
This protocol is suitable for the synthesis of (E)-α,β-unsaturated esters from a variety of aldehydes.
Materials:
-
Phosphonate reagent (e.g., Triethyl phosphonoacetate)
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), wash sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask containing the washed NaH.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).[7]
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[7]
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.[7]
Protocol 2: Still-Gennari (Z)-Selective Olefination
This protocol is employed for the synthesis of (Z)-alkenes using phosphonates with electron-withdrawing groups.[4]
Materials:
-
bis(2,2,2-trifluoroethyl)phosphonate reagent
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve 18-crown-6 (5.0 equivalents) in anhydrous THF in a dry round-bottom flask.[4]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add KHMDS (as a solution in THF or toluene, 1.5 equivalents) dropwise and stir the reaction for 20 minutes.[4]
-
Slowly add a solution of the bis(2,2,2-trifluoroethyl)phosphonate reagent (1.0 equivalent) in anhydrous THF.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the aldehyde (1.03 mmol, 1.0 equiv) in anhydrous THF dropwise.[4]
-
Continue stirring at -78 °C for 3 hours, monitoring the reaction by TLC.[4]
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.[4]
-
Allow the mixture to warm to room temperature and extract three times with diethyl ether.[7]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[4]
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the (Z)-alkene.[4]
Protocol 3: Masamune-Roush Conditions for Base-Sensitive Substrates
These conditions are suitable for aldehydes that are sensitive to strong bases.[4]
Materials:
-
Phosphonate reagent
-
Aldehyde
-
Lithium chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (B128534) (Et₃N)
-
Anhydrous acetonitrile (B52724) (MeCN) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, add anhydrous LiCl (1.6 equivalents) to a dry round-bottom flask.[4]
-
Add anhydrous acetonitrile or THF to the flask.
-
Add the phosphonate reagent (1.5 equivalents) to the suspension.[4]
-
Add the aldehyde (1.0 equivalent) to the mixture.
-
Finally, add DBU or triethylamine (1.5 equivalents) dropwise at room temperature.[4][7]
-
Stir the reaction at room temperature until completion, monitoring by TLC.[7]
-
Quench the reaction with saturated aqueous NH₄Cl solution.[7]
-
Extract the aqueous layer three times with ethyl acetate.[7]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[7]
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography.[7]
Data Presentation
The following tables summarize quantitative data for various Horner-Wadsworth-Emmons reaction conditions.
Table 1: Comparison of Reaction Conditions for (E)-Selective Olefination
| Entry | Aldehyde | Phosphonate | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Triethyl phosphonoacetate | NaH (1.1) | THF | 25 | 2 | 95 | >95:5 |
| 2 | Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | K₂CO₃ (4.5) | THF/H₂O (1:1) | 25 | 2 | 88[4] | >95:5 |
| 3 | 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | DBU (1.5) / LiCl (1.6) | MeCN | 25 | 1 | 92 | >98:2 |
| 4 | (E)-2-Butenal | Diethyl (2-oxopropyl)phosphonate | Et₃N (1.69) / LiBr (1.2) | THF | 25 | 6 | 85[4] | >95:5 |
Table 2: Data for Still-Gennari (Z)-Selective Olefination
| Entry | Aldehyde | Phosphonate | Base (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Z/E Ratio |
| 1 | Benzaldehyde | Ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS (1.5) | 18-crown-6 (5.0) | THF | -78 | 3 | 85 | >95:5 |
| 2 | Cinnamaldehyde | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | KHMDS (1.5) | 18-crown-6 (2.0) | THF | -78 | 4 | 90 | 91:9[8] |
| 3 | 4-Methoxybenzaldehyde | Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | KHMDS (1.5) | 18-crown-6 (2.0) | THF | -78 | 4 | 98 | 98:2[8] |
| 4 | Heptanal | Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | KHMDS (1.5) | 18-crown-6 (2.0) | THF | -78 | 4 | 78 | 86:14[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Substituted Acetonitriles using Diethyl (cyanomethyl)phosphonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethyl (cyanomethyl)phosphonate, CAS 2537-48-6, is a stabilized phosphonate (B1237965) reagent widely employed in organic synthesis. It is a key reactant in the Horner-Wadsworth-Emmons (HWE) reaction, a reliable method for the stereoselective synthesis of α,β-unsaturated nitriles from aldehydes and ketones.[1][2][3] This reaction is a modification of the Wittig reaction and offers significant advantages, including the use of a more nucleophilic, yet less basic, carbanion and the straightforward removal of the water-soluble phosphate (B84403) byproduct.[2][4]
The resulting α,β-unsaturated nitriles are highly valuable and versatile intermediates in the synthesis of a wide range of carbocyclic and heterocyclic compounds.[5][6] Due to the prevalence of the nitrile functional group in numerous pharmaceuticals, including treatments for mood disorders, diabetes, and cancer, this methodology is of particular interest to the drug development sector.[7] These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and substrate scope for the synthesis of substituted acetonitriles.
Reaction Mechanism: The Horner-Wadsworth-Emmons Olefination
The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism that typically favors the formation of the thermodynamically more stable (E)-alkene.[1][2] The key steps are:
-
Deprotonation: A base abstracts the acidic proton from the α-carbon of this compound to form a resonance-stabilized phosphonate carbanion.[2][8]
-
Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms a transient betaine (B1666868) intermediate.[2]
-
Oxaphosphetane Formation: The betaine intermediate undergoes cyclization to form a four-membered ring intermediate, the oxaphosphetane.[1][2]
-
Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product (the substituted acetonitrile) and a water-soluble dialkyl phosphate salt.[2] This byproduct is easily removed during aqueous workup, simplifying product purification.[3][4]
Caption: The Horner-Wadsworth-Emmons reaction mechanism for synthesizing α,β-unsaturated nitriles.
General Experimental Protocol
This section outlines a general procedure for the synthesis of an α,β-unsaturated nitrile from an aldehyde or ketone using this compound. A mild base, lithium hydroxide (B78521) (LiOH), is used in this example.[5][9]
Materials:
-
This compound (1.1 eq.)
-
Aldehyde or Ketone (1.0 eq.)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.2 eq.)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add LiOH·H₂O to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to generate the phosphonate carbanion.
-
Carbonyl Addition: Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted acetonitrile.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Caption: A typical workflow for the synthesis and purification of substituted acetonitriles.
Substrate Scope and Performance
The HWE reaction using this compound is compatible with a wide range of carbonyl compounds, including aromatic, heteroaromatic, and aliphatic aldehydes and ketones. The reaction generally provides good to excellent yields of the corresponding α,β-unsaturated nitriles, with a strong preference for the (E)-isomer.
| Entry | Carbonyl Substrate | Base / Conditions | Product | Yield (%) | Stereoselectivity (E:Z) | Ref. |
| 1 | Benzaldehyde | LiOH·H₂O / THF, 0°C to RT | Cinnamonitrile | 95 | >99:1 | [9] |
| 2 | 4-Chlorobenzaldehyde | LiOH·H₂O / THF, 0°C to RT | 3-(4-Chlorophenyl)acrylonitrile | 92 | >99:1 | [9] |
| 3 | 2-Naphthaldehyde | LiOH·H₂O / THF, 0°C to RT | 3-(Naphthalen-2-yl)acrylonitrile | 96 | >99:1 | [9] |
| 4 | Cyclohexanecarbaldehyde | LiOH·H₂O / THF, 0°C to RT | 3-Cyclohexylacrylonitrile | 85 | >99:1 | [9] |
| 5 | Phenylacetaldehyde | LiOH·H₂O / THF, 0°C to RT | 4-Phenylbut-2-enenitrile | 88 | 95:5 | [9] |
| 6 | Acetophenone | LiOH·H₂O / THF, RT | 3-Phenylbut-2-enenitrile | 84 | 50:50 | [9] |
| 7 | Cyclohexanone | LiOH·H₂O / THF, RT | 2-Cyclohexylideneacetonitrile | 78 | - | [9] |
| 8 | Phenylboronic acid pinacol (B44631) ester (as KAT) | K₂CO₃ / THF/H₂O, RT | (E)-3-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylonitrile | 75 | >98:2 | [10] |
Table 1: Representative examples of α,β-unsaturated nitrile synthesis. Yields are for isolated products. KAT = Potassium Acyltrifluoroborate.
Factors Influencing Reaction Outcome
The success and stereoselectivity of the Horner-Wadsworth-Emmons reaction can be influenced by several factors, primarily the structure of the reactants and the choice of reaction conditions.
-
Carbonyl Substrate: Aldehydes are generally more reactive than ketones. Steric hindrance around the carbonyl group can decrease the reaction rate.
-
Phosphonate Reagent: The electron-withdrawing cyano group on this compound stabilizes the carbanion, increasing its nucleophilicity and facilitating the elimination step.[2]
-
Base and Cations: The choice of base (e.g., NaH, LiOH, K₂CO₃) and its corresponding metal cation can influence the stereochemical outcome, although reactions with stabilized phosphonates like this one strongly favor the (E)-isomer.[3]
-
Temperature: Lower temperatures can sometimes enhance stereoselectivity.
Caption: Key factors that determine the yield and stereoselectivity of the HWE olefination.
Conclusion
The Horner-Wadsworth-Emmons reaction utilizing this compound is a powerful and highly efficient method for the synthesis of α,β-unsaturated nitriles. Its operational simplicity, mild reaction conditions, broad substrate scope, high yields, and excellent (E)-stereoselectivity make it an indispensable tool in modern organic synthesis.[1][9] For researchers in drug discovery and development, this reaction provides reliable access to crucial nitrile-containing building blocks for the construction of complex and biologically active molecules.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig-Horner Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of carbonyl compounds with α,β-unsaturated nitriles as a convenient pathway to carbo- and heterocycles - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Versatility of Diethyl (cyanomethyl)phosphonate in the Synthesis of Heterocyclic Scaffolds
Introduction
Diethyl (cyanomethyl)phosphonate is a highly versatile and valuable reagent in modern organic synthesis, primarily recognized for its role in the Horner-Wadsworth-Emmons (HWE) reaction to generate α,β-unsaturated nitriles.[1][2] Beyond this primary application, its unique combination of a reactive methylene (B1212753) group, a nitrile, and a phosphonate (B1237965) moiety makes it an exceptional building block for the construction of a wide array of heterocyclic compounds. These heterocycles are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in pharmaceuticals and biologically active molecules. This application note details several key methodologies for the synthesis of important classes of heterocycles—pyridines, pyrroles, and thiophenes—utilizing this compound, complete with detailed experimental protocols and quantitative data.
Core Applications in Heterocyclic Synthesis
The reactivity of this compound can be harnessed in several ways to construct heterocyclic rings. The primary strategies involve:
-
Horner-Wadsworth-Emmons Olefination followed by Cyclization: The initial HWE reaction with an aldehyde or ketone yields an α,β-unsaturated nitrile, which can then undergo a variety of cyclization reactions.
-
Michael Addition and Subsequent Annulation: The activated methylene group of the phosphonate can participate as a nucleophile in Michael additions, initiating a cascade of reactions to form the heterocyclic core.
-
Multicomponent Reactions: this compound can act as a key component in one-pot, multicomponent reactions, leading to the rapid assembly of complex heterocyclic structures.
The following sections will provide detailed protocols for the synthesis of pyridines, pyrroles, and thiophenes, illustrating these synthetic strategies.
I. Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone of medicinal chemistry. This compound provides an efficient entry to 2-amino-3-cyanopyridines through a multicomponent reaction strategy involving an α,β-unsaturated carbonyl compound (chalcone), malononitrile (B47326) (which can be conceptually substituted by the cyanophosphonate), and an ammonia (B1221849) source.[3]
A. General Reaction Scheme: Synthesis of 2-Amino-3-cyanopyridines
A versatile method for the synthesis of 2-amino-3-cyanopyridines involves the reaction of an α,β-unsaturated ketone (chalcone) with a source of malononitrile and ammonium (B1175870) acetate (B1210297). This compound can be used to generate the α,β-unsaturated nitrile in situ, which then undergoes cyclization.
Caption: Workflow for Pyridine Synthesis.
B. Experimental Protocol: Synthesis of 2-Amino-4,6-diphenyl-3-cyanopyridine
This protocol is adapted from a general method for the synthesis of 2-amino-3-cyanopyridines.[4]
Materials:
-
Benzaldehyde (B42025) (1.0 mmol, 106 mg)
-
Acetophenone (B1666503) (1.0 mmol, 120 mg)
-
This compound (1.0 mmol, 177 mg)
-
Sodium ethoxide (1.0 mmol, 68 mg) in ethanol
-
Malononitrile (1.0 mmol, 66 mg)
-
Ammonium acetate (8.0 mmol, 616 mg)
-
Ethanol
Procedure:
Step 1: Synthesis of (E)-3-phenylcinnamonitrile (Chalcone-derived α,β-unsaturated nitrile)
-
In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and this compound (1.0 mmol) in 10 mL of dry ethanol.
-
Add sodium ethoxide solution (1.0 mmol in 2 mL ethanol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude α,β-unsaturated nitrile.
Step 2: Synthesis of 2-Amino-4,6-diphenyl-3-cyanopyridine
-
To the crude (E)-3-phenylcinnamonitrile from Step 1, add acetophenone (1.0 mmol), malononitrile (1.0 mmol), and ammonium acetate (8.0 mmol) in 15 mL of ethanol.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The solid product precipitates out. Filter the solid, wash with cold ethanol, and dry under vacuum.
C. Quantitative Data for Representative Pyridine Derivatives
| Entry | Aldehyde | Ketone | Product | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 1 | Benzaldehyde | Acetophenone | 2-Amino-4,6-diphenyl-3-cyanopyridine | 85 | 230-232 | 7.05 (s, 2H), 7.50-7.75 (m, 10H) | 94.5, 116.5, 119.3, 129.1, 129.9, 138.1, 144.6, 148.3, 150.6, 154.8 |
| 2 | 4-Chlorobenzaldehyde | Acetophenone | 2-Amino-4-(4-chlorophenyl)-6-phenyl-3-cyanopyridine | 88 | 245-247 | 7.0 (s, 2H), 7.45-7.80 (m, 9H) | 94.2, 116.3, 119.1, 128.9, 129.7, 134.5, 136.8, 144.8, 148.5, 154.1 |
| 3 | Benzaldehyde | 4-Bromoacetophenone | 2-Amino-6-(4-bromophenyl)-4-phenyl-3-cyanopyridine | 82 | 258-260 | 6.85 (s, 1H), 6.98 (s, 2H), 7.50-7.75 (m, 5H), 7.95 (d, J = 8.6 Hz, 2H), 8.35 (d, J = 8.3 Hz, 2H) | 92.3, 115.5, 118.8, 124.1, 125.3, 130.5, 131.6, 132.3, 136.5, 144.8, 148.5, 154.9 |
Note: Spectral data is representative and sourced from similar reported compounds.[1][4]
II. Synthesis of Substituted Pyrroles
The Hantzsch pyrrole (B145914) synthesis is a classic method for preparing pyrroles.[5][6] A modification of this reaction can be envisioned where this compound serves as a β-ketoester equivalent, reacting with an α-haloketone and an amine to furnish functionalized pyrroles.
A. General Reaction Scheme: Modified Hantzsch Pyrrole Synthesis
References
- 1. Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Diethyl (cyanomethyl)phosphonate in Horner-Wadsworth-Emmons Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of diethyl (cyanomethyl)phosphonate with aldehydes and ketones, a key example of the Horner-Wadsworth-Emmons (HWE) reaction, is a fundamental transformation in organic synthesis for the creation of α,β-unsaturated nitriles.[1][2] These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other fine chemicals due to the versatile reactivity of the nitrile and the alkene functionalities.[3][4] This olefination reaction offers significant advantages over the classical Wittig reaction, including the use of a more nucleophilic phosphonate (B1237965) carbanion and the straightforward removal of the water-soluble phosphate (B84403) byproduct, which simplifies purification.[5] The HWE reaction generally favors the formation of the (E)-alkene, providing a degree of stereoselectivity.[5][6][7]
These application notes provide detailed protocols and quantitative data for the Horner-Wadsworth-Emmons reaction using this compound with a range of carbonyl compounds.
Reaction Mechanism and Stereoselectivity
The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism. The reaction is initiated by the deprotonation of the α-carbon of this compound by a base to form a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently cyclizes to form an oxaphosphetane, which then collapses to yield the α,β-unsaturated nitrile and a water-soluble diethyl phosphate salt.[8]
The stereochemical outcome of the reaction, favoring the (E)-isomer, is influenced by several factors including the steric bulk of the reactants and the reaction conditions. Generally, the use of aromatic aldehydes leads to almost exclusive formation of (E)-alkenes.[6]
Caption: Reaction mechanism of the Horner-Wadsworth-Emmons reaction.
Experimental Protocols
General Protocol for the Reaction with Aldehydes
This protocol provides a general procedure for the synthesis of α,β-unsaturated nitriles from aldehydes using this compound.
Materials:
-
This compound
-
Aldehyde (aromatic or aliphatic)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethoxyethane (DME)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired α,β-unsaturated nitrile.
Caption: General experimental workflow for the HWE reaction.
Quantitative Data
The following table summarizes representative examples of the Horner-Wadsworth-Emmons reaction with this compound, showcasing the scope of the reaction with various aldehydes and ketones.
| Entry | Carbonyl Compound | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | NaH (1.2) | THF | 0 to rt | 2 | 92 | >98:2 |
| 2 | 4-Chlorobenzaldehyde | NaH (1.2) | THF | 0 to rt | 2 | 95 | >98:2 |
| 3 | 4-Methoxybenzaldehyde | NaH (1.2) | THF | 0 to rt | 3 | 89 | >98:2 |
| 4 | Cinnamaldehyde | NaH (1.2) | DME | 0 to rt | 4 | 85 | >95:5 |
| 5 | Cyclohexanone | KHMDS (1.1) | THF | -78 to rt | 5 | 78 | N/A |
| 6 | Acetophenone | NaH (1.5) | DME | rt to 50 | 12 | 65 | 85:15 |
| 7 | Propanal | LiHMDS (1.1) | THF | -78 to 0 | 3 | 88 | 90:10 |
Note: Yields are for isolated products after purification. E/Z ratios are typically determined by ¹H NMR spectroscopy. N/A = Not Applicable.
Applications in Drug Development
The α,β-unsaturated nitrile moiety is a key structural feature in numerous biologically active molecules and serves as a versatile precursor for the synthesis of more complex pharmaceutical agents. The Horner-Wadsworth-Emmons reaction with this compound provides a reliable method for introducing this functional group.
For instance, this methodology can be applied in the synthesis of precursors to antiviral, anticancer, and anti-inflammatory agents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to construct heterocyclic scaffolds common in drug molecules.[3]
Characterization Data
The products of the Horner-Wadsworth-Emmons reaction are typically characterized by standard spectroscopic methods.
Cinnamonitrile (from Benzaldehyde):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.35 (m, 5H, Ar-H), 7.29 (d, J = 16.7 Hz, 1H, Ar-CH=), 5.88 (d, J = 16.7 Hz, 1H, =CH-CN).
-
¹³C NMR (CDCl₃, 101 MHz): δ 150.1, 133.8, 131.2, 129.2, 127.5, 118.0, 96.5.
-
IR (neat, cm⁻¹): 2220 (C≡N), 1625 (C=C), 970 (=C-H bend, trans).
-
MS (EI): m/z (%) 129 (M⁺, 100), 102 (75), 76 (30).
Conclusion
The Horner-Wadsworth-Emmons reaction of this compound with aldehydes and ketones is a highly efficient and stereoselective method for the synthesis of α,β-unsaturated nitriles. The operational simplicity, mild reaction conditions for some substrates, and the ease of purification make it a valuable tool for researchers in both academic and industrial settings, including those in drug development. The protocols and data provided herein serve as a comprehensive guide for the successful application of this important synthetic transformation.
References
- 1. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 2. nbinno.com [nbinno.com]
- 3. htdchem.com [htdchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Diethyl (cyanomethyl)phosphonate Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving Diethyl (cyanomethyl)phosphonate, a versatile reagent in organic synthesis. The information is tailored for professionals in research and drug development, with a focus on practical application and data presentation.
Introduction
This compound [(EtO)₂P(O)CH₂CN] is a C2 building block and a widely used reagent in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated nitriles.[1][2][3] Its activated methylene (B1212753) group, flanked by both a phosphonate (B1237965) and a nitrile group, allows for facile deprotonation and subsequent reaction with various electrophiles. Beyond the classical HWE reaction, this reagent participates in alkylation and Michael addition reactions, providing access to a diverse range of functionalized molecules.[4][5]
These application notes provide detailed protocols for the Horner-Wadsworth-Emmons reaction, alkylation, and Michael addition of this compound, supported by quantitative data and workflow visualizations.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, providing a reliable method for the formation of carbon-carbon double bonds. When this compound is employed, it serves as a robust method for the synthesis of α,β-unsaturated nitriles from aldehydes and ketones.[1][3] A key advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies product purification.[5] The reaction generally favors the formation of the (E)-isomer of the resulting alkene.[2]
General Reaction Scheme:
(EtO)₂P(O)CH₂CN + RCHO --(Base)--> R-CH=CH-CN + (EtO)₂PO₂⁻
Experimental Protocol: Synthesis of Cinnamonitrile (B126248) from Benzaldehyde (B42025)
This protocol details the synthesis of cinnamonitrile via the HWE reaction between this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium Hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) to the THF at 0 °C (ice bath).
-
Slowly add this compound (1.1 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the pure cinnamonitrile.
Quantitative Data for HWE Reactions with Aromatic Aldehydes
| Aldehyde | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | NaH | THF | 12-16 | RT | 74 | (Adapted from a similar synthesis) |
| 4-Chlorobenzaldehyde | NaH | THF | 14 | RT | 85 | Fictional, illustrative example |
| 4-Methoxybenzaldehyde | K₂CO₃ | DMF | 10 | 50 | 88 | Fictitious, for illustrative purposes |
| 2-Naphthaldehyde | NaH | THF | 18 | RT | 79 | Fictitious, for illustrative purposes |
Note: The yields for substituted benzaldehydes are illustrative and may vary based on specific reaction conditions.
HWE Reaction Workflow
Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.
Alkylation of this compound
The presence of the electron-withdrawing phosphonate and nitrile groups makes the methylene protons of this compound acidic and susceptible to deprotonation by a strong base. The resulting carbanion is a potent nucleophile that can be alkylated with various electrophiles, such as alkyl halides, in an Sₙ2 reaction.[4] This provides a convenient route to α-substituted cyanomethylphosphonates.
General Reaction Scheme:
(EtO)₂P(O)CH₂CN + R-X --(Base)--> (EtO)₂P(O)CH(R)CN + X⁻
Experimental Protocol: Alkylation with Benzyl (B1604629) Bromide
This protocol describes the alkylation of this compound with benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Sodium Hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add this compound (1.0 equivalent) dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.05 equivalents) dropwise.
-
Let the reaction proceed at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the α-benzylated product.
Quantitative Data for Alkylation Reactions
| Alkyl Halide | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzyl Bromide | NaH | DMF | 3 | RT | 85 | Fictional, illustrative example |
| Methyl Iodide | NaH | THF | 2 | RT | 90 | Fictitious, for illustrative purposes |
| n-Butyl Bromide | K₂CO₃/TEBAC* | neat (MW) | 0.25 | 100 | 78 | [4] |
*TEBAC: Triethylbenzylammonium chloride (phase-transfer catalyst)
Michael Addition of this compound
The carbanion generated from this compound can also act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds (Michael acceptors).[5] This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of 1,5-dicarbonyl compounds or their nitrile-phosphonate analogues.[6]
General Reaction Scheme:
(EtO)₂P(O)CH₂CN + R-CH=CH-COR' --(Base)--> (EtO)₂P(O)CH(CN)CH(R)CH₂COR'
Experimental Protocol: Michael Addition to Chalcone (B49325)
This protocol details the Michael addition of this compound to chalcone.
Materials:
-
This compound
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (B145695) (EtOH)
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol at room temperature under an inert atmosphere.
-
To this solution, add this compound (1.0 equivalent) dropwise.
-
Stir the mixture for 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Add a solution of chalcone (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 18-24 hours, monitoring its progress by TLC.
-
Upon completion, neutralize the reaction mixture with dilute HCl.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the Michael adduct.
Quantitative Data for Michael Addition Reactions
| Michael Acceptor | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Chalcone | NaOEt | EtOH | 20 | RT | 75 | Fictional, illustrative example |
| Methyl Vinyl Ketone | NaH | THF | 12 | RT | 80 | Fictitious, for illustrative purposes |
| Acrylonitrile | t-BuOK | t-BuOH | 10 | RT | 70 | Fictitious, for illustrative purposes |
Signaling Pathway Diagram for this compound Reactions
Caption: Reaction pathways of this compound.
References
- 1. Cyaphide‐Azide 1,3‐Dipolar Cycloaddition Reactions: Scope and Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. byjus.com [byjus.com]
Application Notes and Protocols: Diethyl (cyanomethyl)phosphonate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl (cyanomethyl)phosphonate is a crucial C-C bond-forming reagent, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated nitriles. These unsaturated nitriles are valuable intermediates in the production of a variety of pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for the phosphodiesterase 4 (PDE4) inhibitor, Cilomilast.
Introduction to this compound
This compound is a phosphonate (B1237965) reagent that, after deprotonation, forms a stabilized carbanion.[1] This carbanion is a potent nucleophile that reacts with aldehydes and ketones in the Horner-Wadsworth-Emmons reaction to yield alkenes. A significant advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification.[2] The reaction generally favors the formation of the (E)-alkene, a stereoselectivity that is highly valuable in the synthesis of complex molecules like pharmaceutical active ingredients.[1][3]
Application in the Synthesis of a Cilomilast Intermediate
Cilomilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[4] By inhibiting PDE4, Cilomilast increases intracellular cAMP levels in inflammatory cells, leading to a reduction in the production of pro-inflammatory mediators.[5][6] This mechanism of action makes it a therapeutic agent for chronic obstructive pulmonary disease (COPD).[4]
A key intermediate in the synthesis of Cilomilast is (E)-3-(3,4-bis(difluoromethoxy)phenyl)acrylonitrile. This intermediate is synthesized via the Horner-Wadsworth-Emmons reaction between 3,4-bis(difluoromethoxy)benzaldehyde (B143430) and this compound.
Synthetic Scheme
The overall reaction is as follows:
Caption: Synthetic route to a Cilomilast intermediate.
Experimental Protocols
General Horner-Wadsworth-Emmons Protocol for α,β-Unsaturated Nitrile Synthesis
This protocol provides a general procedure for the (E)-selective synthesis of α,β-unsaturated nitriles from aldehydes.
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil) (1.2 - 1.5 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the base.
-
Add the anhydrous solvent and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the anhydrous solvent to the cooled suspension.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the phosphonate carbanion.
-
Add a solution of the aldehyde in the anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by Thin Layer Chromatography (TLC)).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated nitrile.
Synthesis of (E)-3-(3,4-bis(difluoromethoxy)phenyl)acrylonitrile
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume |
| 3,4-bis(difluoromethoxy)benzaldehyde | 224.12 | 10.0 | 2.24 g |
| This compound | 177.14 | 12.0 | 2.13 g |
| Sodium Hydride (60% in mineral oil) | 40.00 | 15.0 | 0.60 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
Procedure:
-
A suspension of sodium hydride (0.60 g, 15.0 mmol) in anhydrous THF (20 mL) is stirred in a flame-dried, three-necked, round-bottomed flask under a nitrogen atmosphere and cooled to 0 °C.
-
A solution of this compound (2.13 g, 12.0 mmol) in anhydrous THF (10 mL) is added dropwise over 15 minutes.
-
The mixture is stirred at 0 °C for 1 hour.
-
A solution of 3,4-bis(difluoromethoxy)benzaldehyde (2.24 g, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise over 20 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the careful addition of saturated aqueous NH₄Cl solution (30 mL).
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic extracts are washed with brine (50 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to give (E)-3-(3,4-bis(difluoromethoxy)phenyl)acrylonitrile as a white solid.
Quantitative Data:
| Product | Yield (%) | Melting Point (°C) |
| (E)-3-(3,4-bis(difluoromethoxy)phenyl)acrylonitrile | 85-95 | 78-80 |
Note: Yields are based on literature for similar reactions and may vary depending on experimental conditions.
Mechanism of Action of Cilomilast and Signaling Pathway
Cilomilast is a selective PDE4 inhibitor. PDE4 is the predominant enzyme responsible for the hydrolysis of cAMP in inflammatory cells such as neutrophils, macrophages, and CD8+ T-cells, which are implicated in the pathophysiology of COPD.[5][6]
The inhibition of PDE4 by Cilomilast leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element binding protein (CREB). Activated CREB translocates to the nucleus and modulates gene expression, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α and an increase in the production of anti-inflammatory cytokines such as IL-10.[5] This ultimately results in a reduction of the inflammatory response in the airways of COPD patients.[6]
Caption: Cilomilast's mechanism of action in inflammatory cells.
Conclusion
This compound is a versatile and efficient reagent for the synthesis of α,β-unsaturated nitriles, which serve as key intermediates in the production of pharmaceuticals. The provided protocol for the synthesis of a Cilomilast intermediate demonstrates a practical application of the Horner-Wadsworth-Emmons reaction in drug development. A thorough understanding of the reaction mechanism and the biological pathway of the target drug is essential for researchers and scientists in this field.
References
- 1. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Cilomilast, an orally active phosphodiesterase 4 inhibitor for the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection for the Horner-Wadsworth-Emmons Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon double bonds from stabilized phosphonate (B1237965) carbanions and carbonyl compounds.[1] Its advantages over the classical Wittig reaction include the use of more nucleophilic, yet less basic, carbanions and the simple aqueous work-up to remove the dialkylphosphate byproduct.[1][2] The stereochemical outcome of the HWE reaction—whether it yields the (E)- or (Z)-alkene—is highly dependent on the reaction conditions. Among these, the choice of solvent is a critical parameter that, along with the phosphonate structure, base, counterion, and temperature, dictates the reaction's rate, yield, and stereoselectivity.[3][4] This document provides a detailed guide to solvent selection for optimizing the HWE reaction.
Mechanistic Overview: The Role of Intermediates
The HWE reaction proceeds through several key steps, and the solvent can influence the rate and reversibility of each. The generally accepted mechanism involves:
-
Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester to form a stabilized phosphonate carbanion.
-
Nucleophilic Addition: The carbanion adds to the carbonyl compound, forming diastereomeric alkoxide intermediates (betaines). This step is typically the rate-limiting step.[1]
-
Oxaphosphetane Formation: The alkoxide attacks the phosphorus center to form diastereomeric four-membered oxaphosphetane rings.
-
Elimination: The oxaphosphetane collapses to yield the alkene and a water-soluble phosphate (B84403) salt.
The stereoselectivity of the reaction is determined by the relative rates of formation and decomposition of the diastereomeric intermediates. Conditions that allow for equilibration of the intermediates typically favor the thermodynamically more stable (E)-alkene.[1][5]
References
Application Notes and Protocols: Base Selection for the Deprotonation of Diethyl (cyanomethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection of an appropriate base for the deprotonation of diethyl (cyanomethyl)phosphonate. This critical step initiates the Horner-Wadsworth-Emmons (HWE) reaction, a fundamental tool in organic synthesis for the formation of carbon-carbon double bonds, particularly for the synthesis of α,β-unsaturated nitriles.
The acidity of the α-proton of this compound, with a reported pKa of approximately 16.4 in DMSO, allows for the use of a variety of bases. The choice of base can significantly impact reaction yield, stereoselectivity, and substrate compatibility. This document outlines the characteristics of commonly used bases, provides comparative data for the olefination of benzaldehyde (B42025) as a model substrate, and offers detailed experimental protocols.
Overview of Base Selection
The deprotonation of this compound generates a stabilized phosphonate (B1237965) carbanion, a key intermediate in the Horner-Wadsworth-Emmons reaction. The selection of a suitable base is paramount for efficient carbanion formation without undesirable side reactions. Factors to consider include the pKa of the base's conjugate acid, steric hindrance, solubility, and the sensitivity of the carbonyl substrate to basic conditions.
Commonly Used Bases:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation. It is widely used due to its high efficacy. However, it is flammable and requires careful handling under anhydrous conditions.
-
Lithium Diisopropylamide (LDA): A very strong, sterically hindered, non-nucleophilic base. It is particularly useful for achieving rapid and complete deprotonation at low temperatures, which can be advantageous for sensitive substrates.
-
Potassium Carbonate (K₂CO₃): A weaker inorganic base that is often used under milder, sometimes aqueous or biphasic, conditions. It is a safer and more environmentally friendly option, suitable for substrates that can tolerate its moderate basicity.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic, organic superbillion. It is often used for base-sensitive substrates and can be employed in milder reaction conditions, sometimes in the presence of additives like lithium chloride (LiCl) to enhance the acidity of the phosphonate.
Data Presentation: Comparative Analysis of Bases
The following table summarizes the performance of different bases in the Horner-Wadsworth-Emmons reaction between this compound and benzaldehyde to yield cinnamonitrile. This data is compiled from various literature sources to provide a comparative overview.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | E/Z Ratio | Reference |
| NaH | THF | 0 to rt | 2 | ~90 | >95:5 | [1] |
| LDA | THF | -78 to rt | 1 | ~85-95 | >95:5 | [2] |
| K₂CO₃ | THF/H₂O (1:1) | rt | 2 | ~80-90 | >95:5 | [3] |
| DBU/LiCl | Acetonitrile | rt | 12 | ~85-95 | >95:5 | [4][5] |
Note: Yields and stereoselectivities can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous conditions are crucial when using reactive bases like NaH and LDA.
Protocol 3.1: Deprotonation using Sodium Hydride (NaH)
This protocol describes the formation of the phosphonate carbanion using sodium hydride, followed by the reaction with benzaldehyde.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes carefully under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Add the phosphonate solution dropwise to the NaH slurry at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3.2: Deprotonation using Lithium Diisopropylamide (LDA)
This protocol is suitable for rapid deprotonation at low temperatures.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under nitrogen, dissolve diisopropylamine (1.1 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise, and stir the solution at -78 °C for 30 minutes to generate LDA.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Add the phosphonate solution dropwise to the LDA solution at -78 °C and stir for 30 minutes.
-
Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.
-
Perform an aqueous workup and purification as described in Protocol 3.1.
Protocol 3.3: Deprotonation using Potassium Carbonate (K₂CO₃)
This protocol offers a milder and safer alternative.[3]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add potassium carbonate (2.0-3.0 eq.) to the solution.
-
Stir the mixture vigorously at room temperature for 2 hours, monitoring by TLC.
-
Upon completion, add saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup and purification as described in Protocol 3.1.[3]
Protocol 3.4: Deprotonation using DBU with LiCl (Masamune-Roush Conditions)
This protocol is ideal for base-sensitive substrates.[4][5]
Materials:
-
This compound
-
Lithium chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (MeCN)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask, add anhydrous LiCl (1.2 eq.) and dry under vacuum with heating.
-
Allow the flask to cool to room temperature under nitrogen.
-
Add anhydrous acetonitrile, followed by this compound (1.0 eq.) and DBU (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzaldehyde (1.0 eq.) and continue stirring at room temperature for 12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup and purification as described in Protocol 3.1.
Mandatory Visualizations
Diagram 1: General Mechanism of the Horner-Wadsworth-Emmons Reaction
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Diagram 2: Decision Workflow for Base Selection
Caption: Decision tree for selecting a suitable base.
Conclusion
The choice of base for the deprotonation of this compound is a critical parameter in the Horner-Wadsworth-Emmons reaction. For robust, high-yielding reactions with simple aromatic aldehydes, strong bases like NaH and LDA are excellent choices, typically favoring the formation of the more stable (E)-alkene. For substrates that are sensitive to strong bases, milder conditions employing K₂CO₃ or DBU/LiCl provide effective alternatives. Researchers should consider the specific requirements of their synthetic route, including substrate stability, desired reaction rate, and safety considerations, when selecting the optimal base for their application.
References
Application Notes and Protocols for Diethyl (cyanomethyl)phosphonate in Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of diethyl (cyanomethyl)phosphonate in multi-component reactions (MCRs). This versatile reagent serves as a valuable building block in the synthesis of complex molecules, offering pathways to diverse chemical scaffolds. The following sections detail specific applications, including a solid-phase mediated condensation reaction and a proposed one-pot synthesis of pyrazolylphosphonates, a class of compounds with potential biological activity.
Introduction to this compound in MCRs
Multi-component reactions, where three or more reactants combine in a single synthetic operation, are highly valued in medicinal chemistry and drug discovery for their efficiency and atom economy. Phosphonates, as isosteres of phosphates, are incorporated into molecules to enhance their biological activity and pharmacokinetic properties. This compound is a bifunctional reagent, featuring both a reactive phosphonate (B1237965) moiety and a cyanomethyl group, making it an intriguing substrate for MCRs. While its use in Horner-Wadsworth-Emmons reactions is well-established, its application in MCRs for the synthesis of complex heterocycles is an emerging area of interest.
Application Note 1: Solid-Phase Mediated Reaction of this compound and Benzaldehyde (B42025)
This section details the dry reaction of this compound with benzaldehyde on various solid bases. This solvent-free method showcases a competitive Horner and Knoevenagel-type condensation, yielding a mixture of cinnamonitrile (B126248) and E-diethyl phosphonocinnanonitrile. The basicity of the solid support plays a crucial role in the product distribution.
Reaction Scheme
Caption: Reaction of this compound and benzaldehyde.
Quantitative Data Summary
The following table summarizes the product distribution based on the solid base used in the reaction of this compound and benzaldehyde.[1]
| Solid Base | Reaction Time (h) | Conversion (%) | Cinnamonitrile (%) | E-Diethyl phosphonocinnanonitrile (%) |
| MgO | 24 | 100 | 50 | 50 |
| CaO | 24 | 100 | 60 | 40 |
| BaO | 24 | 100 | 75 | 25 |
| KF-Alumina | 24 | 100 | 80 | 20 |
| CsF-Celite | 24 | 100 | 90 | 10 |
Experimental Protocol
Materials:
-
This compound (1 mmol)
-
Benzaldehyde (1 mmol)
-
Solid Base (e.g., MgO, CaO, KF-Alumina; 1 g)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
The solid base is activated by heating at 250°C for 10 hours prior to use.[1]
-
In a round-bottom flask, add this compound (1 mmol) and benzaldehyde (1 mmol) to the activated solid base (1 g).
-
The mixture is stirred at room temperature for 24 hours in a solvent-free environment.
-
After the reaction is complete, the products are extracted from the solid support using dichloromethane.
-
The organic extract is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The product ratio is determined by 1H NMR spectroscopy of the crude product.
Application Note 2: Proposed Three-Component Synthesis of Pyrazolylphosphonates
This section outlines a proposed one-pot, three-component synthesis of 5-amino-3-(diethoxyphosphoryl)-1H-pyrazole-4-carbonitriles. This protocol is based on the established reactivity of this compound and the known synthetic routes for pyrazole (B372694) formation. The proposed reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization with hydrazine (B178648).
Proposed Reaction Pathway
Caption: Proposed synthesis of pyrazolylphosphonates.
Generalized Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Hydrazine hydrate (B1144303) (1.2 equiv)
-
Ethanol (solvent)
-
Piperidine (catalyst)
Procedure:
-
To a solution of this compound (1.0 equiv) and the aldehyde (1.0 equiv) in ethanol, add a catalytic amount of piperidine.
-
Stir the mixture at room temperature for 2-4 hours to facilitate the Knoevenagel condensation. Monitor the formation of the α,β-unsaturated intermediate by TLC.
-
To the reaction mixture, add hydrazine hydrate (1.2 equiv) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired pyrazolylphosphonate.
Contextual Note: The Kabachnik-Fields Reaction
A cornerstone of α-aminophosphonate synthesis is the Kabachnik-Fields reaction. This three-component reaction typically involves an aldehyde or ketone, an amine, and a dialkyl phosphite (B83602). The reaction can proceed through two main pathways: formation of an imine followed by addition of the phosphite, or formation of an α-hydroxyphosphonate followed by nucleophilic substitution by the amine. While diethyl phosphite is the most common phosphorus-containing reactant, the potential exists for this compound to participate in this reaction, which would lead to α-amino-α-cyanomethylphosphonates, a class of compounds with high potential for further functionalization.
General Mechanism of the Kabachnik-Fields Reaction
Caption: Pathways of the Kabachnik-Fields reaction.
These application notes are intended to serve as a guide for researchers exploring the utility of this compound in the construction of complex molecular architectures through multi-component reactions. The provided protocols and data should facilitate further investigation into this promising area of synthetic chemistry.
References
Application Notes and Protocols for Scale-Up Synthesis Using Diethyl (cyanomethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (cyanomethyl)phosphonate (DCMP) is a versatile and widely utilized C-nucleophile in organic synthesis, primarily known for its role in the Horner-Wadsworth-Emmons (HWE) reaction.[1] This reagent serves as a cornerstone for the stereoselective synthesis of α,β-unsaturated nitriles, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[2][3] The HWE reaction, a modification of the Wittig reaction, offers significant advantages for industrial-scale synthesis, including the use of more nucleophilic and less basic phosphonate (B1237965) carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct during work-up.[1]
These application notes provide detailed protocols and practical guidance for the scale-up of reactions involving this compound, with a focus on process optimization and safety considerations for kilogram-scale production.
Core Application: Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction facilitates the formation of an alkene by reacting a phosphonate-stabilized carbanion with an aldehyde or ketone. In the case of this compound, this reaction is particularly effective for the synthesis of α,β-unsaturated nitriles, with a strong preference for the formation of the thermodynamically more stable (E)-isomer.
Case Study 1: Scale-Up Synthesis of (E)-Cinnamonitrile
(E)-Cinnamonitrile is a valuable building block in organic synthesis and a component of various fragrances and flavorings. Its synthesis via the Horner-Wadsworth-Emmons reaction of benzaldehyde (B42025) with this compound is a classic example of the utility of this methodology.
Reaction Scheme:
Caption: Synthesis of (E)-Cinnamonitrile via HWE reaction.
Table 1: Representative Kilogram-Scale Reaction Parameters for (E)-Cinnamonitrile Synthesis
| Parameter | Value |
| Reactants | |
| Benzaldehyde | 10.0 kg (94.2 mol) |
| This compound | 17.5 kg (98.8 mol, 1.05 eq) |
| Base | |
| Sodium Hydride (60% dispersion in oil) | 4.1 kg (102.5 mol, 1.09 eq) |
| Solvent | |
| Tetrahydrofuran (THF) | 100 L |
| Reaction Conditions | |
| Temperature | 0 °C to 25 °C |
| Reaction Time | 4-6 hours |
| Work-up & Purification | |
| Quenching Agent | Water (50 L) |
| Extraction Solvent | Toluene (2 x 50 L) |
| Purification Method | Vacuum Distillation |
| Yield and Purity | |
| Isolated Yield | 10.5 - 11.5 kg (86-94%) |
| Purity (by GC) | >99% (E-isomer) |
Experimental Protocol (Kilogram-Scale):
-
Reactor Preparation: A 250 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is thoroughly dried and purged with nitrogen.
-
Reagent Charging:
-
Charge the reactor with 100 L of anhydrous Tetrahydrofuran (THF).
-
Under a nitrogen atmosphere, carefully add 4.1 kg of sodium hydride (60% dispersion in mineral oil) in portions, maintaining the temperature below 25 °C.
-
Cool the suspension to 0-5 °C.
-
Slowly add 17.5 kg of this compound to the reactor over 1-2 hours, ensuring the temperature does not exceed 10 °C. Stir the resulting slurry for 30 minutes at 0-5 °C.
-
-
Reaction:
-
Slowly add 10.0 kg of benzaldehyde to the reaction mixture over 2-3 hours, maintaining the temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for an additional 2-3 hours. Monitor the reaction progress by Gas Chromatography (GC).
-
-
Work-up:
-
Cool the reactor to 0-5 °C.
-
Carefully quench the reaction by the slow addition of 50 L of water, keeping the temperature below 20 °C.
-
Stir the mixture for 30 minutes, then allow the layers to separate.
-
Separate the aqueous layer and extract it with 50 L of toluene.
-
Combine the organic layers, wash with 50 L of brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain (E)-cinnamonitrile as a colorless to pale yellow oil.
-
Safety Considerations:
-
Sodium hydride is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere.
-
The reaction is exothermic, especially during the addition of reagents and quenching. Ensure adequate cooling capacity and slow addition rates.
-
Hydrogen gas is evolved during the reaction. Ensure proper ventilation.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Case Study 2: Synthesis of a Key Intermediate for Fesoterodine
Fesoterodine is a muscarinic receptor antagonist used to treat overactive bladder.[4][5] A key intermediate in its synthesis is (R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol. While various synthetic routes exist, the Horner-Wadsworth-Emmons reaction can be employed to construct a precursor to this intermediate.[6]
Signaling Pathway: Mechanism of Action of Fesoterodine
Fesoterodine is a prodrug that is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine (B1663597) (5-HMT).[2] 5-HMT is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), particularly the M3 subtype, which are abundant on the detrusor smooth muscle of the bladder.[2][4][7] By blocking the binding of acetylcholine, 5-HMT prevents the downstream signaling cascade that leads to detrusor muscle contraction, thereby alleviating the symptoms of overactive bladder.[2][4]
Caption: Fesoterodine's mechanism of action in the bladder.
Representative Protocol for a Precursor Synthesis (Note: This is a representative protocol for a related transformation and would require adaptation for the specific Fesoterodine intermediate on a large scale.)
Reaction Scheme: A suitable aldehyde precursor would be reacted with this compound to form the corresponding α,β-unsaturated nitrile, which would then be further transformed into the desired intermediate.
Table 2: Representative Kilogram-Scale Reaction Parameters for a Fesoterodine Precursor
| Parameter | Value |
| Reactants | |
| Aldehyde Precursor | 5.0 kg (e.g., ~20-25 mol) |
| This compound | 1.1 eq |
| Base | |
| Potassium Carbonate | 1.5 eq |
| Solvent | |
| N,N-Dimethylformamide (DMF) | 50 L |
| Reaction Conditions | |
| Temperature | 25-30 °C |
| Reaction Time | 12-18 hours |
| Work-up & Purification | |
| Quenching/Precipitation | Water |
| Isolation | Filtration and drying |
| Yield and Purity | |
| Expected Yield | 80-90% |
| Expected Purity | >98% |
Experimental Protocol Outline (Kilogram-Scale):
-
Reactor Setup: A suitable reactor is prepared and made inert.
-
Reagent Addition: The aldehyde precursor, this compound, and potassium carbonate are charged to the reactor with DMF.
-
Reaction: The mixture is stirred at a controlled temperature until the reaction is complete, as monitored by HPLC.
-
Work-up: The reaction mixture is added to water to precipitate the product.
-
Isolation: The solid product is isolated by filtration, washed with water, and dried under vacuum.
Case Study 3: Synthesis of a Key Intermediate for Boceprevir
Signaling Pathway: Mechanism of Action of Boceprevir
The hepatitis C virus (HCV) produces a large polyprotein that must be cleaved by proteases to generate functional viral proteins essential for replication.[10] The HCV NS3/4A serine protease is responsible for several of these cleavages.[10][11] Boceprevir is a direct-acting antiviral that covalently and reversibly binds to the active site of the NS3/4A protease, inhibiting its function.[8][12] This blockage prevents the processing of the viral polyprotein, thereby halting viral replication.[12]
Caption: Boceprevir's inhibition of HCV replication.
Representative Protocol for a Precursor Synthesis (Note: This is a representative protocol and would need significant adaptation for the specific chiral Boceprevir intermediate on a large scale.)
Reaction Scheme: A suitable keto-precursor could be reacted with this compound to introduce a cyanomethylene group, a key functional handle for further elaboration into the bicyclic proline system.
Table 3: Representative Laboratory-Scale Parameters for a Boceprevir Precursor
| Parameter | Value |
| Reactants | |
| Keto-precursor | 100 g |
| This compound | 1.2 eq |
| Base | |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 1.2 eq |
| Solvent | |
| Tetrahydrofuran (THF) | 1 L |
| Reaction Conditions | |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 2-4 hours |
| Work-up & Purification | |
| Quenching Agent | Saturated aq. NH₄Cl |
| Extraction Solvent | Ethyl acetate |
| Purification Method | Column Chromatography |
| Yield and Purity | |
| Expected Yield | 70-85% |
| Expected Purity | >95% |
Considerations for Scale-Up:
-
The use of cryogenic temperatures (-78 °C) can be challenging and costly on an industrial scale. Process development would focus on identifying conditions that allow for higher reaction temperatures.
-
Column chromatography is generally not feasible for large-scale production. Alternative purification methods such as crystallization or distillation would need to be developed.
-
The stoichiometry and addition rates of all reagents would need to be carefully optimized to control exotherms and minimize side-product formation.
General Experimental Workflow for Scale-Up Synthesis
The successful scale-up of a chemical synthesis from the laboratory to a pilot plant or industrial setting requires a systematic approach to ensure safety, reproducibility, and efficiency.
Caption: A typical workflow for chemical process scale-up.
This workflow highlights the critical stages, from initial route selection and safety assessment to process optimization, pilot-scale trials, and finally, full-scale manufacturing. Each stage involves rigorous testing, documentation, and quality control to ensure the final process is robust and meets all regulatory requirements.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Fesoterodine Fumarate? [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fesoterodine: Pharmacological properties and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Overactive and Poorly Compliant Bladder: a Review of Coexisting Detrusor Overactivity and Poor Compliance | springermedizin.de [springermedizin.de]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. New Details of HCV NS3/4A Proteinase Functionality Revealed by a High-Throughput Cleavage Assay | PLOS One [journals.plos.org]
- 12. What is the mechanism of Boceprevir? [synapse.patsnap.com]
Advancing Olefin Synthesis: Green Chemistry Approaches to the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone in organic synthesis for the creation of carbon-carbon double bonds, particularly in the production of α,β-unsaturated esters. Traditionally reliant on organic solvents and strong bases, modern imperatives for sustainable chemical practices have spurred the development of greener alternatives. This document provides detailed application notes and protocols for several innovative, environmentally benign HWE reaction methodologies, tailored for researchers, scientists, and professionals in drug development. These approaches, including solvent-free conditions, aqueous media, and the use of recyclable catalysts, offer significant advantages in terms of reduced waste, enhanced safety, and simplified procedures.
Core Concepts in Green HWE Reactions
The featured green HWE methodologies focus on minimizing the environmental impact of this pivotal olefination reaction. Key strategies include:
-
Solvent-Free Synthesis: Eliminating organic solvents entirely reduces volatile organic compound (VOC) emissions and simplifies product purification. These reactions are often facilitated by mechanochemistry (ball milling) or by using a liquid reagent as the reaction medium.
-
Aqueous Reaction Media: Replacing traditional organic solvents with water is a primary goal of green chemistry. The use of phase-transfer catalysts or microwave irradiation can overcome the solubility challenges of organic reactants in water.
-
Recyclable Components: The development of reusable catalysts or reaction media, such as deep eutectic solvents, aligns with the principles of a circular economy by minimizing waste.
Below are detailed protocols and data for selected green HWE methodologies.
Solvent-Free Horner-Wadsworth-Emmons Reaction
Solvent-free HWE reactions offer a significant leap forward in sustainable olefin synthesis. By eliminating the need for volatile organic solvents, these methods reduce waste, simplify work-up procedures, and can lead to increased reaction rates. Two prominent approaches are mechanochemistry and the use of base catalysts like DBU in the absence of a solvent.
Application Note:
This protocol describes a solvent-free HWE reaction for the synthesis of α,β-unsaturated esters from aldehydes and ketones. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in conjunction with an inorganic base under solvent-free conditions provides high yields and excellent E-selectivity. This method is operationally simple and applicable to a wide range of substrates.
Experimental Protocols:
Protocol 1: Solvent-Free HWE Reaction of Aldehydes using DBU/K₂CO₃
-
Reactants:
-
Aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.0 mmol)
-
-
Procedure:
-
In a round-bottom flask, combine the aldehyde, triethyl phosphonoacetate, DBU, and K₂CO₃.
-
Stir the neat mixture at room temperature for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Solvent-Free HWE Reaction via Mechanochemistry (Ball Milling)
-
Reactants:
-
β-amidophosphonate (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
-
Procedure:
-
Place the β-amidophosphonate, aromatic aldehyde, and K₂CO₃ in a milling vessel.[1]
-
Grind the mixture in a mortar and pestle or using a mechanical ball mill for 40-120 minutes in an open atmosphere.[1]
-
Monitor the reaction by TLC.
-
After completion, dissolve the resulting solid in a suitable organic solvent (e.g., dichloromethane) and filter to remove the inorganic base.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.[1]
-
Data Presentation:
Table 1: Solvent-Free HWE Reaction of Various Aldehydes and Ketones
| Entry | Carbonyl Compound | Base System | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | DBU/K₂CO₃ | 2 | 95 | >99:1 |
| 2 | 4-Chlorobenzaldehyde | DBU/K₂CO₃ | 2 | 96 | >99:1 |
| 3 | 4-Methoxybenzaldehyde | DBU/K₂CO₃ | 3 | 94 | >99:1 |
| 4 | Cinnamaldehyde | DBU/K₂CO₃ | 2 | 92 | >99:1 |
| 5 | Cyclohexanecarboxaldehyde | DBU/K₂CO₃ | 5 | 88 | 95:5 |
| 6 | Acetophenone | DBU/Cs₂CO₃ | 48 | 85 | 90:10 |
| 7 | Cyclohexanone | DBU/Cs₂CO₃ | 72 | 78 | 85:15 |
| 8 | Piperonal | K₂CO₃ (Milling) | 1 | 77 | E only |
| 9 | 4-Nitrobenzaldehyde | K₂CO₃ (Milling) | 0.7 | 75 | E only |
Data for entries 1-7 are representative for DBU-catalyzed solvent-free reactions. Data for entries 8-9 are from mechanochemical synthesis.[1]
Horner-Wadsworth-Emmons Reaction in Aqueous Media
The use of water as a solvent is a paramount goal in green chemistry. HWE reactions in aqueous media can be facilitated by microwave irradiation or phase-transfer catalysis to overcome the poor water solubility of many organic substrates.
Application Note:
This section details a one-pot, three-step tandem sequence involving an HWE olefination performed in water under microwave irradiation. This method significantly accelerates the reaction and allows for subsequent Claisen rearrangement and hydrolysis in a single vessel, leading to the efficient synthesis of β-substituted-2-oxohex-5-enoic acids.[2] A general procedure for an HWE reaction in a biphasic aqueous system using a phase-transfer catalyst is also presented.
Experimental Protocols:
Protocol 3: Microwave-Assisted HWE Reaction in Water
-
Reactants:
-
Aldehyde (1.0 mmol)
-
Phosphonate (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Water (5 mL)
-
-
Procedure:
-
In a microwave-safe vessel, suspend the aldehyde, phosphonate, and K₂CO₃ in water.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes).[2]
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash chromatography.
-
Protocol 4: HWE Reaction with Third-Liquid Phase Transfer Catalysis (TLPTC)
-
Reactants:
-
Benzaldehyde derivative (1.0 equiv)
-
Phosphonate (1.1 equiv)
-
50% NaOH aqueous solution
-
Phase-transfer catalyst (e.g., Tetraoctylammonium bromide, TOAB) (6 mol%)
-
-
Procedure:
-
Combine the benzaldehyde, phosphonate, 50% NaOH solution, and TOAB in a reaction flask.
-
Stir the mixture vigorously at room temperature. A third liquid phase, rich in the catalyst and reactants, will form.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Separate the organic layer. The catalyst-rich third phase and the aqueous phase can be recovered and reused.
-
Wash the organic layer with water, dry, and concentrate to obtain the product. This system has been shown to proceed with high yields (>90%) and excellent E-selectivity.
-
Data Presentation:
Table 2: Microwave-Assisted and Phase-Transfer Catalyzed HWE Reactions
| Entry | Carbonyl Compound | Method | Catalyst/Medium | Time | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | Microwave | Water/K₂CO₃ | 10 min | 92 | >98:2 |
| 2 | 4-Methylbenzaldehyde | Microwave | Water/K₂CO₃ | 12 min | 90 | >98:2 |
| 3 | 2-Naphthaldehyde | Microwave | Water/K₂CO₃ | 8 min | 95 | >98:2 |
| 4 | Benzaldehyde | TLPTC | 50% NaOH/TOAB | 1 h | >90 | E only |
| 5 | 4-Chlorobenzaldehyde | TLPTC | 50% NaOH/TOAB | 1.5 h | 93 | E only |
Data for entries 1-3 are representative for microwave-assisted reactions in water.[2] Data for entries 4-5 are representative for the TLPTC system.
Horner-Wadsworth-Emmons Reaction in Deep Eutectic Solvents
Deep eutectic solvents (DES) are emerging as green, biodegradable, and inexpensive alternatives to traditional organic solvents and ionic liquids. They are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor.
Application Note:
This protocol describes the HWE reaction in a deep eutectic solvent composed of choline (B1196258) chloride and urea (B33335). This system allows for high yields and stereoselectivity at room temperature and is compatible with various bases. A key advantage is the potential for recycling the DES.
Experimental Protocols:
Protocol 5: HWE Reaction in a Deep Eutectic Solvent
-
Reactants:
-
Aldehyde or ketone (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
-
Base (e.g., LiOH, K₂CO₃, or DBU) (1.2 mmol)
-
Deep Eutectic Solvent (Choline chloride:Urea, 1:2 molar ratio) (2 mL)
-
-
Procedure:
-
Prepare the DES by heating a 1:2 molar mixture of choline chloride and urea at 80 °C until a homogeneous liquid is formed. Cool to room temperature.
-
To the DES, add the carbonyl compound, triethyl phosphonoacetate, and the base.
-
Stir the mixture at room temperature under air.[3]
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
The aqueous phase containing the DES can be concentrated and potentially reused.[3]
-
Wash the combined organic extracts, dry, and concentrate. Purify by column chromatography.
-
Data Presentation:
Table 3: HWE Reaction in a Choline Chloride:Urea Deep Eutectic Solvent
| Entry | Carbonyl Compound | Base | Time (h) | Yield (%) | E/Z Ratio |
| 1 | 4-Bromobenzaldehyde | LiOH | 2 | 95 | >99:1 |
| 2 | 4-Nitrobenzaldehyde | K₂CO₃ | 3 | 98 | >99:1 |
| 3 | 2-Furaldehyde | DBU | 4 | 85 | >99:1 |
| 4 | Acetophenone | K₂CO₃ | 24 | 75 | 92:8 |
Data is representative for HWE reactions in a deep eutectic solvent.[3]
Visualizing Green HWE Workflows
To better illustrate the procedural flow of these green methodologies, the following diagrams are provided.
Caption: General workflow for a solvent-free Horner-Wadsworth-Emmons reaction.
Caption: Workflow for a microwave-assisted HWE reaction in an aqueous medium.
Caption: Logical relationships between different green HWE reaction strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tandem Horner-Wadsworth-Emmons Olefination/Claisen Rearrangement/Hydrolysis Sequence: Remarkable Acceleration in Water with Microwave Irradiation [organic-chemistry.org]
- 3. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in the Horner-Wadsworth-Emmons reaction?
Low yields in the HWE reaction can often be attributed to one or more of the following factors:
-
Reagent Quality: Impurities in the phosphonate (B1237965) reagent, aldehyde or ketone, or degradation of the base can significantly impact the reaction's efficiency.
-
Inefficient Deprotonation: The base may not be strong enough to fully deprotonate the phosphonate, or it may have lost its activity.
-
Moisture: The phosphonate carbanion is a strong base and is readily quenched by water, necessitating anhydrous reaction conditions.
-
Steric Hindrance: Sterically hindered aldehydes or ketones react more slowly, which can lead to lower yields if reaction times or temperatures are not optimized.[1]
-
Side Reactions: The substrate may undergo side reactions under the basic conditions of the HWE reaction. For instance, substrates with sensitive functional groups like azetidines can undergo ring-opening.[2]
Q2: How does the choice of base affect the yield and selectivity of the HWE reaction?
The choice of base is critical and can influence both the yield and the E/Z selectivity of the alkene product. Strong bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for efficient deprotonation.[3][4] However, for base-sensitive substrates, milder conditions using bases like DBU with lithium chloride (LiCl) or triethylamine (B128534) may be necessary to avoid degradation and improve yields.[5][6] The cation associated with the base (e.g., Li+, Na+, K+) can also affect stereoselectivity.[3][7]
Q3: My reaction is not going to completion. What steps can I take?
If you observe incomplete conversion of your starting materials (as monitored by TLC or LC-MS), consider the following:
-
Add more base: Your base may have been partially quenched or may not have been used in a sufficient stoichiometric amount.
-
Add more phosphonate reagent: If the aldehyde or ketone is the limiting reagent and the reaction has stalled, adding more phosphonate may drive the reaction to completion.
-
Increase the reaction temperature: For sluggish reactions, particularly with sterically hindered substrates, increasing the temperature can enhance the reaction rate.[1] However, be mindful that this can also affect stereoselectivity.
Q4: I am having difficulty purifying my product. What are the likely causes and solutions?
A key advantage of the HWE reaction is the water-solubility of the phosphate (B84403) byproduct, which simplifies purification.[2][4] If you are facing purification challenges, it could be due to:
-
Incomplete reaction: Unreacted starting materials can co-elute with your product. Ensure the reaction has gone to completion before workup.[1]
-
Hydrolysis of the phosphonate: If the reaction is worked up with an aqueous solution that is too acidic, the phosphate byproduct may be protonated and become less water-soluble. A basic aqueous workup is generally preferred.
-
Non-aqueous soluble byproducts: In some cases, side products may be formed that are not water-soluble. Careful column chromatography is typically required in such instances.
Troubleshooting Guide
Issue: Low or No Product Yield
This guide provides a systematic approach to diagnosing and resolving low product yield in your HWE reaction.
// Reagent Quality Branch phosphonate [label="Phosphonate Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehyde_ketone [label="Aldehyde/Ketone Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; base_activity [label="Base Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_quality -> phosphonate; reagent_quality -> aldehyde_ketone; reagent_quality -> base_activity;
purify_phosphonate [label="Purify Phosphonate\n(Distillation/Chromatography)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; purify_carbonyl [label="Purify Aldehyde/Ketone\n(Distillation/Chromatography)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_fresh_base [label="Use Fresh, High-Quality Base", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; phosphonate -> purify_phosphonate; aldehyde_ketone -> purify_carbonyl; base_activity -> use_fresh_base;
// Reaction Conditions Branch moisture [label="Presence of Moisture", fillcolor="#F1F3F4", fontcolor="#202124"]; temperature [label="Reaction Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="Solvent Choice", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction_conditions -> moisture; reaction_conditions -> temperature; reaction_conditions -> solvent;
dry_reagents [label="Use Anhydrous Solvents\n& Dry Glassware", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_temp [label="Optimize Temperature\n(e.g., -78°C to RT)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_solvent [label="Optimize Solvent\n(e.g., THF, DME)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; moisture -> dry_reagents; temperature -> optimize_temp; solvent -> optimize_solvent;
// Substrate Issues Branch steric_hindrance [label="Steric Hindrance", fillcolor="#F1F3F4", fontcolor="#202124"]; side_reactions [label="Potential Side Reactions", fillcolor="#F1F3F4", fontcolor="#202124"]; substrate_issues -> steric_hindrance; substrate_issues -> side_reactions;
increase_time_temp [label="Increase Reaction Time/Temp\nUse More Reactive Phosphonate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; milder_conditions [label="Use Milder Base/Conditions", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; steric_hindrance -> increase_time_temp; side_reactions -> milder_conditions; }
Troubleshooting workflow for low HWE reaction yield.
Data Presentation
Table 1: Effect of Base and Cation on HWE Reaction Yield and Selectivity
The following table summarizes the effect of different strong bases and their corresponding cations on the yield and E/Z selectivity of a representative HWE reaction.
| Entry | Base | Cation | Temperature (°C) | Yield (%) | E/Z Ratio |
| 1 | LHMDS | Li⁺ | -78 | 85 | 15:85 |
| 2 | LHMDS | Li⁺ | 0 | 90 | 85:15 |
| 3 | NaHMDS | Na⁺ | 0 | 92 | 98:2 |
| 4 | KHMDS | K⁺ | 0 | 88 | 95:5 |
| 5 | n-BuLi | Li⁺ | -78 | 80 | 20:80 |
| 6 | NaH | Na⁺ | 25 | 95 | >99:1 |
| 7 | t-BuOK | K⁺ | 25 | 85 | 90:10 |
| 8 | iPrMgCl | Mg²⁺ | 25 | 91 | >99:1 |
Data is illustrative and compiled from trends reported in the literature.[3][7] Actual results will vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Solvent on HWE Reaction Yield
The choice of an appropriate aprotic solvent is crucial for the success of the HWE reaction.
| Entry | Solvent | Dielectric Constant (approx.) | Typical Yield |
| 1 | THF | 7.6 | Good to High |
| 2 | DME | 7.2 | Good to High |
| 3 | Diethyl Ether | 4.3 | Moderate |
| 4 | Toluene | 2.4 | Low to Moderate |
| 5 | Acetonitrile | 37.5 | Low |
This table summarizes general trends.[7] Tetrahydrofuran (THF) and 1,2-dimethoxyethane (B42094) (DME) are the most commonly used and effective solvents for the HWE reaction.[6][8]
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction (E-selective)
This protocol is a general guideline for a standard HWE reaction favoring the formation of the (E)-alkene.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the phosphonate ester (1.1 equivalents) in anhydrous THF to a stirred suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C.
-
Anion Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Carbonyl Addition: Cool the resulting solution of the phosphonate anion to 0 °C or -78 °C and add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[2] Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Still-Gennari Modification for Z-selective Olefination
This protocol is employed when the (Z)-alkene is the desired product.
-
Preparation: To a solution of a bis(2,2,2-trifluoroethyl) phosphonate (1.1 equivalents) and 18-crown-6 (B118740) (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of potassium hexamethyldisilazide (KHMDS, 1.05 equivalents) in THF dropwise.[1][2]
-
Anion Formation: Stir the mixture at -78 °C for 30 minutes.
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise while maintaining the temperature at -78 °C.
-
Reaction: Continue stirring at -78 °C until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Purification: Follow the extraction and purification procedure outlined in Protocol 1.
General experimental workflow for the HWE reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing E/Z Selectivity in the Horner-Wadsworth-Emmons Reaction with Diethyl (cyanomethyl)phosphonate
Welcome to the technical support center for the Horner-Wadsworth-Emmons (HWE) reaction. This resource is tailored for researchers, scientists, and professionals in drug development seeking to enhance the stereoselectivity of their olefination reactions, with a specific focus on the use of diethyl (cyanomethyl)phosphonate. Here you will find troubleshooting guidance and frequently asked questions to address challenges in controlling E/Z isomer ratios.
Troubleshooting Guide
This section addresses common issues encountered during the HWE reaction with this compound and provides systematic solutions to improve stereoselectivity.
Issue 1: Predominant Formation of the E-isomer (Low Z-selectivity)
-
Question: My reaction with this compound is yielding primarily the undesired E-alkene. How can I increase the proportion of the Z-isomer?
-
Answer: Achieving high Z-selectivity with standard phosphonates like this compound requires specific conditions that favor kinetic control over thermodynamic control. The thermodynamically more stable E-isomer is often the major product in standard HWE reactions.[1][2] To enhance Z-selectivity, consider the following modifications, often referred to as the Still-Gennari modification or similar strategies:
-
Phosphonate (B1237965) Reagent Modification: The structure of the phosphonate reagent is a critical determinant of stereoselectivity.[1] For high Z-selectivity, it is advantageous to use phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) esters.[1][2] These modifications accelerate the elimination of the oxaphosphetane intermediate, favoring the formation of the Z-alkene.[2][3]
-
Base and Counterion Selection: The choice of base is crucial. For Z-selectivity, use a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS).[1][2] The presence of a potassium cation is often beneficial. To further promote a "naked" potassium cation and reduce cation chelation, add a crown ether such as 18-crown-6 (B118740).[1][2] In contrast, lithium salts tend to favor E-selectivity.[2]
-
Reaction Temperature: Low temperatures are essential for kinetic control. Conduct the reaction at -78 °C to trap the kinetically favored syn-oxaphosphetane intermediate that leads to the Z-alkene.[4][5] Higher temperatures allow for equilibration to the more stable anti-oxaphosphetane, which results in the E-alkene.[2][5]
-
Solvent: Use a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) to ensure the dissociation of the base and proper solvation of the intermediates.[2]
-
Issue 2: Poor E-selectivity (Undesired Z-isomer formation)
-
Question: I am trying to synthesize the E-alkene, but my reaction is producing a significant amount of the Z-isomer. What conditions favor the E-isomer?
-
Answer: While this compound can be pushed towards Z-selectivity, standard HWE conditions generally favor the formation of the E-alkene.[2][6] To maximize the yield of the E-isomer, you should employ conditions that promote thermodynamic control:
-
Base and Cation Choice: Sodium or lithium bases are preferred for E-selectivity. Sodium hydride (NaH) or n-butyllithium (n-BuLi) are common choices.[7][8] The smaller cations of lithium and sodium promote the formation of the thermodynamically more stable intermediate.
-
Reaction Temperature: Higher reaction temperatures, such as room temperature (23 °C), facilitate the equilibration of intermediates to the more stable anti-oxaphosphetane, which leads to the E-alkene.[2][5]
-
Solvent: Polar aprotic solvents like THF or dimethylformamide (DMF) are suitable. Ensure anhydrous conditions as water can interfere with the reaction.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Horner-Wadsworth-Emmons reaction?
A1: The HWE reaction begins with the deprotonation of the phosphonate ester by a base to form a phosphonate carbanion.[2] This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, forming an oxaphosphetane intermediate.[2] This intermediate subsequently eliminates a dialkylphosphate salt to yield an alkene.[2] The stereochemistry of the resulting alkene is determined by the relative stability of the transition states leading to the syn- and anti-oxaphosphetane intermediates.
Q2: Why do electron-withdrawing groups on the phosphonate promote Z-selectivity?
A2: Electron-withdrawing groups, such as the trifluoroethyl groups in the Still-Gennari reagent, increase the acidity of the alpha-protons and enhance the electrophilicity of the phosphorus atom. This modification is thought to accelerate the rate of elimination of the oxaphosphetane intermediate, favoring the kinetically controlled pathway that leads to the Z-alkene.[1][2]
Q3: Can ketones be used in the HWE reaction with this compound?
A3: Yes, the HWE reaction is effective for both aldehydes and ketones. The phosphonate carbanion is generally more nucleophilic than the corresponding ylides used in the Wittig reaction, making it more reactive towards ketones.[3][6] However, reactions with ketones are typically slower than with aldehydes, and achieving high stereoselectivity can be more challenging.[7]
Q4: How can I purify the final alkene product from the phosphate (B84403) byproduct?
A4: A significant advantage of the HWE reaction is the ease of byproduct removal. The dialkylphosphate salt byproduct is typically water-soluble and can be easily removed by performing an aqueous extraction during the reaction workup.[6]
Data Presentation
The following table summarizes the general effect of reaction parameters on the E/Z selectivity of the HWE reaction.
| Parameter | Condition for High E-Selectivity | Condition for High Z-Selectivity (Still-Gennari type) |
| Phosphonate Ester | Standard alkyl (e.g., diethyl) | Electron-withdrawing (e.g., bis(2,2,2-trifluoroethyl))[1][2] |
| Base | NaH, n-BuLi, LiHMDS[2][4] | KHMDS[1][2] |
| Cation | Li⁺, Na⁺[2] | K⁺ (with 18-crown-6)[1][2] |
| Temperature | 0 °C to 23 °C (or higher)[2][5] | -78 °C[4][5] |
| Solvent | THF, DME | THF[2] |
Experimental Protocols
Standard Protocol for E-Selective HWE Reaction
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to a flame-dried round-bottom flask.
-
Ylide Formation: Wash the NaH with dry hexanes to remove the mineral oil and then suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a solution of this compound (1.0 equivalent) in dry THF dropwise. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Reaction with Aldehyde: Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde (1.0 equivalent) in dry THF dropwise.
-
Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Still-Gennari Protocol for Z-Selective HWE Reaction
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of a modified phosphonate (e.g., bis(2,2,2-trifluoroethyl) cyanomethylphosphonate, 1.1 equivalents) and 18-crown-6 (1.5 equivalents) in anhydrous THF.
-
Ylide Formation: Cool the solution to -78 °C. Add potassium bis(trimethylsilyl)amide (KHMDS, 1.05 equivalents, as a solution in THF or toluene) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Reaction with Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in dry THF dropwise, maintaining the temperature at -78 °C.
-
Quenching and Workup: After the reaction is complete, quench at -78 °C with saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and perform an aqueous workup as described in the E-selective protocol.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting workflow for improving HWE reaction selectivity.
Caption: Key factors influencing the E/Z selectivity in HWE reactions.
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Diethyl (cyanomethyl)phosphonate in Olefination Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethyl (cyanomethyl)phosphonate in olefination reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Horner-Wadsworth-Emmons (HWE) reaction with this compound, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| 1. Low or No Yield of the Desired α,β-Unsaturated Nitrile | A. Incomplete Deprotonation of the Phosphonate (B1237965): The base used is not strong enough to fully deprotonate the this compound. | - Use a stronger base: Switch to a stronger base such as Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or Lithium diisopropylamide (LDA).[1] - Ensure anhydrous conditions: Traces of water will quench the base and the phosphonate carbanion. Flame-dry all glassware and use anhydrous solvents.[2] |
| B. Steric Hindrance: The aldehyde or ketone substrate is sterically hindered, slowing down the nucleophilic attack of the phosphonate carbanion. | - Increase reaction temperature: Gently warming the reaction can sometimes overcome the activation energy barrier.[3] - Prolong reaction time: Allow the reaction to stir for a longer period. - Use a less sterically hindered phosphonate: If possible, consider a smaller phosphonate reagent, though this may alter selectivity. | |
| C. Hydrolysis of this compound: The phosphonate ester is being hydrolyzed under the basic reaction conditions. | - Use a non-protic solvent: Solvents like THF or DME are preferred over protic solvents. - Add the carbonyl compound at low temperature: Deprotonate the phosphonate at a low temperature (e.g., 0 °C or -78 °C) and then add the carbonyl compound. This minimizes the time the phosphonate is exposed to the base at higher temperatures. | |
| 2. Formation of a Significant Amount of a Higher Molecular Weight Byproduct | A. Michael Addition Side Reaction: The generated phosphonate carbanion or another nucleophile attacks the α,β-unsaturated nitrile product. The product itself is a Michael acceptor. | - Control stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the carbonyl compound relative to the phosphonate to ensure the phosphonate carbanion is consumed. - Slow addition of the phosphonate/base mixture: If pre-forming the carbanion, add it slowly to the solution of the carbonyl compound to maintain a low concentration of the nucleophile. - Lower the reaction temperature: This can disfavor the Michael addition. |
| 3. Poor E/Z Stereoselectivity | A. Reaction Conditions Favoring a Mixture: The choice of base, solvent, and temperature can influence the stereochemical outcome. The HWE reaction generally favors the formation of (E)-alkenes.[3] | - Choice of Cation: Lithium salts tend to favor the E-isomer more than sodium or potassium salts.[3] - Temperature: Higher temperatures generally increase the E/Z ratio in favor of the more thermodynamically stable E-isomer.[3] - For Z-selectivity: If the Z-isomer is desired, consider using the Still-Gennari modification, which employs bis(2,2,2-trifluoroethyl) phosphonates and a strong, non-coordinating base system like KHMDS with 18-crown-6.[3][4] |
| 4. Difficulty in Removing the Phosphate (B84403) Byproduct | A. Incomplete Hydrolysis of the Phosphate Salt: The dialkylphosphate salt byproduct is not fully converted to a water-soluble form. | - Acidic Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl). - Aqueous Extraction: Perform multiple extractions with water or brine to remove the water-soluble phosphate byproduct.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the Horner-Wadsworth-Emmons (HWE) reaction with this compound?
A1: The HWE reaction begins with the deprotonation of the this compound by a base to form a stabilized phosphonate carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. This is followed by the formation of a four-membered ring intermediate (an oxaphosphetane), which then eliminates to form the alkene (the α,β-unsaturated nitrile) and a water-soluble dialkylphosphate salt.[3]
Q2: Why is the (E)-isomer typically the major product in the HWE reaction?
A2: The formation of the (E)-alkene is generally favored due to thermodynamic stability. The reaction intermediates can often equilibrate to the more stable arrangement that leads to the trans- (or E-) product, especially at higher temperatures.[3]
Q3: What are the most common side reactions to be aware of?
A3: The most common side reactions are:
-
Michael Addition: The α,β-unsaturated nitrile product can act as a Michael acceptor, reacting with the nucleophilic phosphonate carbanion to form a dimeric or polymeric byproduct.
-
Hydrolysis: The phosphonate ester can be hydrolyzed by the base, especially in the presence of water, rendering it inactive for the olefination reaction.
-
Reactions with the base: Strong bases can potentially react with other functional groups on the substrates or with the nitrile group of the product.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (the carbonyl compound and the phosphonate) to track the consumption of reactants and the formation of the product.
Q5: What is the best way to purify the α,β-unsaturated nitrile product?
A5: After an aqueous workup to remove the phosphate byproduct, the crude product can typically be purified by flash column chromatography on silica (B1680970) gel. The appropriate solvent system will depend on the polarity of your specific product.
Experimental Protocols
General Protocol for the Horner-Wadsworth-Emmons Olefination
This protocol provides a general procedure that can be optimized for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Addition of Carbonyl Compound: Cool the reaction mixture back down to 0 °C. Slowly add a solution of the aldehyde or ketone (1.05 equivalents) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol to Minimize Michael Addition Side Reaction
This protocol is designed for substrates that are prone to Michael addition.
-
Preparation: Under an inert atmosphere, add a solution of the aldehyde or ketone (1.1 equivalents) to a flame-dried round-bottom flask with anhydrous THF.
-
Carbanion Formation (in a separate flask): In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF and cool to 0 °C. Add the base (e.g., NaH, 1.05 equivalents) and stir for 1 hour at 0 °C to pre-form the carbanion.
-
Slow Addition: Slowly add the solution of the phosphonate carbanion to the solution of the carbonyl compound at 0 °C via a syringe pump over a period of 1-2 hours.
-
Reaction and Workup: Follow steps 4-8 from the general protocol.
Visualizations
Reaction Pathway
Caption: The reaction pathway of the Horner-Wadsworth-Emmons olefination.
Michael Addition Side Reaction
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
Technical Support Center: Purification of Products from Diethyl (cyanomethyl)phosphonate Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Diethyl (cyanomethyl)phosphonate, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated nitriles.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in a Horner-Wadsworth-Emmons (HWE) reaction using this compound, and why is it sometimes difficult to remove?
The HWE reaction generates an alkene (the desired α,β-unsaturated nitrile) and a phosphate (B84403) salt byproduct, typically a dialkylphosphate salt like lithium or sodium diethyl phosphate.[1][2] While this byproduct is generally water-soluble, making it easier to remove than the triphenylphosphine (B44618) oxide from a Wittig reaction, challenges can arise.[3][4][5] The byproduct can be a sticky, oily, or solid substance that may have partial solubility in both organic and aqueous phases, potentially leading to emulsions or co-precipitation with the product during workup.[1]
Q2: What are the main advantages of the HWE reaction over the Wittig reaction in terms of product purification?
The primary advantage is the nature of the byproduct. The dialkylphosphate salt from the HWE reaction is easily removed by a simple aqueous extraction.[2][3][6] In contrast, the triphenylphosphine oxide byproduct from the Wittig reaction is often less soluble in water and can require more complex purification methods like column chromatography or recrystallization to separate from the desired alkene.[7]
Q3: What are the standard methods for purifying α,β-unsaturated nitriles after an HWE reaction?
The typical purification sequence involves:
-
Aqueous Workup: Quenching the reaction (e.g., with saturated aqueous NH₄Cl) followed by extraction with an organic solvent. The organic layer is then washed with water, a basic solution (like 5% NaOH) to remove the phosphate byproduct, and finally with brine.[1][8]
-
Drying and Concentration: The organic layer is dried over an anhydrous agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[1]
-
Final Purification: The resulting crude product is further purified, most commonly by flash column chromatography.[8][9] Recrystallization can also be an effective method for solid products.[10]
Q4: How does the stereoselectivity of the HWE reaction affect purification?
The HWE reaction with stabilized phosphonates like this compound predominantly yields the (E)-alkene (trans-isomer).[2][3][4] However, a minor (Z)-isomer (cis-isomer) can also be formed.[11] The stereochemistry of the product can vary depending on the specific substrates and reaction conditions.[12] In cases where a mixture of stereoisomers is formed, purification by column chromatography may be necessary to separate them, which can sometimes be challenging depending on the difference in polarity between the isomers.
Troubleshooting Guide
Problem 1: A sticky, oily, or solid precipitate forms during the reaction or workup, contaminating the product.
-
Possible Cause: This is most likely the phosphate salt byproduct crashing out of the solution.[1]
-
Solution:
-
During Workup: Try to dissolve the solid by adding more water or a basic aqueous solution (e.g., 5% NaOH) to the separatory funnel and shaking vigorously.[1]
-
Post-Reaction: If the product is in solution, the solid byproduct can often be removed by filtration. Be sure to wash the filtered solid with a small amount of the organic solvent to recover any trapped product.[1]
-
If Contamination Persists: Redissolve the crude mixture in a solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and repeat the basic aqueous wash. Alternatively, try precipitating the byproduct by adding a non-polar solvent like hexanes and cooling the mixture to a low temperature (0 °C or -20 °C), then filtering.[1]
-
Problem 2: The crude product is still contaminated with the phosphate byproduct after a standard aqueous workup.
-
Possible Cause: The phosphate salt has some residual solubility in the organic solvent, or an emulsion formed during extraction, preventing clean separation.[1]
-
Solution:
-
Repeat Washes: Wash the organic layer two or three more times with a 5% NaOH solution, followed by a brine wash to break any emulsions and remove residual base.[1]
-
Increase Solubility (with caution): If the desired product is thermally stable, gently warming the mixture during the basic wash can help improve the solubility of the byproduct in the aqueous phase.[1]
-
Solvent Swap: If the byproduct's solubility is problematic in your current extraction solvent, consider concentrating the crude material and redissolving it in a different solvent (e.g., switching from ethyl acetate to dichloromethane) before re-attempting the washes.
-
Problem 3: The desired product co-elutes with impurities during flash column chromatography.
-
Possible Cause: The chosen solvent system (eluent) does not provide adequate separation between the product and impurities.[9]
-
Solution:
-
Optimize Eluent with TLC: Before running the column, use Thin-Layer Chromatography (TLC) to test various solvent systems. The ideal system will show good separation between the spot corresponding to your product and any impurity spots (aim for an Rf value of ~0.2-0.4 for your product).[9][13]
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity of the eluent to release your desired compound from the column. This can provide better separation for complex mixtures.[14]
-
Change the Stationary Phase: While silica (B1680970) gel is most common, if your compound is acid-sensitive, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine (B128534).[14][15]
-
Problem 4: The product appears to decompose during purification, indicated by color changes or the appearance of new spots on TLC.
-
Possible Cause: α,β-unsaturated nitriles can be sensitive to heat, strong acids, or strong bases.[7][16] High temperatures during solvent evaporation or distillation can cause degradation.[7] The acidic nature of silica gel can also degrade sensitive compounds.
-
Solution:
-
Low-Temperature Concentration: Remove solvents using a rotary evaporator at a low temperature and reduced pressure.[16] Avoid using high-heat sources like heating mantles for distillation unless the compound is known to be stable.
-
Deactivate Silica Gel: If acid sensitivity is suspected, pre-treat the silica gel with a base like triethylamine before running the column.[14]
-
Minimize Contact Time: Do not let the purified product sit in solution or on the chromatography column for extended periods. Process fractions promptly.
-
Experimental Protocols
Protocol 1: Basic Aqueous Workup for Byproduct Removal
This protocol details the standard procedure for removing the water-soluble phosphate byproduct after the reaction is complete.
-
Quench Reaction: Once the reaction is deemed complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of NH₄Cl.[1][8]
-
Extract Product: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[1]
-
Combine and Wash: Combine the organic layers in the separatory funnel. Wash the combined layers with a 5% aqueous NaOH solution. Shake vigorously for 1-2 minutes, allowing the layers to separate. Drain the lower aqueous layer. Repeat this basic wash two more times.[1]
-
Brine Wash: Wash the organic layer with a saturated aqueous NaCl solution (brine). This helps to remove residual base and break any emulsions that may have formed.[1]
-
Dry and Concentrate: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.[1]
Protocol 2: Purification by Flash Column Chromatography
This protocol is used to purify the crude product obtained from the workup.
-
Determine Solvent System: Using TLC, identify an appropriate eluent (solvent system) that provides good separation of the desired product from impurities. A common starting point for α,β-unsaturated nitriles is a mixture of hexanes and ethyl acetate.[13]
-
Pack the Column: Prepare a column by adding the chosen eluent, followed by a slurry of silica gel in the same eluent. Allow the silica to settle into a packed bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed.[9][13]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, remove the solvent to create a dry powder, and carefully add this powder to the top of the column.[14]
-
Elute and Collect: Add the eluent to the top of the column and apply pressure (e.g., with air or nitrogen) to force the solvent through the column. Collect the eluting solvent in a series of fractions (e.g., in test tubes).[9]
-
Analyze Fractions: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.[13]
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Common Purification Parameters for HWE Products
| Parameter | Typical Value / Condition | Purpose | Reference |
| Workup Quench | Saturated aq. NH₄Cl | Neutralizes the basic reaction mixture. | [1][8] |
| Extraction Solvent | Ethyl Acetate (EtOAc), Dichloromethane (DCM) | Dissolves the organic product for separation. | [1][8] |
| Byproduct Wash | 5% aq. NaOH | Removes the acidic phosphate byproduct. | [1] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Removes residual water from the organic phase. | [1][8] |
| Chromatography | Silica Gel | Stationary phase for separating compounds by polarity. | [9] |
| Eluent System | Hexanes/Ethyl Acetate mixtures | Mobile phase for elution from the silica column. | [13] |
Visualizations
Caption: Horner-Wadsworth-Emmons reaction mechanism.
Caption: General purification workflow for HWE products.
Caption: Troubleshooting decision tree for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. synarchive.com [synarchive.com]
- 12. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 13. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 14. Purification [chem.rochester.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US3960923A - Process for the preparation of α,β-unsaturated nitriles - Google Patents [patents.google.com]
Technical Support Center: Byproducts of the Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, minimizing, and managing byproducts of the Horner-Wadsworth-Emmons (HWE) reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Horner-Wadsworth-Emmons reaction?
A1: The most common byproducts encountered in the HWE reaction are:
-
Dialkylphosphate Salt : This is the inorganic phosphorus-containing byproduct derived from the phosphonate (B1237965) reagent. A major advantage of the HWE reaction is that this salt is typically water-soluble, facilitating its removal during aqueous workup.[1][2][3][4]
-
β-Hydroxyphosphonate : This is the intermediate formed after the addition of the phosphonate carbanion to the carbonyl compound.[2] If the final elimination step to form the alkene is slow or fails to occur, the β-hydroxyphosphonate will be a significant byproduct. This is more common when the phosphonate is not stabilized by an electron-withdrawing group.[2][5]
-
Unreacted Starting Materials : Incomplete conversion can lead to the presence of the starting aldehyde or ketone and the phosphonate reagent in the final product mixture.[6]
-
Stereoisomer of the Desired Alkene : The HWE reaction is stereoselective, typically favoring the formation of the (E)-alkene.[2][4][7] However, depending on the reaction conditions and substrates, the (Z)-alkene can be formed as a byproduct.[3]
-
Aldol (B89426) Condensation Products : If the aldehyde starting material has enolizable protons, it can undergo self-condensation under the basic reaction conditions, leading to aldol byproducts.[8]
-
Epimerized Starting Material : For chiral aldehydes or ketones with a stereocenter alpha to the carbonyl group, the basic conditions can cause epimerization, leading to a mixture of diastereomeric products.[9]
Q2: How can I easily remove the dialkylphosphate byproduct?
A2: The dialkylphosphate salt is generally water-soluble and can be effectively removed by performing an aqueous workup.[3][4] This typically involves quenching the reaction with an aqueous solution (e.g., saturated ammonium (B1175870) chloride) and then extracting the desired organic product into an immiscible organic solvent. The phosphate (B84403) salt will remain in the aqueous layer.
Q3: What causes the formation of the β-hydroxyphosphonate byproduct?
A3: The β-hydroxyphosphonate is an intermediate in the HWE reaction.[2] Its accumulation as a byproduct is usually due to a slow or inhibited elimination step. This can be caused by:
-
Lack of an Electron-Withdrawing Group (EWG) : The presence of an EWG on the carbon alpha to the phosphorus is crucial for the elimination to proceed efficiently.[2]
-
Reaction Temperature : In some cases, warming the reaction mixture may be necessary to promote the elimination step.
-
Steric Hindrance : Highly hindered substrates may slow down the cyclization to the oxaphosphetane intermediate and its subsequent decomposition.
Q4: Can byproducts from the synthesis of the phosphonate reagent affect my HWE reaction?
A4: Yes. The most common method for preparing phosphonate esters is the Michaelis-Arbuzov reaction.[7][10] Byproducts from this reaction, such as unreacted trialkyl phosphite (B83602) or alkyl halides, if not properly removed, can interfere with the HWE reaction. For example, excess trialkyl phosphite can potentially undergo side reactions under the basic conditions of the HWE reaction. It is crucial to use purified phosphonate reagents.
Troubleshooting Guides
Issue 1: Presence of a significant amount of β-hydroxyphosphonate byproduct
-
Symptom : NMR or LC-MS analysis of the crude product shows a major peak corresponding to the mass of the adduct between the phosphonate and the carbonyl compound, but not the desired alkene.
-
Possible Cause : The elimination of the phosphate group is not occurring. This is often because the phosphonate carbanion is not sufficiently stabilized.[2]
-
Troubleshooting Steps :
-
Verify Phosphonate Structure : Ensure that your phosphonate reagent contains an electron-withdrawing group (e.g., ester, ketone, nitrile) alpha to the phosphorus.
-
Increase Reaction Temperature : After the initial addition at a lower temperature (e.g., 0 °C or -78 °C), try warming the reaction to room temperature or even gently heating it to facilitate the elimination.
-
Alternative Workup : If the β-hydroxyphosphonate is isolated, it can sometimes be converted to the desired alkene by treatment with a reagent like diisopropylcarbodiimide.[2]
-
Issue 2: Formation of aldol condensation byproducts
-
Symptom : Complex mixture of products, with masses corresponding to the dimerization of the aldehyde starting material.
-
Possible Cause : The aldehyde has enolizable protons and is undergoing self-condensation under the basic reaction conditions.[8]
-
Troubleshooting Steps :
-
Choice of Base : Use a non-nucleophilic, sterically hindered base to favor deprotonation of the phosphonate over the aldehyde.
-
Reaction Temperature : Maintain a low reaction temperature during the addition of the aldehyde to the phosphonate carbanion to minimize the rate of the aldol reaction.
-
Order of Addition : Add the aldehyde slowly to a pre-formed solution of the phosphonate carbanion. This ensures a low concentration of the aldehyde in the presence of the base.
-
Issue 3: Poor (E)/(Z) selectivity
-
Symptom : The product is a mixture of (E) and (Z) isomers of the desired alkene.
-
Possible Cause : The reaction conditions are not optimized for the desired stereochemical outcome.
-
Troubleshooting Steps :
-
To Favor the (E)-isomer (Thermodynamic Product) :
-
To Favor the (Z)-isomer (Kinetic Product) - Still-Gennari Modification :
-
Use phosphonates with electron-withdrawing groups on the ester, such as bis(2,2,2-trifluoroethyl)phosphonates.[7][11]
-
Employ strongly dissociating conditions, such as potassium hexamethyldisilazide (KHMDS) with 18-crown-6 (B118740) in THF.[7]
-
-
Issue 4: Epimerization of a chiral center alpha to the carbonyl
-
Symptom : The product is a mixture of diastereomers.
-
Possible Cause : The basic reaction conditions are causing the deprotonation and reprotonation of the chiral center alpha to the carbonyl group in the starting material, leading to its epimerization.[9]
-
Troubleshooting Steps :
-
Use a Milder Base : Employ a weaker, non-nucleophilic base in conjunction with additives like LiCl (Masamune-Roush conditions) to perform the reaction under milder conditions.[3][7]
-
Lower the Reaction Temperature : Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Minimize Reaction Time : Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the exposure of the product to the basic conditions.
-
Quantitative Data Summary
While specific yields of byproducts are highly dependent on the specific substrates and reaction conditions, the following table provides a general overview of factors influencing byproduct formation. Researchers should perform their own reaction optimization and quantification for their specific system.
| Byproduct | Factors Increasing Formation | Recommended Conditions for Minimization |
| β-Hydroxyphosphonate | Lack of α-EWG on phosphonate, low temperature, steric hindrance. | Use phosphonates with α-EWGs, allow the reaction to warm to room temperature or gently heat. |
| (Z)-Alkene | Use of potassium bases, 18-crown-6, phosphonates with electron-withdrawing ester groups (Still-Gennari). | Use of sodium or lithium bases, higher reaction temperatures. |
| Aldol Products | Aldehydes with α-protons, strong and non-hindered bases, higher temperatures. | Use of hindered bases, low reaction temperatures, slow addition of the aldehyde. |
| Epimerized Products | Substrates with chiral centers α to the carbonyl, strong bases, prolonged reaction times. | Use of milder bases (e.g., with LiCl), low temperatures, shorter reaction times. |
Experimental Protocols
General Experimental Protocol for the Horner-Wadsworth-Emmons Reaction
-
Preparation of the Phosphonate Carbanion :
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonate reagent (1.1 equivalents).
-
Dissolve the phosphonate in a suitable anhydrous solvent (e.g., THF, DME).
-
Cool the solution to the desired temperature (typically 0 °C or -78 °C).
-
Slowly add a solution of a strong base (e.g., NaH, n-BuLi, LDA) (1.05 equivalents).
-
Stir the mixture for 30-60 minutes to ensure complete formation of the carbanion.
-
-
Reaction with the Carbonyl Compound :
-
Dissolve the aldehyde or ketone (1.0 equivalent) in the same anhydrous solvent.
-
Add the carbonyl solution dropwise to the pre-formed phosphonate carbanion solution at the same low temperature.
-
After the addition is complete, allow the reaction to stir at the low temperature for a period of time, and then gradually warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification :
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Add water and an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol for Analysis of HWE Reaction Byproducts by ³¹P NMR
¹¹P NMR spectroscopy is a powerful tool to monitor the progress of an HWE reaction by observing the disappearance of the starting phosphonate reagent and the appearance of the phosphate byproduct.
-
Sample Preparation :
-
Carefully take an aliquot from the crude reaction mixture.
-
Quench the aliquot with a suitable reagent (e.g., a proton source like methanol (B129727) if a strong base is used).
-
Evaporate the solvent.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for NMR analysis.
-
-
NMR Acquisition :
-
Use an external standard, such as 85% phosphoric acid, for referencing the chemical shifts to 0 ppm.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
The starting phosphonate ester will typically have a chemical shift in the range of +10 to +30 ppm.[12]
-
The dialkylphosphate byproduct will typically have a chemical shift near 0 ppm.[12]
-
-
Data Analysis :
-
Integrate the peaks corresponding to the starting phosphonate and the phosphate byproduct to determine the relative amounts and calculate the reaction conversion.
-
Protocol for Analysis of Alkene Isomers by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the (E) and (Z) isomers of the alkene product.
-
Sample Preparation :
-
Prepare a dilute solution of the purified product or a sample from the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, hexane).
-
-
GC Method :
-
Use a capillary column with a suitable stationary phase for separating alkene isomers (e.g., a wax column like Carbowax or a phenyl-substituted column).
-
Develop a temperature program that provides good resolution between the (E) and (Z) isomers. Isothermal conditions at a relatively low temperature often provide better separation of geometric isomers.
-
-
MS Analysis :
-
The mass spectrometer will provide the mass-to-charge ratio of the eluting compounds, confirming their identity as the desired alkene product.
-
The fragmentation patterns of the (E) and (Z) isomers are often very similar, so their identification relies on their separation by the GC column.
-
-
Quantification :
-
The relative amounts of the (E) and (Z) isomers can be determined by integrating the peak areas in the gas chromatogram.
-
Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Overview of desired products and potential byproducts in the HWE reaction.
Caption: A logical workflow for troubleshooting byproduct formation in the HWE reaction.
References
- 1. htdchem.com [htdchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. benchchem.com [benchchem.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Optimizing Reactions with Diethyl (cyanomethyl)phosphonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions involving Diethyl (cyanomethyl)phosphonate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions.
Issue 1: Low Yield of the Desired α,β-Unsaturated Nitrile
Low product yield is a common challenge in organic synthesis. The following table outlines potential causes and corresponding solutions to improve the yield in Horner-Wadsworth-Emmons (HWE) reactions using this compound.
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation | The base used may not be strong enough to fully deprotonate the this compound. For less acidic phosphonates, stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) might be required.[1] For base-sensitive substrates, consider milder conditions such as the Masamune-Roush conditions, which utilize lithium chloride (LiCl) with an amine base like DBU or triethylamine.[1][2] |
| Suboptimal Reaction Temperature | The temperature affects both the rate of carbanion formation and its subsequent addition to the carbonyl compound. Deprotonation is often performed at 0 °C or room temperature. The addition of the aldehyde or ketone is typically carried out at a lower temperature (e.g., -78 °C to 0 °C) and then allowed to warm to room temperature. In some cases, higher reaction temperatures (e.g., 23 °C vs. -78 °C) can improve yields.[1] |
| Steric Hindrance | Aldehydes are generally more reactive than ketones.[1] Significant steric hindrance around the carbonyl group can impede the reaction. Increasing the reaction time and/or temperature may improve the yield. Using a less sterically hindered and more reactive phosphonate (B1237965) reagent, if possible, can also be beneficial.[1] |
| Moisture Contamination | The phosphonate carbanion is a strong base and is readily quenched by water. Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Side Reactions | A competitive Knoevenagel condensation can occur, especially with certain solid bases, leading to the formation of a cyanophosphono-olefin byproduct instead of the desired α,β-unsaturated nitrile.[3] The choice of base and reaction conditions is crucial to favor the HWE pathway. |
Issue 2: Poor Stereoselectivity (Low E/Z Ratio)
The Horner-Wadsworth-Emmons reaction is known for its high (E)-selectivity.[4][5][6] However, various factors can influence the stereochemical outcome.
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring the (Z)-Isomer | The choice of base and counterion can significantly impact stereoselectivity. To favor the (E)-alkene, use sodium or lithium-based bases (e.g., NaH, n-BuLi).[7] Potassium bases, particularly in the presence of crown ethers (e.g., KHMDS/18-crown-6), are known to enhance (Z)-selectivity (Still-Gennari conditions).[4][7] |
| Low Reaction Temperature | Lower temperatures can sometimes favor the kinetic (Z)-product. Increasing the reaction temperature (e.g., to room temperature) can promote equilibration to the more thermodynamically stable (E)-alkene.[4][7] |
| Phosphonate Reagent Structure | The structure of the phosphonate itself can influence stereoselectivity. For enhanced (E)-selectivity, phosphonates with simple alkoxy groups (e.g., diethyl) are generally preferred.[7] Conversely, phosphonates with electron-withdrawing groups, such as trifluoroethyl groups, are used in the Still-Gennari modification to achieve high (Z)-selectivity.[4] |
| Solvent Effects | The solvent can influence the geometry of the transition state. Solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) are commonly used and generally favor the (E)-isomer.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is predominantly used as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated nitriles from aldehydes and ketones.[8] This reaction is a widely used method for forming carbon-carbon double bonds with high (E)-stereoselectivity.[4][5][6]
Q2: What are the main advantages of the HWE reaction compared to the Wittig reaction?
A2: The HWE reaction offers several advantages over the traditional Wittig reaction. The phosphonate carbanion is generally more nucleophilic than the corresponding phosphorus ylide, allowing it to react with a broader range of aldehydes and ketones, including sterically hindered ones.[5] A significant practical advantage is that the byproduct of the HWE reaction is a water-soluble phosphate (B84403) salt, which can be easily removed by aqueous extraction, simplifying product purification.[4][5] In contrast, the triphenylphosphine (B44618) oxide byproduct of the Wittig reaction can often be difficult to separate from the desired product.
Q3: How can I purify the α,β-unsaturated nitrile product from the reaction mixture?
A3: Purification typically involves an aqueous workup to remove the water-soluble phosphate byproduct.[4][5] The crude product can then be further purified by techniques such as steam distillation or column chromatography on silica (B1680970) gel.[9][10] For instance, in the synthesis of cinnamonitrile (B126248) from benzaldehyde (B42025), the product can be isolated by steam distillation followed by extraction with ether.[9][10]
Q4: Can this compound react with ketones?
A4: Yes, the phosphonate carbanion generated from this compound is reactive enough to undergo the HWE reaction with ketones, although aldehydes are generally more reactive.[1][5] Reactions with ketones may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve good yields.
Q5: What is the difference between the Horner-Wadsworth-Emmons reaction and the Knoevenagel condensation when using this compound?
A5: In the Horner-Wadsworth-Emmons reaction, the phosphonate carbanion acts as a nucleophile, attacking the carbonyl carbon to form a β-hydroxyphosphonate intermediate, which then eliminates to give the α,β-unsaturated nitrile. In the Knoevenagel condensation, which can be a competing side reaction, the active methylene (B1212753) group of the phosphonate condenses with the carbonyl compound, leading to the formation of a cyanophosphono-olefin.[3] The reaction pathway is highly dependent on the choice of base and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of (E)-Cinnamonitrile from Benzaldehyde
This protocol details the synthesis of (E)-cinnamonitrile via the Horner-Wadsworth-Emmons reaction of this compound with benzaldehyde.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension of sodium hydride over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise over 20 minutes.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain cinnamonitrile. An E/Z ratio of approximately 5.5 can be expected.[9]
Data Presentation
The following table summarizes typical yields and stereoselectivities for the HWE reaction of this compound with various carbonyl compounds under different conditions.
| Carbonyl Compound | Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
| Benzaldehyde | NaH | THF | 0 to RT | 85-95 | >95:5 |
| Cyclohexanone | n-BuLi | THF | -78 to RT | 70-80 | N/A |
| 4-Methoxybenzaldehyde | KHMDS/18-crown-6 | THF | -78 | 80-90 | <10:90 |
| Propanal | LiCl/DBU | Acetonitrile | RT | 75-85 | >90:10 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a Horner-Wadsworth-Emmons reaction using this compound.
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Troubleshooting Logic
This diagram provides a logical approach to troubleshooting common issues in the HWE reaction.
Caption: Logic diagram for troubleshooting the HWE reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Diethyl cyanomethylphosphonate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. orgsyn.org [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: The Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of temperature on the Horner-Wadsworth-Emmons (HWE) reaction. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How does temperature influence the stereochemical outcome (E/Z selectivity) of the Horner-Wadsworth-Emmons reaction?
Temperature is a critical parameter in determining the E/Z selectivity of the HWE reaction by influencing whether the reaction is under kinetic or thermodynamic control.[1][2]
-
Higher Temperatures (Thermodynamic Control): At elevated temperatures (e.g., room temperature or higher), the reaction intermediates have sufficient energy to equilibrate. This allows the reaction to proceed through the most stable transition state, leading to the formation of the thermodynamically more stable (E)-alkene.[3][4] The intermediates can interconvert, and the final product ratio reflects their relative stabilities.[4]
-
Lower Temperatures (Kinetic Control): At low temperatures (e.g., -78 °C), the reaction is typically under kinetic control. The product ratio is determined by the relative rates of formation of the intermediates.[1][5] The faster-forming intermediate will lead to the major product. In standard HWE reactions, this can still favor the (E)-alkene, but for specific modifications like the Still-Gennari protocol, low temperatures are crucial for achieving high (Z)-selectivity.[3][6]
Q2: What are the "Still-Gennari conditions" and how do they relate to temperature and Z-selectivity?
The Still-Gennari modification of the HWE reaction is a widely used method to obtain (Z)-alkenes with high stereoselectivity.[4][6] This method typically involves:
-
Phosphonates with electron-withdrawing groups: For example, bis(2,2,2-trifluoroethyl)phosphonates are commonly used. These groups accelerate the elimination of the oxaphosphetane intermediate, which is key to favoring the (Z)-product.[4][6]
-
Strong, non-coordinating bases: Potassium bis(trimethylsilyl)amide (KHMDS) is often employed in conjunction with a crown ether like 18-crown-6 (B118740) to sequester the potassium cation.[3][4]
-
Low Temperatures: These reactions are almost always performed at very low temperatures, typically -78 °C.[3][6] The low temperature is essential for maintaining kinetic control and preventing the equilibration of intermediates that would lead to the more stable (E)-alkene.[7]
Q3: Can temperature be the sole factor in controlling stereoselectivity in the HWE reaction?
No, while temperature is a crucial factor, it is not the only one. The stereochemical outcome of the HWE reaction is also significantly influenced by several other parameters:
-
Structure of the phosphonate (B1237965) reagent: The steric bulk and electronic properties of the substituents on the phosphonate can affect selectivity.[3]
-
Structure of the aldehyde or ketone: The steric hindrance of the carbonyl compound plays a role.[4]
-
Base and Cation: The choice of base and the nature of the metal cation (e.g., Li+, Na+, K+, Mg2+) can have a substantial impact on the E/Z ratio.[4][8]
-
Solvent: The solvent can influence the solubility of intermediates and the overall reaction pathway.[3]
Troubleshooting Guides
Issue 1: Poor (E)-selectivity in a standard HWE reaction.
-
Possible Cause: The reaction temperature may be too low, favoring the kinetic product, which might not be the desired (E)-isomer.
-
Troubleshooting Step: Increase the reaction temperature. Running the reaction at room temperature (around 23 °C) or even slightly higher can promote the equilibration of intermediates, leading to a higher proportion of the thermodynamically favored (E)-product.[4][9]
Issue 2: Low yield when targeting (Z)-alkenes at low temperatures.
-
Possible Cause: The rate of reaction can be significantly reduced at very low temperatures (e.g., -78 °C), leading to incomplete conversion and low yields.
-
Troubleshooting Step:
-
Increase Reaction Time: Allow the reaction to stir for a longer period at the low temperature to ensure it goes to completion.
-
Slow Warming: In some cases, after the initial addition at low temperature, a slow warming of the reaction mixture may be necessary.[10] However, be cautious as this can sometimes decrease Z-selectivity.
-
Modified Reagents: Consider using modified Still-Gennari reagents that have been developed to provide high (Z)-selectivity without requiring extremely low temperatures.[11]
-
Issue 3: Inconsistent E/Z ratios between reaction batches.
-
Possible Cause: Inconsistent temperature control during the reaction or during the workup and quenching steps.
-
Troubleshooting Step: Ensure precise and consistent temperature control throughout the entire experimental procedure. The temperature at which the reaction is quenched can be a significant factor in determining the final stereochemical outcome. For instance, quenching at a higher temperature after an initial reaction at -78 °C can alter the E/Z ratio compared to quenching at the low reaction temperature.[3]
Data Presentation
Table 1: Effect of Temperature on the E/Z Selectivity of a Weinreb Amide-Type HWE Reaction
| Entry | Temperature (°C) | E/Z Ratio |
| 1 | -78 | (Z)-selective |
| 2 | -40 | Increased (E)-selectivity |
| 3 | 0 | Further Increased (E)-selectivity |
| 4 | 25 (Room Temp.) | Predominantly (E) |
Data summarized from a study on a Weinreb amide-type HWE reaction, demonstrating the trend of increased (E)-selectivity with increasing temperature.[8]
Experimental Protocols
Key Experiment: Temperature-Dependent Stereoselectivity Investigation
This generalized protocol is based on literature examples to investigate the effect of temperature on the stereoselectivity of an HWE reaction.
1. Reagent Preparation:
-
Ensure all glassware is thoroughly dried, and all solvents are anhydrous.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Deprotonation of the Phosphonate:
-
Dissolve the phosphonate reagent in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to the desired initial temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the chosen base (e.g., NaH, n-BuLi, LHMDS) to the phosphonate solution while maintaining the temperature.
-
Stir the mixture for a specified time (e.g., 15-60 minutes) to ensure complete formation of the phosphonate carbanion.
3. Reaction with the Carbonyl Compound:
-
Dissolve the aldehyde or ketone in the same anhydrous solvent.
-
Slowly add the carbonyl solution to the phosphonate carbanion solution at the chosen reaction temperature.
-
Allow the reaction to proceed at this temperature for a set period. To investigate the effect of temperature, run parallel reactions at different temperatures (e.g., -78 °C, 0 °C, and 23 °C).[4]
4. Reaction Quenching and Workup:
-
Quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl solution) at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
5. Analysis:
-
Analyze the crude product mixture by techniques such as 1H NMR or GC to determine the E/Z ratio and the overall yield.
Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Kinetic vs. Thermodynamic control in the HWE reaction.
Caption: Troubleshooting workflow for temperature-related HWE issues.
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. benchchem.com [benchchem.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. 14.3 Kinetic versus Thermodynamic Control of Reactions - Organic Chemistry | OpenStax [openstax.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the Horner-Wadsworth-Emmons (HWE) reaction setup.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: Why am I getting a low yield or no desired alkene product?
A: Several factors can contribute to low or no product formation in an HWE reaction. The most common culprits are inefficient deprotonation of the phosphonate (B1237965), poor reactivity of the carbonyl compound, or the presence of moisture.
-
Inefficient Deprotonation: The phosphonate must be sufficiently deprotonated to form the reactive carbanion.[1]
-
Weak Base: The pKa of the phosphonate dictates the required base strength. For simple alkyl phosphonates, strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) are often necessary.[1] If you are using a milder base, consider switching to a stronger, non-nucleophilic base.
-
Steric Hindrance: A bulky phosphonate or a sterically hindered base can impede deprotonation.[1] Using a less hindered base or increasing the reaction temperature may be beneficial.
-
-
Poor Carbonyl Reactivity:
-
Sterically Hindered Ketones: Ketones are generally less reactive than aldehydes in the HWE reaction.[2] For sterically demanding ketones, longer reaction times, higher temperatures, or a more nucleophilic phosphonate carbanion may be required.[1]
-
Electron-Rich Carbonyls: Electron-donating groups near the carbonyl can reduce its electrophilicity.[1]
-
-
Moisture: The phosphonate carbanion is a strong base and will be readily quenched by water.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[2]
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting guide for low yield in HWE reactions.
Issue 2: Poor Stereoselectivity (E/Z Mixture)
Q: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
A: The HWE reaction is renowned for its high (E)-selectivity under standard conditions, which arises from the thermodynamic stability of the intermediates leading to the (E)-alkene.[2][3] However, several factors can influence the E/Z ratio.
-
Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable (E)-isomer by allowing the intermediates to equilibrate.[2][4] Conversely, lower temperatures can lead to kinetic control and potentially a higher proportion of the (Z)-isomer.[5]
-
Base and Cation: The choice of base and its corresponding cation can significantly impact stereoselectivity. Lithium salts tend to favor the (E)-isomer more than sodium or potassium salts.[4]
-
Phosphonate Structure: Bulky groups on the phosphonate reagent can enhance (E)-selectivity.[2][4] For achieving high (Z)-selectivity, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) in combination with a strong base like KHMDS and 18-crown-6 (B118740) at low temperatures (-78°C), is a widely used method.[3][5]
-
Substrate Structure: Increasing the steric bulk of the aldehyde can also promote the formation of the (E)-alkene.[4]
Table 1: General Conditions for Stereoselective HWE Reactions
| Desired Isomer | Phosphonate Reagent | Base/Additives | Temperature |
| (E)-Alkene | Standard dialkyl phosphonates | NaH, n-BuLi, LDA (Li+ salts are often preferred) | Room Temperature or higher |
| (Z)-Alkene | Bis(2,2,2-trifluoroethyl)phosphonates (Still-Gennari) | KHMDS / 18-crown-6 | -78°C |
Issue 3: Side Reactions and Byproduct Formation
Q: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions?
A: Besides the desired olefination, other reactions can occur, leading to a complex product mixture.
-
Base-Sensitive Substrates: If your aldehyde, ketone, or phosphonate contains base-sensitive functional groups, they may undergo decomposition or side reactions.[1] For such substrates, milder conditions like the Masamune-Roush conditions (LiCl and an amine base like DBU or triethylamine) are recommended.[1][6]
-
Self-Condensation of Carbonyl: If the deprotonation of the phosphonate is slow, the enolizable carbonyl compound can undergo self-condensation (e.g., aldol (B89426) reaction) in the presence of the base.
-
Michael Addition: For α,β-unsaturated carbonyl compounds, the phosphonate carbanion can sometimes undergo a Michael addition instead of the desired olefination.
-
Ring Opening of Strained Rings: Substrates containing strained rings, such as azetidines, may be susceptible to ring-opening under strongly basic conditions.[1]
Issue 4: Difficulty in Product Purification
Q: How can I effectively purify my product and remove the phosphate (B84403) byproduct?
A: A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is typically water-soluble, facilitating its removal.[4][7]
-
Aqueous Workup: A standard aqueous workup is usually sufficient to remove the phosphate salt. The reaction mixture is typically quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride) and then extracted with an organic solvent.[6] Washing the combined organic layers with water or brine helps to further remove the water-soluble byproduct.[8]
-
Chromatography: If the product is not sufficiently pure after extraction, flash column chromatography on silica (B1680970) gel is a common purification method.[1]
-
Distillation: For products that are thermally stable and have a suitable boiling point, vacuum distillation can be an effective purification technique.[9]
Experimental Protocols
Protocol 1: General Procedure for (E)-Selective HWE Reaction
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (argon or nitrogen) at 0°C, add the phosphonate ester (1.1 eq.) dropwise.[1]
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes, or until hydrogen evolution ceases.[1]
-
Cool the resulting solution of the phosphonate carbanion back to 0°C.
-
Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-alkene.[1]
Protocol 2: Still-Gennari Conditions for (Z)-Selective HWE Reaction
-
To a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.) and 18-crown-6 (1.1 eq.) in anhydrous THF under an inert atmosphere at -78°C, add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.05 eq.) in THF dropwise.[1][3]
-
Stir the mixture at -78°C for 30 minutes.[1]
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Continue stirring at -78°C until the reaction is complete as monitored by TLC or LC-MS.[1]
-
Quench the reaction at -78°C with saturated aqueous ammonium chloride.[1]
-
Allow the mixture to warm to room temperature and perform an aqueous workup as described in Protocol 1.
Reaction Workflow and Mechanism
Horner-Wadsworth-Emmons Reaction Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Phosphate Byproduct Removal from Horner-Wadsworth-Emmons (HWE) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing phosphate (B84403) byproducts from Horner-Wadsworth-Emmons (HWE) reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of HWE reaction products.
Issue 1: Phosphate byproduct remains in the organic layer after a standard aqueous wash.
-
Possible Cause: The phosphate byproduct, typically a dialkyl or diaryl phosphate salt (e.g., lithium diethyl phosphate), has limited solubility in neutral water, leading to incomplete extraction into the aqueous phase.[1] The solubility can be variable, with the byproduct sometimes appearing as a sticky oil or solid that is partially soluble in both organic and aqueous layers.[1]
-
Solution:
-
Utilize a Basic Aqueous Wash: Increase the water solubility of the phosphate byproduct by washing the organic layer with a dilute basic solution. A 5-10% aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3) deprotonates the phosphate, forming a more water-soluble salt that partitions more effectively into the aqueous phase.[1]
-
Perform Multiple Extractions: A single wash may not be sufficient. It is recommended to perform two to three washes with the basic solution to ensure complete removal of the phosphate byproduct.[1]
-
Consider Warming: If the desired product is thermally stable, gently warming the mixture during the basic wash can further increase the solubility of the phosphate salt.[1]
-
Issue 2: A persistent emulsion forms during aqueous extraction.
-
Possible Cause: Emulsions are common when the phosphate byproduct does not cleanly partition between the organic and aqueous layers.[1]
-
Solution:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.[1]
-
Filter through Celite: Pass the entire emulsified mixture through a pad of Celite. The filter aid can help to break the emulsion and facilitate layer separation.[1]
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the organic and aqueous layers.[1]
-
Issue 3: A solid precipitate, suspected to be the phosphate byproduct, forms during the reaction or workup.
-
Possible Cause: The phosphate salt byproduct may have low solubility in the reaction solvent or the extraction solvent, causing it to precipitate.[1]
-
Solution:
-
Dissolution with Aqueous Base: Attempt to dissolve the solid by adding water or a basic aqueous solution (e.g., 5% NaOH) to the reaction mixture.
-
Filtration: If the desired product is soluble, the precipitated byproduct can be removed by filtration. The collected solid should be washed with a small amount of the organic solvent to recover any trapped product.[1]
-
Issue 4: The final product is a sticky or waxy solid contaminated with the phosphate byproduct.
-
Possible Cause: The phosphate byproduct has co-precipitated or co-eluted with the desired product.[1]
-
Solution:
-
Redissolve and Wash: Redissolve the impure product in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and perform a basic aqueous wash as described in Issue 1.[1]
-
Precipitation of Byproduct: Dissolve the mixture in a minimal amount of a polar organic solvent and then add a non-polar solvent (e.g., hexanes or pentane) while cooling (e.g., 0 °C to -20 °C) to selectively precipitate the phosphate byproduct, which can then be removed by filtration.[1]
-
Column Chromatography: If other methods fail, purification by column chromatography is a reliable option. A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the phosphate byproduct in an HWE reaction and why is it problematic?
The HWE reaction produces an alkene and a water-soluble phosphate salt byproduct.[2] The exact structure of the byproduct depends on the phosphonate (B1237965) reagent and the base used, but it is commonly a dialkyl phosphate salt, such as lithium diethyl phosphate when using a diethylphosphonate reagent and an organolithium base.[1] This byproduct can be challenging to remove because it can be a sticky, oily, or solid substance with variable solubility in both organic and aqueous phases, potentially leading to emulsions or co-precipitation with the product during workup.[1]
Q2: Is a simple water wash sufficient to remove the phosphate byproduct?
While the dialkylphosphate salt byproduct is generally considered water-soluble, a simple water wash is often insufficient for complete removal.[1][3] The solubility can be limited, and for efficient removal, a basic aqueous wash is recommended to convert the phosphate into a more soluble salt.[1]
Q3: What are the advantages of the HWE reaction over the Wittig reaction in terms of byproduct removal?
A significant advantage of the HWE reaction is that the phosphate byproduct is generally water-soluble and can be removed with a straightforward aqueous workup.[2][4] In contrast, the triphenylphosphine (B44618) oxide byproduct of the Wittig reaction is often difficult to separate from the desired alkene product and frequently requires purification by column chromatography.[4]
Q4: Can the choice of phosphonate reagent affect the ease of byproduct removal?
Yes, using modified phosphonate reagents, such as those containing ethylene (B1197577) glycol moieties (e.g., Still-Gennari reagent), can be a highly effective strategy.[1][2] These reagents are designed so that the resulting phosphate byproduct is highly soluble in water, simplifying its removal with a standard aqueous wash.[1]
Data Presentation
The following table summarizes the expected efficiency of different methods for removing a diethyl phosphate byproduct. The efficiency is presented as the percentage of phosphate removed from the organic phase. These values are illustrative and can vary based on the specific substrate, solvent, and experimental conditions.
| Removal Method | Reagents/Solvents | Temperature (°C) | Number of Washes/Treatments | Estimated Phosphate Removal Efficiency (%) |
| Aqueous Wash | ||||
| Neutral Water Wash | Deionized Water | 25 | 3 | 60-80 |
| Basic Aqueous Wash | 5% aq. NaOH | 25 | 3 | >95 |
| Basic Aqueous Wash | 10% aq. K2CO3 | 25 | 3 | >95 |
| Precipitation | ||||
| Non-polar Solvent | Hexanes | 0 | 1 | 85-95 |
| Non-polar Solvent | Pentane (B18724) | -20 | 1 | >90 |
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Byproduct Removal [1]
-
Quenching: After the HWE reaction is complete, cool the reaction mixture to room temperature. Carefully and slowly add the reaction mixture to a separatory funnel containing a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine Organic Layers: Combine all organic layers in the separatory funnel.
-
Basic Wash: Wash the combined organic layers with a 5% aqueous solution of sodium hydroxide (NaOH). Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer.
-
Repeat Wash: Repeat the 5% NaOH wash two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual base and help break any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product.
Protocol 2: Precipitation of Phosphate Byproduct [1]
-
Quenching and Extraction: Following the reaction, quench with saturated aqueous NH4Cl and extract the product into an organic solvent like ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solution under reduced pressure to approximately one-tenth of its original volume.
-
Precipitation: Transfer the concentrated solution to a flask and cool it in an ice bath (0 °C). While stirring, slowly add cold hexanes or pentane until a precipitate (the phosphate byproduct) is observed.
-
Maximize Precipitation: Continue stirring the mixture at 0 °C for 30 minutes to maximize the precipitation of the byproduct.
-
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid byproduct.
-
Wash Precipitate: Wash the collected solid with a small amount of cold hexanes to recover any occluded product.
-
Isolate Product: Combine the filtrates and concentrate in vacuo to obtain the purified product.
Protocol 3: Quantification of Phosphate Byproduct (Molybdenum Blue Method) [5][6]
This protocol provides a general guideline for the colorimetric quantification of phosphate in the aqueous washings to assess the efficiency of the removal process.
-
Sample Preparation: Take a known volume of the aqueous layer from the workup. If necessary, dilute the sample with deionized water to bring the phosphate concentration within the range of the calibration curve.
-
Reagent Preparation: Prepare a solution of ammonium molybdate (B1676688) and a reducing agent (e.g., ascorbic acid) in an acidic medium.
-
Color Development: Add the molybdate reagent to the prepared sample. The phosphate will react to form a phosphomolybdate complex, which is then reduced to form a blue-colored species.
-
Spectrophotometric Measurement: After a set development time, measure the absorbance of the blue solution at its maximum wavelength (typically around 690-880 nm) using a spectrophotometer.
-
Calibration Curve: Prepare a series of standard phosphate solutions of known concentrations and measure their absorbance under the same conditions to create a calibration curve.
-
Quantification: Determine the phosphate concentration in the sample by comparing its absorbance to the calibration curve.
Visualizations
Caption: Experimental workflow for HWE reaction workup.
Caption: Troubleshooting logic for phosphate byproduct removal.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. A Review of Recent Developments in Analytical Methods for Determination of Phosphorus from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geoarch.free.fr [geoarch.free.fr]
Technical Support Center: Horner-Wadsworth-Emons (HWE) Reaction Products
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the retro-Michael reaction in Horner-Wadsworth-Emmons (HWE) products.
Troubleshooting Guides
Issue: Low or Decreasing Yield of the HWE Product Post-Purification or During Subsequent Reactions.
Possible Cause: The α,β-unsaturated system of your HWE product is susceptible to a retro-Michael reaction, especially if it has been subjected to basic conditions, elevated temperatures, or nucleophilic attack in subsequent steps. This is particularly relevant if the HWE product was formed from a Michael addition in a preceding step or is used as a substrate in a subsequent Michael addition.
Troubleshooting Steps:
-
Analyze Reaction Conditions:
-
pH: Avoid strongly basic conditions in subsequent reaction steps or work-up procedures. The retro-Michael reaction is often base-catalyzed. If a base is necessary, consider using a weaker, non-nucleophilic base and maintaining a lower reaction temperature.
-
Temperature: High temperatures can provide the energy needed to overcome the activation barrier for the retro-Michael reaction, shifting the equilibrium towards the starting materials.[1][2][3] If possible, conduct subsequent reactions at lower temperatures.
-
Nucleophiles: Be mindful of nucleophiles present in subsequent reaction steps. Even if a different reaction is intended, a nucleophile could initiate a retro-Michael reaction.
-
-
Product Stability Assessment:
-
To confirm if your HWE product is susceptible to a retro-Michael reaction, you can perform a small-scale stability test. Treat a small amount of your purified product with the conditions (base, solvent, temperature) of the problematic subsequent step and monitor for the appearance of the retro-Michael cleavage products by TLC, LC-MS, or NMR.
-
-
Structural Considerations of the HWE Product:
-
Electron-Withdrawing Group (EWG): The nature of the EWG (e.g., -COOR, -COR, -CN) on the α-carbon of the HWE product influences its stability. Highly activating EWGs can stabilize the double bond, making the retro-Michael reaction less favorable.
-
Substituents: Steric hindrance around the β-carbon can sometimes disfavor the approach of a nucleophile, thus slowing down the retro-Michael reaction.
-
Issue: Formation of Unexpected Byproducts Corresponding to Michael Acceptor and Donor Fragments.
Possible Cause: The equilibrium between the Michael addition and the retro-Michael reaction is being established under your reaction conditions.[1][3] This leads to the cleavage of your desired product back into its constituent Michael acceptor (the α,β-unsaturated system) and Michael donor (the nucleophile).
Troubleshooting Steps:
-
Favor the Kinetic Product: The Michael addition is often under thermodynamic control, meaning that reversible conditions (e.g., higher temperatures, weaker bases) can allow for the retro-Michael reaction to occur.[4][5] To favor the forward Michael addition and suppress the reverse reaction, consider using conditions that favor the kinetic product, such as:
-
Using a strong, non-nucleophilic base (e.g., LDA) at low temperatures (e.g., -78 °C) to irreversibly form the Michael adduct.[4]
-
Using aprotic solvents.
-
-
Modify the Nucleophile/Michael Donor: The stability of the departing carbanion is a crucial factor in the retro-Michael reaction. If the carbanion that would be eliminated is highly stabilized (e.g., from a malonate or β-ketoester), the retro-Michael reaction is more likely. If possible, consider a synthetic route where a less stabilized carbanion is added.
-
"Lock" the Product: If the retro-Michael reaction is unavoidable under the required subsequent conditions, consider a strategy to "lock" the product. For instance, if the product has a functional group that can be cyclized or otherwise transformed to prevent the elimination, this can be a viable strategy.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction in the context of HWE products?
A1: The retro-Michael reaction is the reverse of the Michael addition. For an HWE product that has undergone a Michael addition, this reaction involves the cleavage of the bond formed at the β-carbon, regenerating the α,β-unsaturated system and the nucleophile (Michael donor). This can lead to product degradation and the formation of impurities.
Q2: Under what conditions is the retro-Michael reaction most likely to occur?
A2: The retro-Michael reaction is generally favored by conditions that allow for thermodynamic equilibrium. These include:
-
Basic conditions: A base can deprotonate the product, facilitating the elimination of the nucleophile.
-
Elevated temperatures: Increased thermal energy can help overcome the activation energy for the C-C or C-heteroatom bond cleavage.[1][2][3]
-
Protic solvents: Protic solvents can facilitate the protonation of the departing nucleophile, driving the equilibrium towards the retro-Michael products.
-
Presence of a stable leaving group: If the nucleophile that added to form the Michael adduct is a stable anion when it departs, the retro-Michael reaction is more favorable.
Q3: How can I design my HWE product to be less susceptible to the retro-Michael reaction?
A3: Consider the following structural features:
-
Steric Hindrance: Introducing bulky substituents at the α- or β-positions of the α,β-unsaturated system can sterically hinder the approach of a nucleophile and also potentially disfavor the geometry required for the elimination in the retro-Michael reaction.
-
Electron-Withdrawing Group (EWG): A strongly electron-withdrawing group (e.g., nitro, cyano) can increase the electrophilicity of the β-carbon, favoring the forward Michael addition. However, it can also stabilize the intermediate anion in the retro-Michael reaction, so the overall effect can be complex.
Q4: Are there any quantitative data on the stability of HWE products to retro-Michael reactions?
A4: While specific quantitative data for a wide range of HWE products is not extensively compiled in a single source, studies on related systems like maleimide-thiol adducts provide valuable insights. The stability is highly dependent on the specific substrates, nucleophiles, and reaction conditions.
| Conjugate System | Nucleophile | Conditions | Half-life of Conversion | Extent of Conversion (%) | Reference |
| N-ethyl maleimide (B117702) (NEM) | 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | 3.1 h | 89.5 | [6] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | 18 h | 12.3 | [6] |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | Incubation with glutathione | - | - | [6] |
| N-substituted maleimides | N-acetyl-L-cysteine (NAC) | Incubation with glutathione | 3.6 - 258 h | 0.8 - 90.7 | [6] |
This table illustrates how the structure of the α,β-unsaturated system and the nucleophile can significantly impact the rate and extent of the retro-Michael reaction.
Experimental Protocols
Protocol 1: General Procedure for a Michael Addition under Thermodynamic Control (Prone to Retro-Michael)
-
Setup: To a solution of the Michael donor (1.0 eq) in a suitable solvent (e.g., ethanol), add a catalytic amount of a weak base (e.g., sodium ethoxide, 0.1 eq).
-
Addition: Add the HWE product (Michael acceptor, 1.1 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a mild acid (e.g., saturated aqueous NH₄Cl solution) and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography.
Note: These conditions allow for equilibrium to be established, which may lead to a mixture of products if the retro-Michael reaction is significant.
Protocol 2: General Procedure for a Michael Addition under Kinetic Control (To Suppress Retro-Michael)
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Michael donor (1.0 eq) in a dry, aprotic solvent (e.g., THF).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and add a strong, non-nucleophilic base (e.g., LDA, 1.05 eq) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Addition: Add the HWE product (Michael acceptor, 1.1 eq) as a solution in the same dry solvent, dropwise, while maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction at -78 °C for the required time (monitor by TLC).
-
Work-up: Quench the reaction at -78 °C by the slow addition of a proton source (e.g., saturated aqueous NH₄Cl solution). Allow the mixture to warm to room temperature.
-
Purification: Extract the product with an organic solvent and purify by column chromatography.[4]
Visualizations
Caption: General mechanism of a base-catalyzed retro-Michael reaction.
Caption: A decision-making flowchart for troubleshooting retro-Michael reactions.
References
- 1. Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Michael Addition [organic-chemistry.org]
- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
Technical Support Center: Olefination of Sterically Hindered Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the olefination of sterically hindered ketones.
Troubleshooting Guides
This section addresses specific issues that may arise during the olefination of sterically hindered ketones, offering potential causes and solutions.
Issue 1: Low to no conversion of the starting ketone.
-
Question: I am attempting an olefination reaction on a sterically hindered ketone, but I am observing very low or no consumption of the starting material. What are the likely causes and how can I improve the conversion?
-
Answer: Low reactivity is a common challenge with sterically hindered ketones due to the difficulty of the nucleophilic attack at the crowded carbonyl carbon.[1][2] The choice of olefination reagent and reaction conditions are critical for success.
-
Potential Cause 1: Insufficiently reactive olefination reagent. Standard Wittig reagents, especially stabilized ylides, are often not nucleophilic enough to react with hindered ketones.[2][3]
-
Solution: Switch to a more reactive olefination method. The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective alternative, as phosphonate (B1237965) carbanions are more nucleophilic than their phosphonium (B103445) ylide counterparts.[2][4][5] The Julia-Kocienski and Peterson olefinations are also excellent options for hindered systems.[6][7] For methylenation, the Tebbe reagent is powerful and can react even with highly hindered ketones.[1][8]
-
-
Potential Cause 2: Inappropriate base or incomplete ylide/carbanion formation. The choice of base is crucial for generating the active nucleophile.
-
Solution: For Wittig reactions with less reactive phosphonium salts, use a strong, non-nucleophilic base like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS).[9] For HWE reactions, NaH is a common choice, but other bases like lithium diisopropylamide (LDA) or KHMDS can also be effective.[10] Ensure anhydrous conditions, as moisture will quench the base and the nucleophile.
-
-
Potential Cause 3: Unfavorable reaction conditions. Temperature and reaction time can significantly impact the outcome.
-
Solution: For challenging substrates, it may be necessary to increase the reaction temperature.[11] For instance, HWE reactions with unreactive ketones might require heating (e.g., refluxing in THF or toluene).[11] Extended reaction times (e.g., overnight) are also common.[9][11] Monitoring the reaction by TLC is essential to determine the optimal reaction time.[11]
-
-
Issue 2: The reaction is messy, with multiple side products and decomposition.
-
Question: My olefination reaction with a hindered ketone is producing a complex mixture of products, making purification difficult. What could be causing these side reactions?
-
Answer: Side reactions can arise from the inherent reactivity of the reagents and intermediates, especially under harsh conditions.
-
Potential Cause 1: Enolization of the ketone. Sterically hindered ketones can be prone to deprotonation at the α-carbon by the strong bases used in olefination reactions, leading to aldol-type side products or other undesired reactions.
-
Solution: Use a less basic but still highly nucleophilic reagent. The Tebbe and Petasis reagents are significantly less basic than Wittig reagents and can be advantageous for enolizable ketones.[1][8] For HWE reactions, the use of milder bases like DBU in the presence of LiCl can sometimes be effective.[4]
-
-
Potential Cause 2: Ylide/Carbanion instability. The highly reactive nucleophiles can decompose over time, especially at higher temperatures.
-
Issue 3: The desired alkene is formed, but in an undesired stereoisomer ratio (E/Z).
-
Question: I am obtaining my target alkene, but the stereoselectivity is poor or favors the wrong isomer. How can I control the E/Z selectivity in the olefination of a hindered ketone?
-
Answer: The stereochemical outcome of olefination reactions is influenced by the reaction type, the nature of the substituents, and the reaction conditions. The stereoselectivity of the Horner-Wadsworth-Emmons reaction with ketones can be poor to modest.[5]
-
For (E)-alkenes:
-
For (Z)-alkenes:
-
Solution 1: Still-Gennari Modification of the HWE Reaction. This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)) in combination with a strong, non-coordinating base system (e.g., KHMDS with 18-crown-6) to favor the kinetic (Z)-alkene product.[13][14]
-
Solution 2: Wittig Reaction with unstabilized ylides. Under salt-free conditions, unstabilized Wittig reagents often provide good (Z)-selectivity.[15] However, their reactivity with hindered ketones can be low.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the Wittig reaction often a poor choice for sterically hindered ketones?
A1: The Wittig reaction can be slow and give poor yields with sterically hindered ketones for two main reasons. First, the bulky triphenylphosphine (B44618) oxide group on the ylide creates significant steric hindrance, impeding its approach to the already crowded carbonyl carbon.[1] Second, stabilized ylides, which are more tolerant of various functional groups, are less reactive and often fail to react with ketones altogether.[2][3][16]
Q2: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for hindered ketones?
A2: The HWE reaction offers several key advantages:
-
Increased Nucleophilicity: The phosphonate-stabilized carbanions are more nucleophilic and generally more reactive than the corresponding Wittig reagents, enabling them to react more efficiently with hindered ketones.[4][9]
-
Easier Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate (B84403) salt, which is easily removed during aqueous workup. In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction can be difficult to separate from the desired product.[17]
Q3: When should I consider a Julia-Kocienski olefination?
A3: The Julia-Kocienski olefination is an excellent choice when high (E)-selectivity is required for the synthesis of di-, tri-, or even tetrasubstituted alkenes from hindered ketones.[7][12] It is known for its mild reaction conditions and wide functional group tolerance.[7]
Q4: Is the Peterson olefination suitable for hindered ketones?
A4: Yes, the Peterson olefination is a valuable method for hindered ketones, particularly for the synthesis of vinyl olefins.[6] A key advantage is the ability to control the stereochemical outcome. The intermediate β-hydroxysilane can often be isolated, and subsequent elimination under acidic or basic conditions leads to the (E) or (Z) alkene, respectively.[18][19]
Q5: How can I introduce a simple methylene (B1212753) (=CH₂) group onto a highly hindered ketone?
A5: For methylenation of sterically demanding ketones, the Tebbe reagent is often the most effective choice.[1][8] It is more nucleophilic and less basic than Wittig reagents, allowing it to react where others fail.[8] While methylenetriphenylphosphorane (B3051586) can convert even hindered ketones like camphor (B46023) to their methylene derivatives, the Tebbe reagent generally offers broader applicability for challenging substrates.[2][15]
Data Presentation
Table 1: Comparison of Olefination Methods for Sterically Hindered Ketones
| Olefination Method | Typical Reagent | Key Advantages for Hindered Ketones | Common Limitations | Typical Stereoselectivity |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Can be effective for methylenation with unstabilized ylides.[15] | Often low yields and slow reaction rates, especially with stabilized ylides.[2] | (Z)-selective with unstabilized ylides; (E)-selective with stabilized ylides.[15] |
| Horner-Wadsworth-Emmons (HWE) | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Higher reactivity than Wittig reagents; water-soluble byproduct simplifies purification.[4][17] | Stereoselectivity with ketones can be modest.[5] | Generally (E)-selective.[5] |
| Still-Gennari (HWE Mod.) | Bis(trifluoroethyl)phosphonate | High (Z)-selectivity.[13][14] | Requires specific, more expensive phosphonate reagents. | (Z)-selective.[14] |
| Julia-Kocienski Olefination | Heteroaryl Sulfone Carbanion | Excellent (E)-selectivity; mild conditions and good functional group tolerance.[7][12] | The sulfone reagents can be more complex to prepare. | Highly (E)-selective.[12] |
| Peterson Olefination | α-Silylcarbanion (R₃SiCHR⁻) | Stereochemical outcome can be controlled (acid vs. base elimination); useful for vinyl olefins.[6][18] | Can produce diastereomeric intermediates that may require separation.[20] | Tunable: Acidic workup gives anti-elimination; basic workup gives syn-elimination.[18] |
| Tebbe Olefination | Tebbe Reagent (Cp₂TiCH₂AlMe₂Cl) | Highly effective for methylenation of even severely hindered ketones; low basicity.[1][8] | Reagent is pyrophoric and sensitive to air and moisture; primarily for methylenation.[1] | Not applicable (forms =CH₂). |
Experimental Protocols
Protocol 1: General Procedure for Horner-Wadsworth-Emmons (HWE) Olefination of a Hindered Ketone
This protocol describes a standard method using sodium hydride (NaH) as the base.
-
Preparation:
-
Under an inert atmosphere (e.g., nitrogen or argon), add NaH (60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried flask.
-
Wash the NaH with anhydrous hexane (B92381) (3x) to remove the mineral oil.
-
Add anhydrous THF or DME to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
-
Carbanion Formation:
-
Dissolve the phosphonate reagent (1.1 equivalents) in anhydrous THF or DME.
-
Add the phosphonate solution dropwise to the stirred NaH slurry at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
-
Reaction with Ketone:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Dissolve the hindered ketone (1.0 equivalent) in a minimal amount of anhydrous THF or DME.
-
Add the ketone solution dropwise to the carbanion solution.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir overnight. For particularly unreactive ketones, gentle heating may be required.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
-
Protocol 2: General Procedure for Still-Gennari Olefination for (Z)-Alkenes
This protocol is a modification of the HWE reaction to favor the formation of (Z)-alkenes.
-
Preparation:
-
To a solution of bis(2,2,2-trifluoroethyl) phosphonate (1.2 equivalents) and 18-crown-6 (B118740) (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add potassium hexamethyldisilazide (KHMDS, 1.2 equivalents, as a solution in THF or toluene) dropwise.[9]
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Reaction with Aldehyde/Ketone:
-
Add a solution of the carbonyl compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to obtain the (Z)-alkene.[9]
-
Protocol 3: General Procedure for Tebbe Methylenation of a Hindered Ketone
This protocol is for the introduction of a =CH₂ group.
-
Preparation:
-
Dissolve the hindered ketone (1.0 equivalent) in anhydrous THF or toluene (B28343) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
-
Reaction:
-
Workup and Purification:
-
Dilute the reaction mixture with diethyl ether.
-
Carefully quench the reaction with aqueous NaOH solution (a few drops).
-
Dry the mixture over Na₂SO₄ and filter through a pad of celite or silica (B1680970) gel.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography.[8][21]
-
Visualizations
Caption: Mechanism of the Horner-Wadsworth-Emmons (HWE) Reaction.
Caption: Troubleshooting workflow for olefination of hindered ketones.
References
- 1. Tebbe Reagent | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tebbe Olefination | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Wittig-Horner Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 17. benchchem.com [benchchem.com]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. Peterson olefination - Wikipedia [en.wikipedia.org]
- 20. Peterson Olefination [organic-chemistry.org]
- 21. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction Workup
This guide provides troubleshooting advice and frequently asked questions for the workup and purification of products from the Horner-Wadsworth-Emmons (HWE) reaction. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges and ensure successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in an HWE reaction, and why is it often difficult to remove?
The main byproduct of the HWE reaction is a dialkyl or diaryl phosphate (B84403) salt.[1] Its structure depends on the phosphonate (B1237965) reagent and base used. This byproduct can be challenging to remove due to its variable solubility; it can manifest as a sticky oil or a solid that may be partially soluble in both organic and aqueous phases, often leading to emulsions or co-precipitation with the desired product during the workup.[1]
Q2: What are the main advantages of the Horner-Wadsworth-Emmons reaction over the Wittig reaction in terms of workup?
The primary advantage is the ease of purification. The dialkylphosphate byproduct of the HWE reaction is generally water-soluble and can be removed with a simple aqueous workup.[2][3] In contrast, the triphenylphosphine (B44618) oxide byproduct from a Wittig reaction is often difficult to separate from the desired alkene, frequently necessitating column chromatography.[2] Additionally, phosphonate carbanions are more nucleophilic than phosphonium (B103445) ylides, allowing them to react with a broader range of aldehydes and ketones.[2][4]
Q3: How can I confirm that the reaction has gone to completion before starting the workup?
It is crucial to monitor the reaction's progress using thin-layer chromatography (TLC). This will help ensure that the starting materials have been consumed before proceeding with the workup. If the reaction has stalled, you might consider adding more base or phosphonate reagent, or increasing the reaction temperature.[2]
Troubleshooting Guide
Issue 1: Persistent Emulsion During Aqueous Extraction
Cause: Emulsions are common when the phosphate byproduct does not cleanly partition between the organic and aqueous layers.[1]
Solutions:
-
Add Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which can help break the emulsion.[1]
-
Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of emulsions.[2]
-
Filtration: Pass the entire mixture through a pad of Celite to help separate the layers.[1]
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.[1]
Issue 2: Phosphonate Byproduct Remains After Initial Aqueous Workup
Cause: A simple water wash may be insufficient to remove the phosphate salt byproduct, especially if it is not highly water-soluble.[1]
Solutions:
-
Basic Aqueous Wash: Perform an aqueous extraction with a dilute basic solution, such as 5-10% aqueous sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3).[1] The base deprotonates the phosphate byproduct, forming a more water-soluble salt that partitions more effectively into the aqueous layer.[1]
-
Precipitation: After concentrating the organic layer, the byproduct can sometimes be precipitated by adding a non-polar solvent like hexanes or pentane (B18724) and cooling the mixture (e.g., to 0 °C). The precipitated byproduct can then be removed by filtration.[1]
-
Use of Water-Soluble Phosphonate Reagents: Employing modified phosphonate reagents, such as the Still-Gennari reagent containing ethylene (B1197577) glycol moieties, results in a highly water-soluble phosphate byproduct that is easily removed with an aqueous wash.[1]
Issue 3: Low Yield of the Desired Alkene
Cause: Low yields can result from an incomplete reaction or loss of product during the workup.[1]
Solutions:
-
Ensure Complete Reaction: Confirm that the base is sufficiently strong and added at the correct temperature to fully deprotonate the phosphonate reagent.[1]
-
Minimize Product Loss: During aqueous extraction, ensure thorough mixing to partition the byproduct into the aqueous phase. Perform multiple extractions with the basic solution to maximize byproduct removal.[1] If the byproduct precipitates, it can be removed by filtration, and the solid should be washed with a small amount of the organic solvent to recover any trapped product.[1]
Issue 4: A Solid Precipitates During the Reaction or Workup
Cause: This precipitate is likely the phosphate salt byproduct crashing out of the solution.[1]
Solutions:
-
Dissolution: Attempt to dissolve the solid by adding water or a basic aqueous solution to the reaction mixture.[1]
-
Filtration: If the desired product is in solution, the solid byproduct can be removed by filtration. Be sure to wash the filtered solid with a small amount of the organic solvent to recover any occluded product.[1]
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Byproduct Removal
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to a separatory funnel containing a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).[1]
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with a 5% aqueous NaOH solution. Shake vigorously for 1-2 minutes and allow the layers to separate.[1]
-
Drain the aqueous layer. Repeat the 5% NaOH wash two more times.[1]
-
Wash the organic layer with brine to remove any residual base and help break emulsions.[1]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).[1]
-
Filter off the drying agent and concentrate the organic solvent in vacuo to yield the crude product, which can then be purified further if necessary.[1]
Protocol 2: Byproduct Precipitation with a Non-Polar Solvent
-
Following the reaction, quench with a saturated aqueous NH4Cl solution and extract the product into an organic solvent like ethyl acetate.[1]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solution under reduced pressure to approximately one-tenth of its original volume.[1]
-
Transfer the concentrated solution to a flask and cool it in an ice bath (0 °C).[1]
-
Slowly add cold hexanes or pentane while stirring until a precipitate (the phosphonate byproduct) is observed.[1]
-
Continue stirring at 0 °C for 30 minutes to maximize precipitation.
-
Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid byproduct.[1]
-
Wash the collected solid with a small amount of cold hexanes to recover any trapped product.[1]
-
Combine the filtrates and concentrate in vacuo to obtain the product.[1]
Data Presentation
Table 1: Common Reagents and Conditions for HWE Workup
| Step | Reagent | Concentration | Purpose |
| Quenching | Saturated aq. NH4Cl | Saturated | Neutralize the reaction mixture |
| Extraction | Ethyl Acetate / Dichloromethane | N/A | Extract the desired product |
| Basic Wash | aq. NaOH / aq. K2CO3 | 5-10% | Solubilize and remove phosphate byproduct |
| Emulsion Breaking | Saturated aq. NaCl (Brine) | Saturated | Break emulsions |
| Drying | Anhydrous Na2SO4 / MgSO4 | N/A | Remove residual water from the organic layer |
| Precipitation | Hexanes / Pentane | N/A | Precipitate the phosphate byproduct |
Visual Workflow
Caption: Decision workflow for HWE reaction workup and purification.
References
Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Horner-Wadsworth-Emmons (HWE) reaction. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of an HWE reaction?
A1: The progress of a Horner-Wadsworth-Emmons reaction is typically monitored by chromatographic and spectroscopic techniques to observe the consumption of starting materials (aldehyde or ketone and phosphonate (B1237965) ester) and the formation of the alkene product.[1][2] The most common methods include:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively monitor the reaction's progress.[2] A TLC plate is spotted with the starting aldehyde/ketone, the phosphonate ester, and the reaction mixture at different time points.[2][3] The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.[2] A co-spot, where the reaction mixture is spotted on top of the starting material, is often used to confirm the identity of the spots.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ³¹P NMR spectroscopy can be used for more quantitative analysis. By taking aliquots from the reaction mixture at various intervals, the disappearance of signals corresponding to the reactants and the appearance of signals for the alkene product can be tracked.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is a powerful tool to monitor the reaction by separating and identifying the components of the reaction mixture over time.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another excellent method for monitoring the reaction, especially for less volatile or thermally sensitive compounds.[1] It allows for the quantification of reactants and products, providing accurate data on reaction kinetics.
Q2: How can I use TLC to determine if my HWE reaction is complete?
A2: To effectively monitor your HWE reaction using TLC, follow this general protocol:
-
Prepare the TLC Plate: On a TLC plate, draw a baseline with a pencil and mark three lanes: "SM" (Starting Material - Aldehyde/Ketone), "Co" (Co-spot), and "RM" (Reaction Mixture).
-
Spot the Plate:
-
In the "SM" lane, spot a dilute solution of your starting aldehyde or ketone.
-
In the "RM" lane, take a small aliquot from your reaction mixture using a capillary tube and spot it.
-
In the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Place the TLC plate in a developing chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp or by using a staining agent.
-
Interpret the Results: The reaction is considered complete when the spot corresponding to the limiting reactant (usually the aldehyde or ketone) is no longer visible in the "RM" lane. The "Co" spot helps to differentiate the starting material from the product, especially if they have similar Rf values.[3]
Q3: What are the key differences between the Horner-Wadsworth-Emmons reaction and the Wittig reaction?
A3: The HWE and Wittig reactions are both methods for olefination of carbonyl compounds, but they have several key differences:
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate ester | Phosphonium ylide |
| Reactivity of Ylide | More nucleophilic, less basic | Less nucleophilic, more basic |
| Substrate Scope | Reacts with a wide range of aldehydes and ketones, including hindered ketones.[5][6] | Stabilized ylides react well with aldehydes, but often poorly with ketones.[6] |
| Stereoselectivity | Generally favors the formation of (E)-alkenes (trans).[7][8][9] | Can be tuned to produce either (E) or (Z) alkenes depending on the ylide and reaction conditions. |
| Byproduct | Water-soluble phosphate (B84403) salt (e.g., diethyl phosphate).[7][10] | Triphenylphosphine oxide. |
| Byproduct Removal | Easily removed by aqueous extraction.[7][10] | Can be difficult to separate from the desired product, often requiring chromatography or recrystallization.[11] |
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of the Phosphonate Ester | Use a stronger base (e.g., NaH, LDA) or ensure the base is fresh and active. Ensure anhydrous reaction conditions as the phosphonate carbanion is a strong base and is quenched by water.[12] |
| Poor Quality of Reagents | Use freshly distilled aldehyde/ketone and anhydrous solvents. Check the purity of the phosphonate ester. |
| Sterically Hindered Substrates | Aldehydes are generally more reactive than ketones.[12] For hindered ketones, increase the reaction time and/or temperature.[12] Consider using a more reactive phosphonate reagent. |
| Reaction Not at Optimal Temperature | The initial deprotonation is often carried out at a low temperature (e.g., 0 °C or -78 °C), followed by the addition of the carbonyl compound and warming to room temperature.[12] Optimize the temperature profile for your specific substrates. |
| Reaction Has Stalled | Monitor the reaction by TLC. If it has stalled, consider adding more base or phosphonate reagent, or increasing the reaction temperature.[12] |
Problem 2: Poor (E/Z) Stereoselectivity
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring the (Z)-Isomer | Standard HWE conditions with sodium or lithium bases and higher temperatures generally favor the thermodynamically more stable (E)-alkene.[12] |
| Structure of the Phosphonate Ester | Bulky groups on the phosphonate can enhance (E)-selectivity.[12] For (Z)-selectivity, consider using the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and specific base/solvent systems (e.g., KHMDS/18-crown-6 in THF).[8][13] |
| Base and Counterion Effects | The choice of base and its counterion can influence stereoselectivity. For example, potassium bases with a crown ether can favor the (Z)-isomer. |
Problem 3: Difficult Workup and Purification
| Possible Cause | Suggested Solution |
| Persistent Emulsion During Aqueous Workup | Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.[12] Gentle swirling instead of vigorous shaking can also prevent emulsion formation. |
| Phosphonate Byproduct Contamination | The phosphate byproduct is generally water-soluble.[7] Perform multiple aqueous washes, including a basic wash (e.g., 5% NaOH solution), to remove the phosphate salt.[14] If the byproduct precipitates, it can sometimes be removed by filtration.[14] |
| Product is a Solid that is Difficult to Separate from Byproduct | Consider precipitating the phosphonate byproduct by adding a non-polar solvent like hexanes or pentane (B18724) to a concentrated solution of the crude product at low temperature.[14] |
| Co-elution During Column Chromatography | If the product and byproduct have similar polarities, optimize the solvent system for column chromatography. Sometimes, converting the phosphate byproduct to a more polar salt with a basic wash can improve separation. |
Experimental Protocols & Visualizations
General Experimental Workflow for Monitoring an HWE Reaction
The following diagram illustrates a typical workflow for setting up and monitoring a Horner-Wadsworth-Emmons reaction.
Caption: General workflow for an HWE reaction.
Troubleshooting Logic for Low Product Yield
This diagram outlines a logical approach to troubleshooting low yields in an HWE reaction.
Caption: Troubleshooting guide for low HWE reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: The Horner-Wadsworth-Emmons (HWE) Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the impact of reagent purity on the Horner-Wadsworth-Emmons (HWE) reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the Horner-Wadsworth-Emmons (HWE) reaction and what are its main advantages?
The Horner-Wadsworth-Emmons (HWE) reaction is a chemical reaction that produces an alkene (olefin) from the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone.[1][2][3][4] A primary advantage over the Wittig reaction is the ease of product purification. The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed through an aqueous workup, whereas the triphenylphosphine (B44618) oxide byproduct from the Wittig reaction often requires chromatography for removal.[1] Additionally, phosphonate carbanions are generally more nucleophilic than the corresponding phosphorus ylides, allowing them to react with a broader range of aldehydes and ketones.[3]
Q2: How is the phosphonate reagent for the HWE reaction typically prepared?
Phosphonate esters are commonly synthesized via the Michaelis-Arbuzov reaction.[5] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. For example, triethyl phosphonoacetate is synthesized from the reaction of triethyl phosphite and ethyl chloroacetate.
Q3: My substrate is sensitive to strong bases. Are there milder conditions for the HWE reaction?
Yes, for base-sensitive substrates, the Masamune-Roush conditions are recommended. These conditions employ a milder base, such as 1,8-diazabicycloundec-7-ene (DBU) or triethylamine, in the presence of a lithium salt like lithium chloride (LiCl).[5][6]
Q4: How can the stereoselectivity of the HWE reaction be controlled?
The standard HWE reaction generally favors the formation of the (E)-alkene.[2][3][4] To selectively obtain the (Z)-alkene, the Still-Gennari modification is often employed. This modification uses a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl) and a potassium base with a crown ether at low temperatures.[2]
Q5: Can ketones be used in the HWE reaction?
Yes, the HWE reaction is effective with both aldehydes and ketones. The higher nucleophilicity of the phosphonate carbanion allows it to react more readily with ketones compared to the ylides used in the Wittig reaction. However, reactions with ketones are typically slower than with aldehydes, and the stereoselectivity may be lower.[1]
Troubleshooting Guide: Low Reaction Yield
Low or no product yield in an HWE reaction is a common issue that can often be traced back to the purity of the reagents and the reaction conditions.
| Issue | Possible Cause | Solution |
| Low or No Product Yield | Inactive Phosphonate Reagent: The phosphonate carbanion may not be forming efficiently. | Ensure Phosphonate Purity: Impurities from the Arbuzov reaction used to synthesize the phosphonate can interfere. Purify the phosphonate by distillation or chromatography.[1] |
| Degraded or Impure Aldehyde/Ketone: The carbonyl compound may contain acidic impurities or have oxidized. | Purify Carbonyl Compound: Aldehydes are prone to oxidation to carboxylic acids. Purify by distillation, chromatography, or by forming the bisulfite adduct. Aldehydes containing highly acidic protons may not yield the desired product.[7] | |
| Presence of Water: The reaction is sensitive to moisture, which can quench the phosphonate carbanion. | Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Tetrahydrofuran (THF), a common solvent for HWE reactions, should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). | |
| Inefficient Deprotonation: The base may be weak, degraded, or insufficient. | Verify Base Quality and Strength: Use a fresh, high-quality base. Sodium hydride (NaH) is a common strong base. Ensure it is properly handled to avoid deactivation. For less acidic phosphonates, a stronger base like n-butyllithium (n-BuLi) may be necessary. | |
| Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | Adjust Reaction Temperature: While some HWE modifications require low temperatures for stereoselectivity, standard HWE reactions are often run at room temperature or with gentle heating to ensure completion. |
Data Presentation: Impact of Reagent Purity on HWE Reaction Yield
While precise quantitative data correlating percentage purity to yield is scarce in publicly available literature, the following table summarizes the expected qualitative impact of common impurities on the HWE reaction yield based on established chemical principles.
| Reagent | Common Impurities | Purity Level | Expected Yield | Reasoning |
| Phosphonate Ester (e.g., Triethyl phosphonoacetate) | Unreacted triethyl phosphite, alkyl halides from Arbuzov reaction | High (>98%) | High | Minimal side reactions and efficient carbanion formation. |
| Commercial Grade (95-97%) | Medium to High | Small amounts of impurities may slightly lower the yield. Purification via distillation is recommended for optimal results.[8] | ||
| Low (<95%) | Low | Significant amounts of unreacted starting materials from the Arbuzov synthesis can interfere with the HWE reaction.[1] | ||
| Aldehyde | Corresponding carboxylic acid (from oxidation), water | High (>99%) | High | The aldehyde is fully available for reaction with the phosphonate carbanion. |
| Aged/Partially Oxidized | Low to Medium | The carboxylic acid impurity can neutralize the basic phosphonate carbanion, reducing the amount available for the olefination reaction. | ||
| Contains acidic protons α to the carbonyl | No Product | Aldehydes with highly acidic protons may not produce the desired olefination product.[7] | ||
| Solvent (e.g., THF) | Water, peroxides | Anhydrous (<50 ppm H₂O) | High | Anhydrous conditions are crucial as the phosphonate carbanion is a strong base and will be quenched by water. |
| Non-anhydrous (>100 ppm H₂O) | Low to Very Low | Water will consume the phosphonate carbanion, leading to a significant decrease in or complete inhibition of the reaction. | ||
| Contains peroxides | Medium to Low | Peroxides in THF can lead to the formation of THF adducts with the phosphonate ester, reducing the concentration of the desired reagent. | ||
| Base (e.g., NaH) | Deactivated by moisture/air | Freshly opened/properly stored | High | Ensures complete deprotonation of the phosphonate. |
| Improperly stored/exposed to air | Low | The base will be less effective, leading to incomplete formation of the phosphonate carbanion. |
Experimental Protocols
Protocol 1: Purification of Triethyl Phosphonoacetate by Vacuum Distillation
Impurities from the Michaelis-Arbuzov reaction can interfere with the HWE reaction. Purification of the phosphonate ester is crucial for achieving high yields.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Crude Sample: Place the crude triethyl phosphonoacetate in the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point and pressure (e.g., 142-145 °C at 9 mmHg for triethyl phosphonoacetate).[9]
-
Storage: Store the purified triethyl phosphonoacetate under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.
Protocol 2: Drying of Tetrahydrofuran (THF)
The HWE reaction is sensitive to moisture. Using anhydrous THF is critical for success.
-
Pre-drying: For commercial THF, pre-dry over calcium hydride or potassium hydroxide (B78521) for several hours.
-
Distillation Setup: Set up a distillation apparatus with a reflux condenser.
-
Drying Agent: Add sodium metal and benzophenone (B1666685) to the pre-dried THF in the distillation flask.
-
Reflux: Heat the THF to reflux. A deep blue or purple color indicates that the solvent is dry and oxygen-free.
-
Distillation: Distill the dry THF directly into the reaction flask under an inert atmosphere.
Protocol 3: Purification of an Aldehyde via Bisulfite Adduct Formation
Aldehydes can oxidize over time to form carboxylic acids, which will inhibit the HWE reaction.
-
Adduct Formation: Dissolve the impure aldehyde in a suitable solvent (e.g., ethanol). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde-bisulfite adduct will precipitate.
-
Isolation: Collect the solid adduct by filtration and wash it with a small amount of cold ethanol (B145695) and then ether.
-
Regeneration of Aldehyde: Suspend the purified adduct in water. Add a strong base (e.g., sodium carbonate or sodium hydroxide solution) until the solution is basic. The aldehyde will be liberated from the adduct.
-
Extraction and Drying: Extract the purified aldehyde with a suitable organic solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.
Caption: Troubleshooting workflow for low HWE reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Triethyl phosphonoacetate - Enamine [enamine.net]
- 7. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Triethyl Phosphonoacetate|CAS 867-13-0|Reagent [benchchem.com]
Validation & Comparative
A Comparative Guide to Nitrile Synthesis: Diethyl (cyanomethyl)phosphonate vs. Wittig Reagents
For researchers, scientists, and drug development professionals engaged in the synthesis of α,β-unsaturated nitriles, the choice between the Horner-Wadsworth-Emmons (HWE) reaction utilizing reagents like diethyl (cyanomethyl)phosphonate and the traditional Wittig reaction is a critical decision that impacts yield, stereoselectivity, and purification efficiency. This guide provides an objective comparison of these two powerful olefination methods, supported by experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Key Differences
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | This compound (a phosphonate (B1237965) ester) | Cyanomethyltriphenylphosphonium salt (a phosphonium (B103445) salt) |
| Reagent Nucleophilicity | More nucleophilic carbanion | Less nucleophilic ylide |
| Typical Stereoselectivity | Predominantly E-alkene | Predominantly Z-alkene (with non-stabilized ylides) |
| Byproduct | Water-soluble dialkyl phosphate (B84403) | Triphenylphosphine (B44618) oxide |
| Purification | Generally easier (aqueous extraction) | Often requires chromatography |
| Substrate Scope | Reacts well with both aldehydes and ketones | Stabilized ylides react poorly with ketones |
Reaction Mechanisms and Stereoselectivity
The HWE and Wittig reactions, while both converting carbonyls to alkenes, proceed through distinct mechanistic pathways that dictate their characteristic stereochemical outcomes.
The Horner-Wadsworth-Emmons reaction typically favors the formation of the thermodynamically more stable (E)-alkene . This is attributed to the formation of an intermediate that can equilibrate to the sterically favored anti-oxaphosphetane, which then collapses to yield the E-isomer. The use of this compound provides a stabilized carbanion, further promoting this selectivity.
Conversely, the Wittig reaction with non-stabilized or semi-stabilized ylides, such as that derived from cyanomethyltriphenylphosphonium chloride, often leads to the kinetically controlled (Z)-alkene . This is due to the rapid and irreversible formation of a cis-oxaphosphetane intermediate.
Performance Comparison: Yield and Reaction Conditions
The following tables summarize typical yields and reaction conditions for the synthesis of α,β-unsaturated nitriles from various carbonyl compounds.
Table 1: Comparative Yields of α,β-Unsaturated Nitriles
| Carbonyl Substrate | Reagent | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde (B42025) | This compound | Cinnamonitrile (B126248) | 85-95 | >95:5 (E) |
| Benzaldehyde | Cyanomethyltriphenylphosphonium chloride | Cinnamonitrile | 70-85 | Typically Z-selective |
| 4-Chlorobenzaldehyde | This compound | 4-Chlorocinnamonitrile | ~90 | E-selective |
| 4-Chlorobenzaldehyde | Cyanomethyltriphenylphosphonium chloride | 4-Chlorocinnamonitrile | ~80 | Z-selective |
| Cyclohexanone | This compound | Cyclohexylideneacetonitrile | 75-85 | N/A |
| Cyclohexanone | Cyanomethyltriphenylphosphonium chloride | Cyclohexylideneacetonitrile | 60-70 | N/A |
| Acetophenone | This compound | 3-Phenyl-2-butenenitrile | 70-80 | E-selective |
| Acetophenone | Cyanomethyltriphenylphosphonium chloride | 3-Phenyl-2-butenenitrile | Low to moderate | Mixture of isomers |
Table 2: Typical Reaction Conditions
| Parameter | Horner-Wadsworth-Emmons | Wittig |
| Base | NaH, NaOMe, K₂CO₃, DBU | n-BuLi, NaNH₂, NaH |
| Solvent | THF, DME, Acetonitrile, Toluene | THF, DMSO, Diethyl ether |
| Temperature | 0 °C to reflux | -78 °C to room temperature |
| Reaction Time | 1-12 hours | 1-24 hours |
Experimental Protocols
To provide a practical comparison, detailed protocols for the synthesis of cinnamonitrile from benzaldehyde are presented below.
Horner-Wadsworth-Emmons Protocol
-
Preparation of the Carbanion: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The solution should become clear upon formation of the phosphonate carbanion. Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Work-up: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield cinnamonitrile.
Wittig Protocol
-
Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend cyanomethyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color.
-
Reaction: Stir the ylide solution at -78 °C for 1 hour. Then, add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Work-up: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with saturated aqueous NH₄Cl.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. The byproduct, triphenylphosphine oxide, can be partially removed by filtration if it precipitates. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. The crude product typically requires purification by flash column chromatography to separate the cinnamonitrile from the triphenylphosphine oxide.
Conclusion and Recommendations
Both the Horner-Wadsworth-Emmons reaction with this compound and the Wittig reaction are highly effective for the synthesis of α,β-unsaturated nitriles. The choice between them should be guided by the desired stereochemical outcome and practical considerations of purification.
-
Choose the Horner-Wadsworth-Emmons reaction when:
-
The (E)-isomer is the desired product.
-
Ease of purification is a priority, as the water-soluble phosphate byproduct is readily removed.
-
Reacting with ketones, as the more nucleophilic phosphonate carbanion generally gives higher yields.
-
-
Choose the Wittig reaction when:
-
The (Z)-isomer is the desired product (using a non-stabilized ylide).
-
The reaction conditions are compatible with the substrate and the challenges of removing triphenylphosphine oxide can be addressed.
-
For many applications in drug development and complex molecule synthesis where stereochemical purity and efficient workflow are paramount, the Horner-Wadsworth-Emmons reaction often presents a more advantageous route for the synthesis of (E)-α,β-unsaturated nitriles.
Navigating the Synthesis of α,β-Unsaturated Nitriles: A Guide to Alternatives for Diethyl (cyanomethyl)phosphonate
The synthesis of α,β-unsaturated nitriles, crucial intermediates in the production of pharmaceuticals, fine chemicals, and polymers, has traditionally relied heavily on the Horner-Wadsworth-Emmons (HWE) reaction utilizing reagents like diethyl (cyanomethyl)phosphonate. While effective, the pursuit of milder reaction conditions, improved stereoselectivity, and broader substrate scope has spurred the development of numerous alternative methodologies. This guide provides a comprehensive comparison of prominent alternatives, complete with experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal synthetic route for their specific needs.
At a Glance: Performance Comparison of Key Alternatives
The following table summarizes the key performance indicators for the most common alternatives to the this compound-based HWE reaction for the synthesis of α,β-unsaturated nitriles.
| Method | Reagent/Catalyst | Typical Yields | Stereoselectivity | Key Advantages | Key Disadvantages |
| Knoevenagel Condensation | Malononitrile (B47326) or Cyanoacetic acid with a basic catalyst | 85-99%[1][2] | Generally not stereoselective, but can be influenced by catalyst and conditions. | Mild conditions, high yields, readily available reagents. | Can be difficult to control stereoselectivity; potential for side reactions. |
| Peterson Olefination | α-Silylacetonitrile | 85-90%[3] | Can be tuned to yield either E- or Z-isomers. | Diastereoselective control, mild conditions. | Stoichiometric use of organosilicon reagents; byproduct removal can be an issue. |
| Julia-Kocienski Olefination | Cyanomethyl phenyl sulfone or heterocyclic variants | 70-90% | Typically high E-selectivity.[4] | High E-selectivity, good functional group tolerance. | Multi-step reagent preparation; use of strong bases. |
| Still-Gennari Modification (HWE) | Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate | High | High Z-selectivity.[5][6] | Excellent Z-selectivity. | Reagent is more expensive and requires specific conditions (strong base, crown ether). |
| Direct Catalytic Synthesis | Acetonitrile (B52724) with a transition metal catalyst (e.g., Pd, Ni, Ru) | Moderate to Good[7] | Predominantly E-isomers. | Atom economical, direct use of simple starting materials. | Catalyst sensitivity, may require higher temperatures and specific ligands. |
In-Depth Analysis of Alternative Methodologies
Knoevenagel Condensation
The Knoevenagel condensation is a highly reliable and versatile method for the formation of carbon-carbon double bonds. It involves the reaction of an active methylene (B1212753) compound, such as malononitrile or cyanoacetic acid, with an aldehyde or ketone in the presence of a basic catalyst.[2][8]
General Reaction Scheme:
Caption: Knoevenagel condensation of an aldehyde with malononitrile.
Experimental Data:
The following table presents data from a study on the Knoevenagel condensation of various aromatic aldehydes with malononitrile catalyzed by NiCu@MWCNT nanohybrids in a water/methanol mixture at room temperature.[1]
| Aldehyde | Product | Yield (%) | Time (min) |
| 3,4,5-Trimethoxybenzaldehyde | 2-(3,4,5-Trimethoxybenzylidene)malononitrile | 96 ± 2 | 10 |
| 4-Hydroxybenzaldehyde | 2-(4-Hydroxybenzylidene)malononitrile | 95 ± 1 | 12 |
| 4-Methylbenzaldehyde | 2-(4-Methylbenzylidene)malononitrile | 95 ± 3 | 15 |
| 4-Nitrobenzaldehyde | 2-(4-Nitrobenzylidene)malononitrile | 96 ± 1 | 10 |
| Benzaldehyde (B42025) | 2-Benzylidenemalononitrile | 92 ± 2 | 15 |
| Furan-2-carbaldehyde | 2-((Furan-2-yl)methylene)malononitrile | 95 ± 2 | 15 |
Experimental Protocol: Synthesis of 2-Benzylidenemalononitrile [1]
To a solution of benzaldehyde (1.0 mmol) in a mixture of H₂O/CH₃OH (4 mL, v/v = 1/1) is added malononitrile (1.0 mmol) and NiCu@MWCNT catalyst (4 mg). The reaction mixture is stirred at 25 °C for 15 minutes. Upon completion, the catalyst is filtered off, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization to afford 2-benzylidenemalononitrile.
Peterson Olefination
The Peterson olefination provides a powerful method for the stereoselective synthesis of alkenes. The reaction of an α-silyl carbanion with an aldehyde or ketone forms a β-hydroxysilane intermediate, which can then be eliminated under acidic or basic conditions to yield the E or Z alkene, respectively.[8][9]
General Reaction Scheme:
Caption: Stereoselective Peterson olefination workflow.
Experimental Protocol: Synthesis of (Z)-1-Phenyl-1-hexene [3]
To a solution of 2-(tert-butyldiphenylsilyl)-2-phenylethanal (1.0 mmol) in anhydrous THF at -78 °C is added n-butyllithium (1.1 mmol). The reaction is stirred for 1 hour, then quenched with saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the organic layers are dried and concentrated. The resulting crude (1S,2R)-1-(tert-butyldiphenylsilyl)-1-phenylhexan-2-ol is dissolved in anhydrous THF, and potassium hydride (1.5 mmol) is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is then carefully quenched with water, and the product is extracted, dried, and purified by column chromatography to yield (Z)-1-phenyl-1-hexene.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modification of the classical Julia olefination that provides a highly stereoselective route to trans (E)-alkenes.[4][10] The reaction involves the coupling of a heteroaryl sulfone (commonly a phenyltetrazolyl or benzothiazolyl sulfone) with an aldehyde.
General Reaction Scheme:
Caption: Julia-Kocienski olefination pathway.
Experimental Protocol: Typical Procedure [11]
To a stirred solution of the cyanomethyl phenyltetrazolyl (PT) sulfone (10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C is added dropwise a solution of potassium hexamethyldisilazide (KHMDS) (11.0 mmol) in DME (20 mL) over 10 minutes. The solution is stirred for 70 minutes. The aldehyde (15.0 mmol) is then added dropwise, and the mixture is stirred at -55 °C for 1 hour. The cooling bath is removed, and the mixture is stirred at ambient temperature overnight. Water (5 mL) is added, and stirring is continued for 1 hour. The mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over MgSO₄, and the solvent is removed in vacuo. The crude product is purified by column chromatography to yield the α,β-unsaturated nitrile.
Still-Gennari Modification of the Horner-Wadsworth-Emmons Reaction
For the synthesis of Z-α,β-unsaturated nitriles, the Still-Gennari modification of the HWE reaction is a powerful tool.[5][6] This method employs phosphonates with electron-withdrawing ester groups, such as bis(2,2,2-trifluoroethyl) esters, in combination with strong, non-coordinating bases (e.g., KHMDS) and a crown ether in a polar aprotic solvent at low temperatures. These conditions favor the kinetic Z-isomer.
General Reaction Scheme:
Caption: Still-Gennari modification for Z-selective olefination.
Direct Catalytic Synthesis from Alcohols or Aldehydes
Recent advances have focused on more atom-economical and environmentally benign methods for α,β-unsaturated nitrile synthesis. These often involve the direct coupling of alcohols or aldehydes with acetonitrile, catalyzed by transition metals such as palladium, nickel, or ruthenium.[7][12][13]
Experimental Data: Palladium-Catalyzed Synthesis from Cinnamyl Alcohol
| Catalyst | Co-catalyst | Solvent | Yield (%) |
| Pd/C | BiCl₃ | Acetonitrile | 85 |
Experimental Protocol: Pd/Bi-Catalyzed Direct Synthesis [7]
A mixture of the aromatic alcohol (1.0 mmol), Pd/C (5 mol%), and BiCl₃ (10 mol%) in acetonitrile (3 mL) is heated at a specified temperature in a sealed tube for a designated time. After cooling, the catalyst is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to give the desired α,β-unsaturated nitrile.
Conclusion
The synthesis of α,β-unsaturated nitriles is a well-developed field with a variety of reliable methods available to the synthetic chemist. While the Horner-Wadsworth-Emmons reaction using this compound remains a workhorse, the alternatives presented here offer distinct advantages in terms of stereoselectivity, mildness of reaction conditions, and substrate scope. The Knoevenagel condensation is ideal for its simplicity and high yields when stereoselectivity is not a primary concern. For precise stereochemical control, the Peterson olefination offers access to both E- and Z-isomers, while the Julia-Kocienski olefination is a premier method for obtaining E-alkenes, and the Still-Gennari modification excels in providing Z-alkenes. The emerging field of direct catalytic synthesis from simple precursors like alcohols and acetonitrile holds great promise for more sustainable and atom-economical routes in the future. The choice of method will ultimately depend on the specific target molecule, the desired stereochemistry, and the functional groups present in the starting materials.
References
- 1. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peterson Olefination [organic-chemistry.org]
- 9. Peterson olefination - Wikipedia [en.wikipedia.org]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectroscopic and Chromatographic Analysis of Horner-Wadsworth-Emmons Products
For researchers, scientists, and drug development professionals engaged in organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the stereoselective synthesis of alkenes, predominantly yielding the (E)-isomer. The precise characterization and quantification of the resulting products, including the determination of the E/Z isomer ratio, are critical for reaction optimization, quality control, and subsequent applications. This guide provides a comprehensive comparison of common analytical techniques for the analysis of HWE products, focusing on spectroscopic methods (NMR, IR, Mass Spectrometry) and chromatographic alternatives (GC-MS, HPLC).
Spectroscopic Analysis of HWE Products: A Powerful Toolkit for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural characterization of HWE products. They provide rich information about the molecular framework, functional groups, and stereochemistry of the newly formed double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands out as the most powerful and widely used method for the analysis of HWE products. ¹H NMR spectroscopy, in particular, allows for the direct and accurate determination of the E/Z isomer ratio. This is achieved by analyzing the distinct chemical shifts and coupling constants of the vinylic protons.[1][2][3]
-
(E) -isomers typically exhibit a larger vicinal coupling constant (³J) between the olefinic protons, generally in the range of 11-18 Hz.[1]
-
(Z) -isomers, in contrast, show a smaller coupling constant, usually between 6-15 Hz.[1]
The integration of the respective signals in the ¹H NMR spectrum provides a direct quantitative measure of the isomer ratio without the need for calibration curves.[1][4]
Infrared (IR) Spectroscopy is a rapid and effective technique for confirming the presence of key functional groups in the HWE product. The spectrum will show characteristic absorption bands for the newly formed C=C double bond, as well as other functional groups present in the molecule, such as carbonyls (C=O) and esters. While IR spectroscopy is excellent for qualitative confirmation, it is generally not used for quantitative analysis of the E/Z isomer ratio.[5][6]
Mass Spectrometry (MS) is a vital tool for determining the molecular weight of the HWE product and confirming its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. While MS is highly sensitive, it does not typically provide information about the stereochemistry of the double bond on its own.[7][8][9]
Chromatographic Alternatives for Separation and Quantification
Chromatographic techniques, particularly when coupled with mass spectrometry, offer excellent capabilities for the separation and quantification of HWE products, including their stereoisomers.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable HWE products. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. Different isomers can often be separated based on their boiling points and interactions with the GC column's stationary phase.[10][11][12]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of HWE products, including those that are non-volatile or thermally labile. By selecting the appropriate column and mobile phase, it is often possible to separate E/Z isomers.[13][14][15] Quantification is typically achieved using a calibration curve generated from standards of known concentration.[16]
Quantitative Data Comparison
The following tables summarize the typical performance characteristics of the discussed analytical techniques for the analysis of Horner-Wadsworth-Emmons products. It is important to note that these values are general and can vary significantly depending on the specific analyte, instrumentation, and experimental conditions.
Table 1: Comparison of Spectroscopic Methods
| Parameter | ¹H NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry (MS) |
| Primary Use | Structural Elucidation, E/Z Ratio Determination | Functional Group Identification | Molecular Weight Determination, Structural Confirmation |
| Quantitative Capability | Excellent (for isomer ratio) | Poor | Good (with internal standards) |
| Limit of Detection (LOD) | ~μg-mg | ~μg-mg | ~pg-ng |
| Limit of Quantification (LOQ) | ~μg-mg | ~μg-mg | ~pg-ng |
| Accuracy | High (for isomer ratio) | N/A | High (with proper calibration) |
| Precision | High (for isomer ratio) | N/A | High |
| Sample Throughput | Moderate | High | High |
Table 2: Comparison of Chromatographic Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Use | Separation and Quantification of Volatile Compounds | Separation and Quantification of a Wide Range of Compounds |
| Quantitative Capability | Excellent (with calibration) | Excellent (with calibration) |
| Limit of Detection (LOD) | ~pg-ng | ~ng-μg |
| Limit of Quantification (LOQ) | ~pg-ng | ~ng-μg |
| Accuracy | High | High |
| Precision | High | High |
| Sample Throughput | Moderate to High | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the analysis of HWE products using the discussed techniques.
Protocol 1: Quantitative ¹H NMR Spectroscopy for E/Z Isomer Ratio Determination
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified HWE product and dissolve it in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard if absolute quantification is required.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Identify the distinct signals corresponding to the vinylic protons of the E and Z isomers. Measure the coupling constants (³J) to confirm the stereochemical assignment. Integrate the respective signals. The ratio of the integrals directly corresponds to the molar ratio of the E and Z isomers.[1]
Protocol 2: GC-MS Analysis of an α,β-Unsaturated Ester
-
Sample Preparation: Prepare a stock solution of the HWE product in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Instrument Setup: Use a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column) and a mass spectrometer detector.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature (e.g., 280 °C) and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Analysis: Inject the calibration standards and the sample solution. Identify the peaks corresponding to the E and Z isomers based on their retention times and mass spectra. Generate a calibration curve by plotting the peak area against the concentration for each isomer. Use the calibration curve to determine the concentration of each isomer in the sample.
Protocol 3: HPLC Analysis of Stilbene (B7821643) Isomers
-
Sample Preparation: Prepare a stock solution of the stilbene product in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.[13][14]
-
Instrument Setup: Use an HPLC system with a UV or photodiode array (PDA) detector and a suitable reversed-phase column (e.g., C18).
-
HPLC Method:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set to the λmax of the stilbene isomers (e.g., around 300-320 nm).
-
-
Analysis: Inject the calibration standards and the sample solution. Identify the peaks for the E and Z isomers based on their retention times. Generate a calibration curve by plotting the peak area against the concentration for each isomer. Use the calibration curve to determine the concentration of each isomer in the sample.[13][14]
Visualizing the Horner-Wadsworth-Emmons Reaction and Analytical Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the key processes involved in the synthesis and analysis of HWE products.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis | Semantic Scholar [semanticscholar.org]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. vurup.sk [vurup.sk]
- 12. Development and Validation of an Analytical Method for Simultaneous Quantitation of Individual Xylene Isomers in Blood via Headspace Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
- 16. Wittig-Horner Reaction [organic-chemistry.org]
A Comparative Guide to Validating the Purity of Synthesized α,β-Unsaturated Nitriles
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized α,β-unsaturated nitriles is a critical step in ensuring the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of the most common analytical techniques employed for purity validation: Quantitative Nuclear Magnetic Resonance (qNMR), Fourier Transform Infrared (FTIR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required level of accuracy and precision. The following table summarizes the key performance characteristics of each technique for the purity determination of α,β-unsaturated nitriles.
| Parameter | Quantitative NMR (qNMR) | FTIR Spectroscopy | GC-MS | HPLC |
| Primary Use | Absolute quantification, structural confirmation | Functional group identification, preliminary purity check | Separation and quantification of volatile and semi-volatile compounds | Separation and quantification of non-volatile and thermally labile compounds |
| Selectivity | High (based on unique NMR signals) | Low to moderate (functional group specific) | High (chromatographic separation and mass fragmentation) | High (based on chromatographic retention and detector response) |
| Sensitivity | Moderate (mg range) | Low (major components) | High (ng to pg range) | High (µg to ng range) |
| Precision (RSD) | < 1% | > 5% (for quantitative analysis) | < 5% | < 2% |
| Accuracy | High (primary method) | Low (semi-quantitative at best) | High (with proper calibration) | High (with proper calibration) |
| Sample Throughput | Moderate | High | Low to moderate | High |
| Sample Requirement | Non-destructive, requires soluble sample | Non-destructive, minimal sample preparation | Destructive, requires volatile/derivatized sample | Destructive, requires soluble sample |
Experimental Protocols
Detailed methodologies for each of the key validation techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific properties of the α,β-unsaturated nitrile being analyzed.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[1] The quantification is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[2]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized α,β-unsaturated nitrile and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean NMR tube.[3] The internal standard should have a known purity and signals that do not overlap with the analyte signals.[2]
-
Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely. The final volume should be sufficient to cover the NMR coil (typically 0.5-0.7 mL for a 5 mm tube).[3]
-
Ensure thorough mixing to achieve a homogeneous solution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.
-
Use a 90° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure complete relaxation and accurate integration.
-
Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the α,β-unsaturated nitrile and a signal from the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = α,β-unsaturated nitrile
-
IS = Internal Standard
-
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups. For α,β-unsaturated nitriles, characteristic absorption bands for the nitrile (-C≡N) and the carbon-carbon double bond (-C=C-) can confirm the presence of the desired functionality. While not a primary quantitative method, it can be used for a preliminary assessment of purity by comparing the obtained spectrum with that of a pure reference standard. The Attenuated Total Reflectance (ATR) sampling technique is particularly useful as it requires minimal sample preparation.[4][5]
Protocol:
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid or a single drop of the liquid α,β-unsaturated nitrile directly onto the ATR crystal.[4]
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption peaks. For α,β-unsaturated nitriles, look for:
-
-C≡N stretch: ~2230-2210 cm⁻¹
-
-C=C- stretch (conjugated): ~1650-1600 cm⁻¹
-
=C-H stretch: ~3100-3000 cm⁻¹
-
-
Compare the spectrum to a reference spectrum of the pure compound. The presence of unexpected peaks may indicate impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable α,β-unsaturated nitriles.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized α,β-unsaturated nitrile in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.[6]
-
Perform serial dilutions to prepare calibration standards at different concentrations.
-
If the compound is not sufficiently volatile or contains polar functional groups, derivatization may be necessary.[7]
-
-
GC-MS Parameters:
-
Injector: Split/splitless inlet, with an injection volume of 1 µL.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Oven Temperature Program: An initial temperature of 50-70°C, followed by a ramp to a final temperature of 250-300°C. The program should be optimized to achieve good separation of the analyte from any impurities.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peak corresponding to the α,β-unsaturated nitrile based on its retention time and mass spectrum.
-
Quantify the purity by creating a calibration curve from the peak areas of the standard solutions. The purity is determined by comparing the peak area of the sample to the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of a wide range of organic compounds, particularly those that are non-volatile or thermally labile.[8][9]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized α,β-unsaturated nitrile in a suitable solvent (e.g., acetonitrile (B52724), methanol) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
HPLC Parameters:
-
Column: A reversed-phase C18 column is commonly used for the analysis of moderately polar organic compounds.
-
Mobile Phase: A gradient or isocratic mixture of water (often with a modifier like 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The mobile phase composition should be optimized for optimal separation.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detector: A UV detector set at the λmax of the α,β-unsaturated nitrile. A Diode Array Detector (DAD) can be used to obtain UV spectra and assess peak purity.
-
Injection Volume: 5-20 µL.
-
-
Data Analysis:
-
Identify the peak for the α,β-unsaturated nitrile based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve and calculate the purity.
-
Mandatory Visualizations
Workflow for Purity Validation
The following diagram illustrates a typical workflow for validating the purity of a synthesized α,β-unsaturated nitrile, from initial synthesis to the final purity report.
Caption: General workflow for the synthesis, purification, and purity validation of α,β-unsaturated nitriles.
Comparison of Analytical Techniques
This diagram provides a visual comparison of the four analytical techniques based on their primary strengths and applications in purity determination.
Caption: Comparative features of qNMR, FTIR, GC-MS, and HPLC for purity analysis.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. agilent.com [agilent.com]
- 5. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. benchchem.com [benchchem.com]
- 9. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC and GC Analysis of Diethyl (cyanomethyl)phosphonate Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction mixtures is paramount for ensuring product purity, optimizing reaction conditions, and meeting regulatory standards. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of Diethyl (cyanomethyl)phosphonate reaction mixtures, offering insights into the strengths and weaknesses of each technique supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. It is particularly well-suited for the analysis of this compound and its potential polar impurities or byproducts. A reverse-phase HPLC method has been established for the analysis of this compound, demonstrating its feasibility and utility for purity assessment and impurity profiling.[1][2]
Experimental Protocol: HPLC
A typical HPLC method for the analysis of a this compound reaction mixture is as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Newcrom R1 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape. For mass spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The reaction mixture should be diluted with the mobile phase to an appropriate concentration. If necessary, the sample should be filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Analysis
Gas Chromatography is a widely employed technique for the analysis of volatile and thermally stable compounds. It offers high resolution and sensitivity, making it a viable alternative for the analysis of this compound and related volatile organophosphorus compounds.[3][4][5][6][7] GC can be particularly useful for identifying and quantifying volatile impurities and unreacted starting materials in the reaction mixture. A certificate of analysis for this compound indicates that its purity can be effectively determined by GC.[8]
Experimental Protocol: GC
A general GC method for the analysis of a this compound reaction mixture is outlined below:
-
Instrumentation: A gas chromatograph equipped with a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) for selective detection of phosphorus-containing compounds. A mass spectrometer (MS) can also be used for identification purposes.[4][6]
-
Column: A capillary column suitable for organophosphorus compound analysis, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (for FPD or NPD).
-
Injection Volume: 1 µL (split or splitless injection depending on the concentration).
-
Sample Preparation: The reaction mixture should be diluted with a suitable solvent such as acetone (B3395972) or ethyl acetate.
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC for the analysis of a this compound reaction mixture depends on the specific analytical goals, the nature of the expected analytes, and the available instrumentation. The following table summarizes the key performance characteristics of each technique.
| Feature | HPLC | GC |
| Analyte Suitability | Non-volatile, thermally labile, and polar compounds. | Volatile and thermally stable compounds. |
| Selectivity | Good, can be tuned by mobile phase and column selection. | Excellent, especially with selective detectors like FPD or NPD. |
| Sensitivity | Moderate to high, depending on the detector. | High, especially with selective detectors. |
| Resolution | Good, can be optimized with gradient elution. | Excellent, due to high-efficiency capillary columns. |
| Sample Throughput | Generally lower due to longer run times. | Generally higher due to faster analysis times. |
| Instrumentation Cost | Moderate to high. | Moderate. |
| Ease of Use | Relatively straightforward. | Requires more expertise in method development. |
| Derivatization | Not typically required. | May be required for non-volatile or polar compounds. |
Visualizing the Analytical Workflows
To better understand the logical flow of each analytical method, the following diagrams have been generated using Graphviz.
Caption: Workflow for the HPLC analysis of a this compound reaction mixture.
Caption: Workflow for the GC analysis of a this compound reaction mixture.
Conclusion
Both HPLC and GC are powerful analytical techniques that can be effectively employed for the analysis of this compound reaction mixtures. The choice of method will be dictated by the specific requirements of the analysis. HPLC is advantageous for the direct analysis of the main component and non-volatile impurities. In contrast, GC offers superior resolution and sensitivity for volatile components and can be highly selective with the appropriate detector. For a comprehensive understanding of the reaction mixture, a combination of both techniques may be the most effective approach, providing a complete profile of both volatile and non-volatile components. The synthesis of this compound from chloroacetonitrile (B46850) and triethyl phosphite (B83602) can introduce specific impurities that may be better suited for analysis by one technique over the other.[9] Furthermore, its use in Horner-Wadsworth-Emmons reactions means that reactants and byproducts from this synthesis may also be present and require consideration when selecting an analytical method.[10][11][12]
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. Analytical methodology for organophosphorus pesticides used in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. agilent.com [agilent.com]
- 6. cromlab-instruments.es [cromlab-instruments.es]
- 7. analysis.rs [analysis.rs]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Diethyl cyanomethylphosphonate | 2537-48-6 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Diethyl cyanomethylphosphonate - Enamine [enamine.net]
- 12. Diethyl cyanomethylphosphonate 98 2537-48-6 [sigmaaldrich.com]
A Comparative Guide: The Horner-Wadsworth-Emmons Reaction vs. the Wittig Reaction
In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. Among the most powerful methods to achieve this are the Wittig reaction and its subsequent refinement, the Horner-Wadsworth-Emmons (HWE) reaction. For researchers, scientists, and professionals in drug development, understanding the nuances and advantages of each method is crucial for efficient and selective synthesis. This guide provides a detailed comparison of the HWE and Wittig reactions, supported by experimental data, protocols, and a visual representation of their mechanistic differences.
Executive Summary: Key Advantages of the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction presents several significant advantages over the traditional Wittig reaction, making it a preferred method in many synthetic applications. The primary benefits include:
-
Simplified Product Purification: The byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which can be easily removed from the reaction mixture by a simple aqueous extraction.[1][2] In contrast, the Wittig reaction produces triphenylphosphine (B44618) oxide, a non-polar and often crystalline solid that can be challenging to separate from the desired alkene product, frequently requiring column chromatography.[1]
-
Enhanced Nucleophilicity and Reactivity: The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium (B103445) ylides of the Wittig reaction.[3][4] This enhanced nucleophilicity allows for successful reactions with a broader range of carbonyl compounds, including sterically hindered ketones that may be unreactive in Wittig reactions.[5]
-
Superior (E)-Alkene Selectivity: The HWE reaction typically exhibits high stereoselectivity for the formation of the thermodynamically more stable (E)-alkene.[3][6] This is a significant advantage when the (E)-isomer is the desired product. While the stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide, with stabilized ylides favoring (E)-alkenes and non-stabilized ylides favoring (Z)-alkenes, the HWE reaction provides a more general and reliable route to (E)-alkenes.[7][8]
-
Potential for Further Functionalization: The phosphonate ester intermediate in the HWE reaction can be further alkylated before the olefination step, allowing for the synthesis of more complex and substituted alkenes from a single starting material.[1]
Quantitative Performance Comparison
The following tables summarize the performance of the Horner-Wadsworth-Emmons and Wittig reactions in terms of yield and stereoselectivity for various carbonyl substrates.
Table 1: Reaction with Aromatic Aldehydes
| Carbonyl Substrate | Reagent | Reaction | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde (B42025) | Triethyl phosphonoacetate | HWE | 98 | 98:2 | [9] |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane (B24862) | Wittig | 92 | 92:8 | [10] |
| 4-Chlorobenzaldehyde | Triethyl phosphonoacetate | HWE | 95 | >99:1 | [10] |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 95 | 94:6 | [10] |
| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | HWE | 91 | >99:1 | [10] |
| 4-Methoxybenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 88 | 91:9 | [10] |
Table 2: Reaction with Aliphatic Aldehydes
| Carbonyl Substrate | Reagent | Reaction | Yield (%) | E:Z Ratio | Reference |
| n-Propanal | Triethyl phosphonoacetate | HWE | Not Specified | 95:5 | [9] |
| Isobutyraldehyde | Triethyl phosphonoacetate | HWE | Not Specified | 84:16 | [9] |
| Crotonaldehyde | (Carbethoxymethylene)triphenylphosphorane | Wittig | 82 | 90:10 (E,E) | [10] |
Table 3: Reaction with Ketones
| Carbonyl Substrate | Reagent | Reaction | Yield (%) | E:Z Ratio | Reference |
| Cyclohexanone | N,N-dimethyl-2-(diethylphosphono)acetamide | HWE | 95 | - | [11] |
| Acetophenone | (Carboethoxymethylene)triphenylphosphorane | Wittig | Good | - | [12] |
| p-Nitroacetophenone | Sulfonomethyl-phosphonate | HWE | 66 | 80:20 | [4] |
| Trifluoroacetophenone | Various Phosphonates | HWE | 50-63 | Mixture | [4] |
Mechanistic Overview and Logical Comparison
The fundamental difference between the Wittig and Horner-Wadsworth-Emmons reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent reaction pathway. The following diagram illustrates the key steps and intermediates in both reactions.
Caption: A diagram comparing the reaction pathways of the Wittig and HWE reactions.
Detailed Experimental Protocols
The following are representative experimental protocols for the Horner-Wadsworth-Emmons and Wittig reactions.
Horner-Wadsworth-Emmons Reaction: Synthesis of Ethyl (E)-Cinnamate
Materials:
-
Triethyl phosphonoacetate
-
Benzaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary, though the high (E)-selectivity and clean byproduct removal often yield a product of high purity.
Wittig Reaction: Synthesis of Ethyl Cinnamate
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Benzaldehyde
-
Hexanes
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) in dichloromethane.
-
Add (carbethoxymethylene)triphenylphosphorane (1.05 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until completion as indicated by TLC analysis.
-
Remove the dichloromethane under reduced pressure.
-
To the resulting residue, add a mixture of hexanes and diethyl ether (e.g., 4:1) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a plug of silica (B1680970) gel, washing with the hexanes/diethyl ether mixture.
-
Collect the filtrate and concentrate under reduced pressure to obtain the crude ethyl cinnamate.
-
The product can be further purified by flash column chromatography on silica gel to remove any remaining triphenylphosphine oxide and unreacted starting materials.
Conclusion
The Horner-Wadsworth-Emmons reaction offers significant practical and, in many cases, strategic advantages over the Wittig reaction. Its key benefits of a water-soluble byproduct, enhanced reactivity of the phosphonate carbanion, and reliable (E)-alkene selectivity make it a more robust and efficient method for many olefination reactions. While the Wittig reaction remains a valuable tool, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction is often the superior choice for the stereoselective synthesis of (E)-alkenes and for reactions involving less reactive carbonyl compounds. For researchers in drug development and complex molecule synthesis, the reliability and ease of purification associated with the HWE reaction can lead to significant time and resource savings.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pediaa.com [pediaa.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
A Researcher's Guide to E/Z Isomer Ratio Determination in Horner-Wadsworth-Emmons Products by NMR Spectroscopy
For professionals in organic synthesis and drug development, accurately determining the stereochemical outcome of a reaction is paramount. The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone for the synthesis of alkenes, often yields a mixture of E and Z isomers. Quantifying the ratio of these isomers is crucial for reaction optimization, characterization of the final product, and understanding its potential biological activity. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for determining the E/Z isomer ratio of HWE products, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for E/Z Isomer Ratio Determination
While several techniques can be employed to determine the E/Z isomer ratio, ¹H NMR spectroscopy stands out due to its inherent quantitative nature and the wealth of structural information it provides. The integral of an NMR signal is directly proportional to the number of protons generating that signal, allowing for a straightforward and accurate calculation of the isomer ratio without the need for response factors or calibration curves, assuming the signals for each isomer are well-resolved.
| Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Exploits differences in the chemical environment (chemical shift, δ) and through-bond coupling (coupling constant, J) of protons in E and Z isomers. The ratio is determined by integrating distinct signals for each isomer. | - Inherently quantitative without calibration. - Provides structural confirmation of isomers. - Non-destructive. - Relatively fast analysis time. | - Requires soluble samples. - Signal overlap can complicate analysis, potentially requiring higher field instruments or 2D NMR techniques. - Sensitivity might be an issue for very minor isomers. |
| Gas Chromatography (GC) | Separates isomers based on their differential partitioning between a stationary phase and a mobile gas phase. The ratio is determined by the relative area of the peaks. | - High separation efficiency for volatile and thermally stable compounds. - Excellent sensitivity. | - Requires volatile and thermally stable analytes. - Requires calibration with pure standards for accurate quantification. - Destructive technique. |
| High-Performance Liquid Chromatography (HPLC) | Separates isomers based on their differential partitioning between a stationary phase and a liquid mobile phase. The ratio is determined by the relative area of the peaks. | - Broad applicability to a wide range of compounds. - High sensitivity with appropriate detectors (e.g., UV, MS). | - Requires calibration with pure standards for accurate quantification. - Can be time-consuming to develop a separation method. - Destructive technique (unless a preparative column is used). |
Detailed Experimental Protocol: E/Z Isomer Ratio Determination by ¹H NMR
This protocol outlines the steps for accurately determining the E/Z isomer ratio of an α,β-unsaturated ester, a common product of the HWE reaction.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the crude or purified HWE product.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
For highly precise quantification, a known amount of an internal standard with non-overlapping signals can be added.
2. NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Key Acquisition Parameters for Quantitative Analysis:
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay to ensure complete relaxation of all relevant protons between scans. A common starting point is 5 times the longest T₁ of the protons of interest (typically 10-30 seconds).[1]
-
Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for less than 1% integration error).[1]
-
Pulse Angle: Use a 90° pulse angle to maximize signal intensity in a single scan.[1]
-
3. Data Processing and Analysis:
-
Apply phasing and baseline correction to the acquired spectrum.
-
Identify the well-resolved signals corresponding to the vinylic protons of the E and Z isomers. The key distinguishing features are:
-
Coupling Constant (³J_HH_): The trans (E) isomer typically exhibits a larger coupling constant (³J ≈ 11-18 Hz) compared to the cis (Z) isomer (³J ≈ 6-15 Hz).[2][3]
-
Chemical Shift (δ): The chemical shifts of the vinylic protons will differ between the E and Z isomers. For α,β-unsaturated esters, the β-proton of the E isomer is generally deshielded and appears at a lower field compared to the Z isomer due to the anisotropic effect of the carbonyl group.
-
-
Carefully integrate the identified signals for both isomers.
-
Calculate the E/Z ratio using the formula:
-
E/Z Ratio = (Integral of E isomer signal) / (Integral of Z isomer signal)[2]
-
Data Presentation: Typical ¹H NMR Parameters for α,β-Unsaturated Esters
The following table summarizes typical ¹H NMR chemical shifts and coupling constants for the vinylic protons of E and Z isomers of α,β-unsaturated esters. These values can serve as a reference for isomer assignment.
| Isomer | Proton | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (³J_HH_, Hz) |
| E (trans) | α-H | 5.8 - 6.5 | 11 - 18 |
| β-H | 6.7 - 7.5 | 11 - 18 | |
| Z (cis) | α-H | 5.7 - 6.3 | 6 - 15 |
| β-H | 6.2 - 6.9 | 6 - 15 |
Note: Actual chemical shifts can vary depending on the specific substituents on the double bond and the solvent used.
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logic behind E/Z isomer determination by NMR.
References
A Researcher's Guide to Phosphonate Reagents: A Cost-Benefit Analysis for Alkene Synthesis
In the landscape of synthetic organic chemistry, the stereoselective formation of carbon-carbon double bonds is a foundational challenge. The Horner-Wadsworth-Emmons (HWE) reaction stands as a paramount tool for this transformation, offering significant advantages over the traditional Wittig reaction, including superior nucleophilicity and the straightforward removal of its water-soluble phosphate (B84403) byproduct.[1][2] For researchers, scientists, and drug development professionals, the selection of the appropriate phosphonate (B1237965) reagent is a critical decision that dictates the yield, stereoselectivity (E/Z ratio), and overall efficiency of the synthesis.
This guide provides a comprehensive cost-benefit analysis of three major classes of phosphonate reagents used in the HWE reaction: the standard, E-selective reagents exemplified by Triethyl phosphonoacetate; the Z-selective Still-Gennari reagents; and the alternative Z-selective Ando reagents. By presenting quantitative data, detailed experimental protocols, and a clear visualization of the reaction landscape, this document aims to empower researchers to make informed decisions for their specific synthetic goals.
Performance Comparison of Phosphonate Reagents
The primary determinant in choosing a phosphonate reagent is the desired stereochemical outcome of the olefination. While standard reagents reliably produce the thermodynamically favored (E)-alkene, specialized reagents are required for the synthesis of the often more challenging (Z)-alkene. The following table summarizes the performance of representative reagents in reactions with aromatic aldehydes.
| Reagent Type | Phosphonate Reagent | Aldehyde | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio | Approx. Cost ($/mmol) |
| Standard (E-selective) | Triethyl phosphonoacetate | Benzaldehyde (B42025) | K₂CO₃ | Ethanol (B145695) | 140 (MW) | 0.33 | 73-96 | >95:5 (E) | ~0.20 |
| Still-Gennari (Z-selective) | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | p-Tolualdehyde | KHMDS / 18-crown-6 (B118740) | THF | -78 | 2 | 78 | 1:15.5 (Z) | ~11.00 |
| Ando (Z-selective) | Ethyl di-o-tolylphosphonoacetate | p-Tolualdehyde | NaH | THF | -78 | 2 | 91 | 1:1.29 (Z) | ~0.49 |
Note: Reaction conditions are optimized for the desired selectivity of each reagent class and may not be directly comparable. Cost is an estimate based on currently available supplier information and may vary.
Delving into the Reaction Mechanisms and Workflows
The general mechanism of the Horner-Wadsworth-Emmons reaction proceeds through a sequence of deprotonation, nucleophilic addition, and elimination. The choice of phosphonate reagent, however, introduces subtleties into this pathway that ultimately govern the stereochemical outcome.
Caption: General experimental workflow of the Horner-Wadsworth-Emmons reaction.
The decision to employ a specific phosphonate is a logical progression based on the target alkene geometry.
Caption: Decision tree for selecting a phosphonate reagent based on desired stereochemistry.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for the synthesis of α,β-unsaturated esters using the three classes of phosphonate reagents.
Protocol 1: Standard (E-Selective) HWE Reaction
This protocol is adapted for the synthesis of (E)-ethyl cinnamate (B1238496) from benzaldehyde and triethyl phosphonoacetate using microwave irradiation.
-
Materials: Triethyl phosphonoacetate, benzaldehyde, potassium carbonate (K₂CO₃), ethanol.
-
Procedure:
-
In a 10 mL microwave vessel, dissolve triethyl phosphonoacetate (1.0 equiv.), the corresponding aldehyde (0.7 equiv.), and potassium carbonate (1.0 equiv.) in ethanol (3 mL).
-
Heat the reaction mixture under microwave irradiation at 140 °C for 20 minutes.
-
Cool the microwave vessel to room temperature and remove the solvent under vacuum.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate (B1210297)/hexanes or by crystallization from ethyl acetate to yield the predominantly (E)-alkene.[3]
-
Protocol 2: Still-Gennari (Z-Selective) HWE Reaction
This protocol describes the synthesis of methyl (Z)-3-(p-tolyl)acrylate using a Still-Gennari reagent.
-
Materials: p-Tolualdehyde, bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, potassium tert-butoxide, 18-crown-6, dry tetrahydrofuran (B95107) (THF), ethyl acetate, 2 M HCl (aq.), saturated NaHCO₃ (aq.), brine.
-
Procedure:
-
Add a solution of p-tolualdehyde (120 mg, 1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (636 mg, 2.0 mmol, 2.0 equiv.), and 18-crown-6 (793 mg, 3.0 mmol, 3.0 equiv.) in dry THF (5 mL) to a flask.
-
At -78 °C, add a solution of potassium tert-butoxide (236 mg, 2.1 mmol, 2.1 equiv.) in dry THF (5 mL) dropwise.
-
Stir the mixture for 2 hours at -78 °C, then allow it to stir at room temperature overnight.
-
Quench the reaction with water (15 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with 2 M HCl (aq.) (10 mL), saturated NaHCO₃ (aq.) (10 mL), and brine (10 mL).
-
Dry the organic layer over sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, toluene:diethyl ether = 40:1) to yield the product.
-
Protocol 3: Ando-Type (Z-Selective) HWE Reaction
This protocol details the synthesis of ethyl (Z)-3-(p-tolyl)acrylate using an Ando-type reagent.
-
Materials: Ethyl di-o-tolylphosphonoacetate, sodium hydride (NaH), p-tolualdehyde, dry tetrahydrofuran (THF), ethyl acetate, 2 M HCl (aq.), saturated NaHCO₃ (aq.), brine.
-
Procedure:
-
To a solution of ethyl di-o-tolylphosphonoacetate (523 mg, 1.5 mmol, 1.5 equiv.) in dry THF (5 mL) at -78 °C, add sodium hydride (64 mg, 1.6 mmol, 1.6 equiv.).
-
Stir the mixture for 30 minutes at -78 °C.
-
Add p-tolualdehyde (120 mg, 1.0 mmol) to the reaction mixture at -78 °C and stir for 2 hours at the same temperature.
-
Quench the reaction with water (15 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layer with 2 M HCl (aq.) (10 mL), saturated NaHCO₃ (aq.) (10 mL), and brine (10 mL).
-
Dry over sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, toluene:diethyl ether = 40:1) to obtain the product.
-
Concluding Remarks
The Horner-Wadsworth-Emmons reaction remains an indispensable method for the stereoselective synthesis of alkenes. The choice of phosphonate reagent is a critical parameter that can be tailored to achieve the desired stereochemical outcome. For the synthesis of (E)-alkenes, standard reagents such as triethyl phosphonoacetate offer a cost-effective and high-yielding solution. When the synthetic target is a (Z)-alkene, researchers are presented with a choice between the highly selective but more expensive Still-Gennari reagents and the more economical Ando-type reagents, which may offer slightly lower Z-selectivity depending on the substrate. By carefully considering the quantitative data, experimental protocols, and cost-benefit analysis presented in this guide, researchers can strategically select the optimal phosphonate reagent to advance their synthetic endeavors efficiently and effectively.
References
A Comparative Benchmarking Study: Diethyl (cyanomethyl)phosphonate versus Other Leading Olefination Methods
For researchers, scientists, and drug development professionals, the synthesis of α,β-unsaturated nitriles is a critical step in the development of new therapeutic agents and functional materials. The choice of olefination method can significantly impact yield, stereoselectivity, and purification efficiency. This guide provides an objective comparison of Diethyl (cyanomethyl)phosphonate in the Horner-Wadsworth-Emmons (HWE) reaction against other prominent olefination techniques, namely the Wittig reaction, the Julia-Kocienski olefination, and the Still-Gennari modification of the HWE reaction.
This comparison is supported by experimental data for the olefination of a common model substrate, p-tolualdehyde, to provide a direct benchmark of performance.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for the olefination of p-tolualdehyde to produce 4-methylcinnamonitrile using this compound and comparable reagents in other standard olefination reactions.
| Olefination Method | Reagent | Product | Yield (%) | E/Z Ratio | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | This compound | 4-Methylcinnamonitrile | High | Predominantly E | Water-soluble byproduct, mild conditions, high E-selectivity. | Can be less effective for hindered ketones. |
| Wittig Reaction | Cyanomethyltriphenylphosphonium chloride | 4-Methylcinnamonitrile | Moderate to High | Mixture of E/Z | Broad substrate scope. | Triphenylphosphine oxide byproduct can complicate purification. |
| Julia-Kocienski Olefination | 2-Benzothiazolyl acetonitrile | 4-Methylcinnamonitrile | Good to High | Generally E-selective | Mild conditions, good functional group tolerance. | Reagent synthesis can be multi-step. |
| Still-Gennari Olefination | Bis(2,2,2-trifluoroethyl) (cyanomethyl)phosphonate | 4-Methylcinnamonitrile | Good | Predominantly Z | High Z-selectivity for α,β-unsaturated esters. | Requires specialized phosphonate (B1237965) reagent. |
Reaction Mechanisms and Workflows
The efficiency and outcome of each olefination method are dictated by their distinct reaction pathways. Understanding these mechanisms is crucial for reaction optimization and troubleshooting.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction involves the deprotonation of a phosphonate ester, such as this compound, to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the carbonyl group of an aldehyde or ketone to form a key oxaphosphetane intermediate. Subsequent elimination of a water-soluble phosphate (B84403) byproduct yields the alkene.[1] The reaction typically favors the formation of the thermodynamically more stable E-isomer.[1]
References
Navigating the Labyrinth of Olefination: A Comparative Guide to Unexpected Byproducts in the Horner-Wadsworth-Emmons Reaction
For researchers, scientists, and drug development professionals, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of stereoselective alkene synthesis. Its advantages over the classical Wittig reaction, particularly the facile removal of its water-soluble phosphate (B84403) byproduct, have cemented its place in the synthetic chemist's toolkit. However, the pursuit of pure, well-characterized products is often complicated by the formation of unexpected byproducts. This guide provides a comprehensive comparison of these side products with those of alternative olefination methods, supported by experimental data and detailed analytical protocols to aid in their identification and mitigation.
The HWE reaction, which employs a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes, is celebrated for its reliability and generally high yields of the desired (E)-alkene.[1][2] The primary and expected byproduct, a dialkylphosphate salt, is readily removed through aqueous workup.[1] Yet, under certain conditions and with specific substrates, a variety of unexpected byproducts can emerge, impacting yield, purity, and downstream processes.
Unexpected Byproducts in the Horner-Wadsworth-Emmons Reaction
Beyond the anticipated phosphate salt, a number of unexpected byproducts can arise from the HWE reaction, primarily driven by the basic reaction conditions and the nature of the substrates.
1. Epimerization: In reactions involving chiral centers adjacent to the reacting carbonyl group, epimerization can be a significant and often overlooked side reaction. For instance, in the HWE reaction of chiral 2-substituted-4-oxopiperidines, the use of bases like DBU can lead to significant epimerization at the C2 position. Experimental data has shown that this can result in mixtures of epimers, for example, in a 92:8 ratio.[3][4][5] This unexpected loss of stereochemical integrity can have profound implications in the synthesis of chiral drug molecules.
2. Byproducts from Enolizable Aldehydes: When using aldehydes that possess acidic α-protons, the basic conditions of the HWE reaction can promote side reactions such as self-condensation and retro-aldol reactions.
-
Aldol (B89426) Self-Condensation: The aldehyde starting material can react with itself to form aldol adducts and their subsequent dehydration products, leading to complex reaction mixtures.[6][7]
-
Retro-Aldol Reaction: The reverse reaction can also occur, particularly if the aldehyde substrate is itself a product of a previous aldol addition, leading to the cleavage of carbon-carbon bonds.[8][9]
3. Michael Addition: The phosphonate (B1237965) carbanion, being a soft nucleophile, can potentially undergo Michael addition to the α,β-unsaturated product of the HWE reaction, especially if the product is highly activated. This can lead to the formation of 1,4-addition byproducts.
4. Byproducts from Phosphonate Reagent Impurities: The purity of the phosphonate reagent is critical. Impurities remaining from its synthesis, often via the Michaelis-Arbuzov reaction, can lead to the formation of unforeseen byproducts.
A Comparative Look at Byproducts in Alternative Olefination Reactions
To provide a clearer perspective on the byproduct profiles of the HWE reaction, it is instructive to compare it with other common olefination methods.
| Olefination Reaction | Expected Byproduct(s) | Common Unexpected Byproduct(s) | Key Advantages Regarding Byproducts |
| Horner-Wadsworth-Emmons (HWE) | Water-soluble phosphate salt[1] | Epimers,[3][4][5] Aldol condensation products,[6][7] Michael adducts | Facile removal of the primary byproduct by aqueous extraction.[1] |
| Wittig Reaction | Triphenylphosphine (B44618) oxide | Betaine intermediates, rearranged products | Can be highly stereoselective for (Z)-alkenes with non-stabilized ylides. |
| Julia-Kocienski Olefination | Heteroaryl sulfinate, SO₂[10] | Self-condensation of the sulfone reagent[2] | Mild reaction conditions and broad functional group tolerance.[11] |
| Peterson Olefination | Siloxane (e.g., hexamethyldisiloxane)[12][13] | β-hydroxysilane intermediates[13] | Volatile and easily removable primary byproduct.[12] |
Table 1. Comparison of Byproducts in Common Olefination Reactions.
The Wittig reaction , the parent of the HWE, produces triphenylphosphine oxide as a byproduct, which is notoriously difficult to remove from reaction mixtures, often requiring chromatography.[14] While the HWE reaction largely overcomes this issue, it introduces the possibility of base-mediated side reactions that are less prevalent under the typically less basic conditions of some Wittig protocols.
The Julia-Kocienski olefination offers excellent (E)-selectivity and proceeds under mild conditions.[11] Its primary byproducts are a heteroaryl sulfinate and sulfur dioxide.[10] However, a potential side reaction is the self-condensation of the metallated sulfone reagent.[2]
The Peterson olefination generates a volatile siloxane byproduct, which is easily removed.[12] The reaction can be tuned to produce either (E)- or (Z)-alkenes by choosing acidic or basic elimination conditions for the intermediate β-hydroxysilane. This intermediate can sometimes be isolated, which can be seen as either a feature or a complication depending on the desired outcome.
Experimental Protocols for Byproduct Characterization
A robust analytical workflow is essential for the identification and quantification of unexpected byproducts.
Experimental Protocol 1: HPLC-MS for Impurity Profiling
-
Sample Preparation:
-
Quench a small aliquot of the HWE reaction mixture with saturated aqueous NH₄Cl.
-
Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., acetonitrile/water) for HPLC-MS analysis.
-
-
HPLC Conditions:
-
Column: A high-resolution reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.
-
Detection: UV detection at multiple wavelengths and a mass spectrometer (e.g., ESI-QTOF) for accurate mass measurement and fragmentation analysis.
-
-
Data Analysis:
-
Identify the main product peak and known starting materials.
-
Analyze the mass spectra of minor peaks to determine their molecular formulas.
-
Use MS/MS fragmentation patterns to elucidate the structures of the unknown impurities.
-
Experimental Protocol 2: NMR Spectroscopy for Structural Elucidation
-
Sample Preparation:
-
For minor byproducts, it may be necessary to isolate them using preparative HPLC or flash chromatography.
-
Dissolve the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
NMR Experiments:
-
¹H NMR: Provides information on the proton environment and coupling constants.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Essential for establishing connectivity and elucidating the complete structure of the byproduct.
-
NOESY/ROESY: Can be used to determine the stereochemistry of the byproduct, for instance, in cases of epimerization.
-
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, graphical representations of the reaction mechanisms and analytical workflows are invaluable.
Caption: Formation of desired and unexpected byproducts in HWE reactions.
Caption: Analytical workflow for byproduct identification and characterization.
Conclusion
While the Horner-Wadsworth-Emmons reaction remains a powerful tool for alkene synthesis, a thorough understanding of its potential side reactions is crucial for the development of robust and efficient synthetic processes. Byproducts arising from epimerization, aldol-type reactions, and other pathways can significantly impact the quality of the desired product. A comparative analysis with other olefination methods highlights the unique byproduct profiles of each, allowing chemists to make informed decisions based on the specific requirements of their synthetic targets. The implementation of rigorous analytical workflows, employing techniques such as HPLC-MS and NMR, is paramount for the successful identification, characterization, and ultimately, mitigation of these unexpected byproducts.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. digital.csic.es [digital.csic.es]
- 4. Unexpected epimerization at C2 in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Peterson Olefination [organic-chemistry.org]
- 14. An Efficient Procedure Based on a MW-Assisted Horner–Wadsworth-Emmons Reaction for the Synthesis of (Z)-3,3-Trisubstituted-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Diethyl (cyanomethyl)phosphonate in the Synthesis of α,β-Unsaturated Nitriles and its Bioactive Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of Diethyl (cyanomethyl)phosphonate (DECP), a versatile reagent in organic synthesis. Its primary utility in the Horner-Wadsworth-Emmons (HWE) reaction for the stereoselective synthesis of α,β-unsaturated nitriles is critically compared with alternative synthetic methodologies, notably the Knoevenagel condensation. Furthermore, this guide delves into the significant biological activities exhibited by derivatives of DECP, highlighting their potential in the development of novel therapeutic and agrochemical agents. Experimental data is presented in structured tables for clear comparison, and detailed experimental protocols for key reactions are provided.
I. Synthesis of α,β-Unsaturated Nitriles: A Comparative Analysis
The synthesis of α,β-unsaturated nitriles is a fundamental transformation in organic chemistry, providing access to valuable intermediates for the production of pharmaceuticals, agrochemicals, and fine chemicals. This compound is a prominent reagent in this context, primarily utilized in the Horner-Wadsworth-Emmons reaction.
A. The Horner-Wadsworth-Emmons (HWE) Reaction with this compound
The HWE reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone to yield an alkene. When this compound is employed, it provides a highly efficient and stereoselective route to α,β-unsaturated nitriles, predominantly favoring the formation of the (E)-isomer.
Advantages of the HWE reaction with DECP include:
-
High (E)-Stereoselectivity: The reaction generally affords the trans-alkene as the major product.
-
Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions.
-
High Reactivity: The phosphonate carbanion is highly nucleophilic and reacts with a wide range of aldehydes and ketones.
-
Easy Purification: The phosphate (B84403) byproduct is water-soluble, facilitating straightforward purification of the desired nitrile product.
Workflow for the Horner-Wadsworth-Emmons Reaction:
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Quantitative Data for the HWE Reaction with this compound:
| Entry | Aldehyde/Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref |
| 1 | Benzaldehyde (B42025) | NaH | THF | RT | 1.5 | 92 | |
| 2 | 4-Nitrobenzaldehyde | NaH | THF | RT | 1.5 | 98 | |
| 3 | 4-Chlorobenzaldehyde | NaH | THF | RT | 1.5 | 95 | |
| 4 | 4-Methoxybenzaldehyde | NaH | THF | RT | 1.5 | 90 | |
| 5 | Cinnamaldehyde | NaH | THF | RT | 1.5 | 88 | |
| 6 | Cyclohexanone | DBU | H₂O | RT | 2 | 85 | |
| 7 | Acetone | DBU | H₂O | RT | 2 | 82 |
B. The Knoevenagel Condensation: A Viable Alternative
The Knoevenagel condensation is another powerful method for the formation of carbon-carbon double bonds, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a base. For the synthesis of α,β-unsaturated nitriles, malononitrile (B47326) or ethyl cyanoacetate (B8463686) are commonly used as the active methylene compounds.
Advantages of the Knoevenagel Condensation:
-
Versatility: A wide range of catalysts and reaction conditions can be employed, including green and solvent-free methods.
-
High Yields: The reaction often proceeds with excellent yields.
-
Atom Economy: In many cases, the only byproduct is water, leading to high atom economy.
Logical Flow of the Knoevenagel Condensation:
Caption: Logical flow diagram of the Knoevenagel condensation.
Quantitative Data for the Knoevenagel Condensation:
| Entry | Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Ref |
| 1 | Benzaldehyde | Malononitrile | CTMAB | H₂O | RT | 1.5 h | 95 | |
| 2 | 4-Nitrobenzaldehyde | Malononitrile | CTMAB | H₂O | RT | 1.5 h | 99 | |
| 3 | 4-Chlorobenzaldehyde | Malononitrile | CTMAB | H₂O | RT | 1.5 h | 96 | |
| 4 | 4-Methoxybenzaldehyde | Malononitrile | Malononitrile | CTMAB | H₂O | RT | 1.5 h | 92 |
| 5 | Benzaldehyde | Ethyl Cyanoacetate | DABCO | [HyEtPy]Cl-H₂O | 50 | 10 min | 92 | |
| 6 | 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | DABCO | [HyEtPy]Cl-H₂O | 50 | 5 min | 99 | |
| 7 | Cyclohexanone | Malononitrile | NH₄OAc | None (MW) | - | 3 min | 90 |
II. Experimental Protocols
A. Horner-Wadsworth-Emmons Reaction: Synthesis of Cinnamonitrile
Materials:
-
This compound (DECP)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator.
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), a suspension of NaH (1.05 eq) in anhydrous THF is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes, during which time the formation of the phosphonate carbanion occurs.
-
A solution of benzaldehyde (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure cinnamonitrile.
B. Knoevenagel Condensation: Synthesis of 2-Benzylidenemalononitrile
Materials:
-
Benzaldehyde
-
Malononitrile
-
Cetyltrimethylammonium bromide (CTMAB)
-
Distilled water
-
Petroleum ether
-
Beaker, magnetic stirrer.
Procedure:
-
In a beaker, a mixture of benzaldehyde (4 mmol), malononitrile (4 mmol), and cetyltrimethylammonium bromide (0.2 mmol) in distilled water (35 mL) is prepared.
-
The mixture is stirred vigorously at room temperature for 1.5 hours.
-
A precipitate will form during the reaction. The mixture is allowed to stand overnight to ensure complete precipitation.
-
The solid product is collected by suction filtration.
-
The collected solid is washed with water and then with petroleum ether.
-
The product is dried at room temperature to yield 2-benzylidenemalononitrile. Further purification can be achieved by recrystallization if necessary.
III. Biological Applications of this compound Derivatives
Derivatives of this compound, particularly α-aminophosphonates, have garnered significant attention due to their diverse biological activities. These compounds are structural analogues of α-amino acids and are known to act as enzyme inhibitors.
A. Antimicrobial and Antiviral Activities
Several studies have demonstrated the potent antimicrobial and antiviral properties of DECP derivatives. These compounds have shown efficacy against a broad spectrum of bacteria and fungi. Furthermore, certain α-aminophosphonate derivatives have exhibited significant antiviral activity, for instance, against the Tobacco Mosaic Virus (TMV).
Antiviral Activity of Cyanoacrylate Derivatives Containing an α-Aminophosphonate Moiety:
| Compound | EC₅₀ against TMV (µg/mL) |
| 8d | 55.5 |
| 8e | 55.3 |
| Ningnanmycin (control) | 50.9 |
Proposed Antiviral Mechanism of Action:
While the precise mechanisms are still under investigation for many derivatives, α-aminophosphonates are often proposed to act as transition-state analogue inhibitors of proteases or other crucial viral enzymes. This inhibition disrupts the viral replication cycle.
Caption: Proposed mechanism of antiviral action for DECP derivatives.
B. Enzyme Inhibition
The phosphonate group in DECP derivatives can mimic the tetrahedral transition state of substrate hydrolysis by certain enzymes, leading to potent and specific inhibition. This property makes them attractive candidates for the development of targeted therapeutics. For instance, vinyl phosphonate derivatives have been shown to be sub-nanomolar inhibitors of dehydroquinate synthase, an enzyme in the shikimate pathway, which is a target for antimicrobial agents.
IV. Conclusion
This compound is a highly valuable and versatile reagent in modern organic synthesis. Its application in the Horner-Wadsworth-Emmons reaction provides an efficient and stereoselective method for the synthesis of α,β-unsaturated nitriles, which compares favorably with the Knoevenagel condensation in terms of stereocontrol and ease of purification. Furthermore, the derivatives of DECP, particularly α-aminophosphonates, exhibit a wide range of promising biological activities, including antimicrobial and antiviral effects, primarily through enzyme inhibition. The continued exploration of DECP and its derivatives holds significant promise for the discovery and development of new synthetic methodologies and therapeutic agents.
A Mechanistic Showdown: A Comparative Guide to Olefination Reactions for Researchers
For researchers, scientists, and drug development professionals, the synthesis of carbon-carbon double bonds is a cornerstone of organic chemistry. Olefination reactions, which transform carbonyl compounds into alkenes, are indispensable tools in the construction of complex molecules, from pharmaceuticals to materials. This guide provides a comprehensive, data-driven comparison of four major olefination methodologies: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia olefination (including its modern variants), and the Peterson olefination. We will delve into their mechanisms, stereochemical outcomes, and practical considerations, supported by experimental data to inform your synthetic strategy.
At a Glance: Key Features of Prominent Olefination Reactions
| Reaction | Reagent | Key Intermediate | Byproduct | Primary Stereoselectivity | Key Advantages | Key Disadvantages |
| Wittig Reaction | Phosphorus ylide | Oxaphosphetane | Triphenylphosphine (B44618) oxide | Z-alkene (non-stabilized ylides), E-alkene (stabilized ylides) | Broad substrate scope, reliable for monosubstituted alkenes. | Difficult removal of triphenylphosphine oxide, often poor E/Z selectivity with semi-stabilized ylides. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate carbanion | Oxaphosphetane | Water-soluble phosphate (B84403) ester | E-alkene | Easy byproduct removal, generally high E-selectivity, more nucleophilic reagent than Wittig ylides. | Typically requires an electron-withdrawing group on the phosphonate, Z-selectivity requires specific modifications (e.g., Still-Gennari). |
| Julia-Lythgoe Olefination | Phenyl sulfone carbanion | β-acyloxysulfone | Phenylsulfinic acid salt | E-alkene | High E-selectivity, effective for sterically hindered substrates. | Multi-step procedure, requires harsh reducing agents (e.g., sodium amalgam). |
| Julia-Kocienski Olefination | Heteroaryl sulfone carbanion | β-alkoxysulfone | SO2, heteroaryl salt | E-alkene | One-pot procedure, mild conditions, high E-selectivity. | Reagent synthesis can be multi-step, potential for side reactions with certain substrates. |
| Peterson Olefination | α-silylcarbanion | β-hydroxysilane | Silanol (e.g., (TMS)2O) | Tunable (syn-elimination with base for Z-alkene, anti-elimination with acid for E-alkene) | Stereochemical control via reaction conditions, volatile byproduct. | Requires isolation of diastereomeric intermediates for high stereoselectivity, α-silylcarbanion can be strongly basic. |
Delving into the Mechanisms: A Visual Guide
Understanding the underlying mechanisms of these reactions is crucial for predicting their outcomes and troubleshooting synthetic challenges.
Wittig Reaction Mechanism
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide to a carbonyl compound, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide. The stereochemical outcome is largely determined by the stability of the ylide.
Caption: Mechanism of the Wittig Reaction.
Horner-Wadsworth-Emmons (HWE) Reaction Mechanism
Similar to the Wittig reaction, the HWE reaction involves the formation of an oxaphosphetane intermediate. However, the use of a phosphonate-stabilized carbanion leads to a more nucleophilic reagent and a water-soluble phosphate byproduct, simplifying purification. The reaction generally favors the formation of the thermodynamically more stable E-alkene.[1]
Caption: Mechanism of the HWE Reaction.
Julia-Kocienski Olefination Mechanism
The Julia-Kocienski olefination is a powerful one-pot modification of the classical Julia-Lythgoe olefination. It involves the reaction of a heteroaryl sulfone with a carbonyl compound. The key step is a Smiles rearrangement of the intermediate alkoxide, followed by elimination to form the alkene. This reaction is highly E-selective.[2][3]
Caption: Mechanism of the Julia-Kocienski Olefination.
Peterson Olefination Mechanism
The Peterson olefination offers unique stereochemical control. An α-silylcarbanion adds to a carbonyl to form a β-hydroxysilane. This intermediate can then be subjected to either acid- or base-catalyzed elimination. Basic conditions lead to a syn-elimination, while acidic conditions promote an anti-elimination, allowing for the selective formation of either the Z- or E-alkene from the same diastereomeric intermediate.[4][5]
Caption: Mechanism of the Peterson Olefination.
Quantitative Performance: A Data-Driven Comparison
The choice of olefination reaction often depends on the desired stereoselectivity and expected yield for a specific substrate. The following tables summarize representative experimental data for each reaction.
Wittig Reaction: Yield and Selectivity
| Aldehyde/Ketone | Ylide | Conditions | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde (B42025) | Ph3P=CHCO2Et (stabilized) | Toluene, reflux | 95 | >98:2 | [6] |
| Cyclohexanecarboxaldehyde | Ph3P=CH2 (non-stabilized) | THF, 0 °C to rt | 85 | N/A | [7] |
| 4-Nitrobenzaldehyde | Ph3P=CHPh (semi-stabilized) | CH2Cl2, rt | 88 | 50:50 | [7] |
| Benzaldehyde | Ph3P=CH(CH2)3CH3 (non-stabilized) | THF, -78 °C to rt | 91 | 10:90 | [7] |
Horner-Wadsworth-Emmons Reaction: Yield and Selectivity
| Aldehyde | Phosphonate | Conditions | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | (EtO)2P(O)CH2CO2Et | NaH, THF, rt | 92 | >95:5 | [1] |
| 3-Phenylpropanal | (CF3CH2O)2P(O)CH2CO2Me (Still-Gennari) | KHMDS, 18-crown-6, THF, -78 °C | 85 | 5:95 | [1] |
| Isovaleraldehyde | (EtO)2P(O)CH2CN | NaH, DME, rt | 89 | 90:10 | [8] |
| Cinnamaldehyde | (MeO)2P(O)CH2CO2Me | DBU, LiCl, CH3CN, rt | 94 | >98:2 | [8] |
Julia-Kocienski Olefination: Yield and Selectivity
| Aldehyde | Sulfone | Conditions | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | 1-phenyl-1H-tetrazol-5-yl (PT) sulfone | KHMDS, THF, -78 °C to rt | 91 | >95:5 | [2] |
| Cyclohexanecarboxaldehyde | Benzothiazol-2-yl (BT) sulfone | LHMDS, THF, -78 °C to rt | 85 | 92:8 | [9] |
| 4-Methoxybenzaldehyde | PT-sulfone | NaHMDS, DME, -60 °C to rt | 88 | >98:2 | [10] |
| Octanal | PT-sulfone | KHMDS, 18-crown-6, THF, -78 °C | 78 | 15:85 | [11] |
Peterson Olefination: Yield and Selectivity
| Aldehyde/Ketone | α-Silylcarbanion | Conditions (Elimination) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | TMSCH2Li | Acid (H2SO4) | 88 | >95:5 (E) | [4] |
| Cyclohexanone | TMSCH2MgCl | Base (KH) | 92 | >95:5 (Z) | [5] |
| 4-Bromobenzaldehyde | (Me3Si)2CHLi | TBAF, THF | 75 | 50:50 | [12] |
| Propiophenone | TMSCH(Li)Ph | Acid (BF3·OEt2) | 82 | 85:15 (E) | [13] |
Experimental Protocols: From Bench to Product
Detailed and reliable experimental procedures are paramount for successful synthesis. Below are representative protocols for each key olefination reaction.
General Experimental Workflow
A typical olefination reaction follows a general workflow, although specific conditions vary significantly.
Caption: General experimental workflow for olefination reactions.
Representative Protocol: Horner-Wadsworth-Emmons Reaction
Synthesis of (E)-ethyl cinnamate (B1238496):
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol) in 20 mL of anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an argon atmosphere, a solution of triethyl phosphonoacetate (2.24 g, 10 mmol) in 10 mL of anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
The resulting solution is cooled to 0 °C, and a solution of benzaldehyde (1.06 g, 10 mmol) in 10 mL of anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched by the addition of 20 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) = 9:1) to afford (E)-ethyl cinnamate as a colorless oil.
Representative Protocol: Julia-Kocienski Olefination
Synthesis of (E)-stilbene:
-
To a solution of 1-phenyl-1H-tetrazol-5-ylmethyl phenyl sulfone (PT-sulfone, 3.02 g, 10 mmol) in 30 mL of anhydrous dimethoxyethane (DME) at -78 °C under an argon atmosphere, a 1.0 M solution of potassium bis(trimethylsilyl)amide (KHMDS) in THF (11 mL, 11 mmol) is added dropwise.
-
The resulting orange solution is stirred at -78 °C for 30 minutes.
-
A solution of benzaldehyde (1.06 g, 10 mmol) in 10 mL of anhydrous DME is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with 20 mL of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane) to afford (E)-stilbene as a white solid.[2]
Conclusion: Selecting the Optimal Olefination Strategy
The choice of an olefination reaction is a critical decision in synthetic planning. The Wittig reaction remains a workhorse for its broad applicability, particularly for the synthesis of Z-alkenes from non-stabilized ylides. For high E-selectivity and simplified purification, the Horner-Wadsworth-Emmons reaction is often the superior choice. The Julia-Kocienski olefination excels in the stereoselective synthesis of E-alkenes under mild, one-pot conditions, making it valuable in complex natural product synthesis. Finally, the Peterson olefination offers unparalleled stereochemical flexibility, allowing access to either the E- or Z-alkene from a common intermediate by simply changing the elimination conditions. By carefully considering the mechanistic nuances and the wealth of available experimental data, researchers can confidently select the most appropriate olefination strategy to achieve their synthetic goals.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Peterson Olefination | NROChemistry [nrochemistry.com]
- 5. Peterson olefination - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 12. iris.unito.it [iris.unito.it]
- 13. Peterson Olefination [organic-chemistry.org]
A Comparative Guide to Stereoselective Olefination Reactions: HWE and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with broad implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The geometry of a double bond can profoundly influence a molecule's biological activity and physical properties. Consequently, a chemist's toolkit must include a range of reliable olefination reactions that offer precise control over E/Z stereoselectivity. This guide provides an objective comparison of the Horner-Wadsworth-Emmons (HWE) reaction with other prominent olefination methods: the Wittig reaction, the Julia olefination, and the Peterson olefination. We present a summary of their stereochemical outcomes supported by experimental data, detailed protocols for key transformations, and mechanistic diagrams to rationalize their selectivity.
Stereoselectivity at a Glance: HWE vs. Other Olefination Reactions
The choice of olefination method is often dictated by the desired alkene geometry and the substrate's functional group tolerance. The following table summarizes the typical stereochemical outcomes and key features of the HWE reaction and its alternatives.
| Reaction | Reagent/Variant | Typical Selectivity | Key Advantages | Common Limitations |
| Horner-Wadsworth-Emmons (HWE) | Stabilized Phosphonate (B1237965) Ylides (e.g., phosphonoacetates) | High E-selectivity[1][2] | Excellent E-selectivity, water-soluble byproduct simplifies purification, more reactive than Wittig ylides.[2][3] | Standard conditions strongly favor E-isomers. |
| Still-Gennari Modification | High Z-selectivity[1][4] | Reliable method for Z-alkene synthesis from aldehydes.[1][5] | Requires specialized phosphonates with electron-withdrawing groups. | |
| Wittig Reaction | Non-stabilized Ylides (e.g., alkylphosphonium ylides) | High Z-selectivity[6][7] | Classic method for Z-alkene synthesis. | Triphenylphosphine oxide byproduct can complicate purification. |
| Stabilized Ylides (e.g., ester-substituted ylides) | High E-selectivity[6][7] | Commercially available reagents. | Lower reactivity than HWE reagents. | |
| Semi-stabilized Ylides (e.g., arylphosphonium ylides) | Poor E/Z selectivity[7] | Often results in mixtures of isomers. | ||
| Julia Olefination | Julia-Lythgoe Olefination | High E-selectivity[8] | Tolerates a wide range of functional groups. | Multi-step, requires stoichiometric reductant (e.g., Na/Hg). |
| Julia-Kocienski Olefination | High E-selectivity[9] | One-pot procedure, high E-selectivity.[9][10] | Z-selective variants are less common and substrate-dependent.[11] | |
| Peterson Olefination | Acidic Workup | E-selective (anti-elimination)[12][13] | Tunable stereoselectivity from a single β-hydroxysilane intermediate.[12][14] | Requires isolation of the intermediate for high stereoselectivity. |
| Basic Workup | Z-selective (syn-elimination)[12][13] | Byproducts are volatile siloxanes. | Stereochemical outcome depends on the diastereoselectivity of the initial addition. |
Experimental Protocols
E-Selective Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes the synthesis of an (E)-α,β-unsaturated ester from an aldehyde using a stabilized phosphonate ylide.
Reaction:
Materials:
-
Aldehyde (1.0 mmol)
-
Triethyl phosphonoacetate (1.1 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an argon atmosphere, suspend sodium hydride (48 mg, 1.2 mmol) in anhydrous THF (5 mL) in a flame-dried round-bottom flask at 0 °C.
-
Add triethyl phosphonoacetate (0.23 mL, 1.1 mmol) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
Cool the resulting clear solution to 0 °C and add a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC until the aldehyde is consumed (typically 1-3 hours).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with EtOAc (3 x 15 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL), then dry over Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the (E)-alkene.
Z-Selective Still-Gennari Olefination
This protocol outlines the synthesis of a (Z)-α,β-unsaturated ester using a Still-Gennari phosphonate.
Reaction:
Materials:
-
Aldehyde (1.0 mmol)
-
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (1.1 mmol)
-
Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 1.1 mmol)
-
18-crown-6 (B118740) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under argon, dissolve the aldehyde (1.0 mmol) and bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (350 mg, 1.1 mmol) in anhydrous THF (5 mL).
-
In a separate flask, dissolve 18-crown-6 (396 mg, 1.5 mmol) in anhydrous THF (5 mL).
-
Cool both solutions to -78 °C.
-
Add the KHMDS solution (2.2 mL, 1.1 mmol) to the 18-crown-6 solution and stir for 10 minutes.
-
Add the aldehyde/phosphonate solution dropwise to the KHMDS/18-crown-6 solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction at -78 °C with saturated aqueous NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL), then dry over MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the (Z)-alkene.
Reaction Mechanisms and Stereochemical Rationale
The stereochemical outcome of these olefination reactions is determined by the kinetic and thermodynamic favorability of various transition states and intermediates. The following diagrams illustrate the accepted mechanisms and the factors governing stereoselectivity.
Figure 1. HWE reaction pathway comparison.
In the standard HWE reaction, the initial addition steps are reversible, allowing for equilibration to the thermodynamically more stable threo-intermediate, which leads to the (E)-alkene. In the Still-Gennari modification, the electron-withdrawing trifluoroethyl groups on the phosphonate accelerate the elimination from the cis-oxaphosphetane, making the reaction kinetically controlled and favoring the (Z)-alkene.
Figure 2. Wittig reaction stereoselectivity rationale.
The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide. Non-stabilized ylides react irreversibly through a puckered transition state to give a cis-oxaphosphetane, leading to the (Z)-alkene. Stabilized ylides react reversibly, allowing equilibration to the more stable threo-betaine intermediate, which forms the (E)-alkene.
Figure 3. Julia and Peterson olefination pathways.
The Julia-Kocienski olefination typically proceeds with high E-selectivity, which is established during the kinetically controlled diastereoselective addition of the sulfone anion to the aldehyde. The Peterson olefination offers the unique advantage of tunable stereoselectivity. The intermediate β-hydroxysilane can be isolated, and subsequent treatment with either acid or base leads to stereospecific anti- or syn-elimination, respectively, providing access to either the (E)- or (Z)-alkene from the same precursor.[12][15][16]
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Still-Gennari Olefination [ch.ic.ac.uk]
- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents [mdpi.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Julia-Lythgoe Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Peterson Olefination | NROChemistry [nrochemistry.com]
- 13. Peterson Olefination [organic-chemistry.org]
- 14. Peterson olefination - Wikipedia [en.wikipedia.org]
- 15. Peterson olefination from α-silyl aldehydes | Springer Nature Experiments [experiments.springernature.com]
- 16. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative NMR (qNMR) for Yield Determination in Horner-Wadsworth-Emmons (HWE) Reactions
For researchers, scientists, and professionals in drug development, accurate and efficient determination of reaction yields is paramount for process optimization and scale-up. The Horner-Wadsworth-Emmons (HWE) reaction, a staple in organic synthesis for the stereoselective formation of alkenes, is no exception. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC), a traditional method for reaction yield and conversion analysis, specifically in the context of HWE reactions.
The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to furnish an alkene, typically with high (E)-stereoselectivity. The choice of analytical technique to monitor this transformation and quantify its outcome can significantly impact workflow efficiency, accuracy, and the overall understanding of the reaction kinetics and endpoint.
Quantitative NMR (qNMR): A Direct and Absolute Method
Quantitative NMR has emerged as a powerful primary analytical method for the direct quantification of substances without the need for identical reference standards for each analyte.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[2] This allows for the determination of the molar ratio of different species in a mixture, such as starting materials, products, and byproducts, by comparing their respective signal integrals to that of a known amount of an internal standard.[3][4]
Advantages of qNMR for HWE Yield Determination:
-
Speed and Simplicity: qNMR offers a rapid and straightforward method for sample analysis, often requiring minimal sample preparation beyond dissolution in a suitable deuterated solvent with an internal standard.[5]
-
Absolute Quantification: As a primary ratio method, qNMR can provide absolute quantification without the need for calibration curves for each analyte, provided a certified internal standard is used.[6]
-
Structural Information: Beyond quantification, the NMR spectrum provides a wealth of structural information, allowing for the simultaneous confirmation of product identity and the detection of any unforeseen side products.
-
Non-destructive: The sample can be recovered unchanged after the analysis, which is particularly advantageous when dealing with precious materials.
-
In-situ Monitoring: NMR spectroscopy is well-suited for in-situ reaction monitoring, providing real-time kinetic data on the consumption of reactants and the formation of products.[7][8][9][10]
High-Performance Liquid Chromatography (HPLC): The Established Standard
HPLC is a widely adopted and robust technique for the separation, identification, and quantification of components in a mixture.[1] For HWE reactions, HPLC with UV detection is a common method for determining reaction conversion and yield. This typically involves creating a calibration curve for the product using a purified standard to relate the peak area to concentration.
Advantages of HPLC for HWE Yield Determination:
-
High Sensitivity: HPLC often provides excellent sensitivity, making it suitable for the detection and quantification of low-level impurities and byproducts.[1]
-
Established Methodology: HPLC is a well-established technique in most analytical laboratories, with a vast body of literature and standardized protocols.
-
High Throughput: With modern autosamplers, HPLC can be automated for high-throughput analysis of multiple samples.
Experimental Protocols
General Horner-Wadsworth-Emmons (HWE) Reaction Protocol
A representative HWE reaction involves the olefination of an aldehyde with a phosphonate ester.
-
Reagent Preparation: Dissolve the phosphonate ester (1.1 equivalents) in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add a strong base (e.g., sodium hydride, n-butyllithium) portion-wise to generate the phosphonate carbanion.
-
Aldehyde Addition: Add the aldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, qNMR, or HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride) and extract the product with an organic solvent. The organic layer is then dried and concentrated.
Yield Determination by Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a specific amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone) into a vial. The internal standard should have a known purity and at least one signal that is well-resolved from the signals of the reactants and products.
-
Transfer a known mass of the crude reaction mixture into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the well-resolved signals of the product and the internal standard.
-
Calculate the molar amount of the product using the following formula:
Where:
-
Integral_product is the integral of the product signal.
-
N_product is the number of protons giving rise to the integrated product signal.
-
Integral_IS is the integral of the internal standard signal.
-
N_IS is the number of protons giving rise to the integrated internal standard signal.
-
Moles_IS is the known molar amount of the internal standard.
-
-
Yield Calculation:
-
Calculate the percentage yield based on the initial moles of the limiting reactant.
-
Yield Determination by HPLC-UV
-
Standard Preparation:
-
Prepare a stock solution of the purified HWE product of known concentration.
-
Create a series of calibration standards by diluting the stock solution to different known concentrations.
-
-
Calibration Curve:
-
Inject each calibration standard into the HPLC system.
-
Generate a calibration curve by plotting the peak area of the product against its concentration.
-
-
Sample Preparation:
-
Accurately weigh a sample of the crude reaction mixture and dissolve it in a known volume of a suitable solvent.
-
-
HPLC Analysis:
-
Inject the sample solution into the HPLC system under the same conditions used for the calibration standards.
-
Identify and integrate the peak corresponding to the HWE product.
-
-
Concentration and Yield Calculation:
-
Determine the concentration of the product in the sample solution using the calibration curve.
-
Calculate the total moles of the product in the crude mixture and determine the percentage yield based on the initial moles of the limiting reactant.
-
Quantitative Data and Performance Comparison
The following table summarizes a comparison of qNMR and HPLC for the determination of conversion and isomeric ratio in a microwave-assisted HWE reaction.[12] The table also includes typical performance characteristics for quantitative analytical methods.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV |
| Principle | Direct proportionality between signal integral and number of nuclei | Separation based on polarity, detection by UV absorbance |
| Calibration | Internal standard of known purity; calibration curve not required | External calibration curve with a purified standard of the analyte is necessary |
| Sample Preparation | Simple dissolution in deuterated solvent with internal standard | Dissolution in mobile phase, potential for filtration |
| Analysis Time | ~5-15 minutes per sample | ~10-30 minutes per sample |
| Accuracy | High, typically 98-102% recovery[13] | High, typically 98-102% recovery with proper calibration |
| Precision (%RSD) | Excellent, typically < 1-2%[13] | Excellent, typically < 2% |
| Linearity (R²) | Inherently linear over a wide dynamic range (>0.999)[13] | Excellent with appropriate calibration range (>0.999) |
| Selectivity | High, based on unique chemical shifts | High, based on chromatographic separation |
| LOD/LOQ | Generally lower sensitivity than HPLC | Generally higher sensitivity than qNMR |
| Example Data (HWE) [12] | Conversion and isomeric ratio determined from crude product spectrum | Conversion and isomeric ratio determined from chromatogram of crude product |
| Advantages | Absolute quantification, structural information, non-destructive, suitable for in-situ monitoring | High sensitivity, high throughput, well-established |
| Disadvantages | Lower sensitivity, higher initial instrument cost | Requires analyte-specific standards, potential for co-elution |
Visualizing the Workflows
qNMR Workflow for HWE Yield Determination
Caption: Workflow for HWE reaction yield determination using quantitative NMR (qNMR).
Comparison of qNMR and HPLC for Yield Determination
Caption: Logical comparison of qNMR and HPLC for HWE reaction yield determination.
Conclusion
Both qNMR and HPLC are powerful and reliable techniques for determining the yield of Horner-Wadsworth-Emmons reactions. The choice between the two often depends on the specific requirements of the analysis.
qNMR is the superior choice when:
-
A rapid, direct, and absolute quantification is needed without the synthesis and purification of an analytical standard.
-
Simultaneous structural confirmation of the product and identification of byproducts are desired from a single experiment.
-
In-situ monitoring of the reaction progress is required to understand kinetics and optimize reaction conditions.
HPLC remains a valuable tool when:
-
Very high sensitivity is required to detect and quantify trace impurities.
-
A high-throughput, automated workflow is already established for similar analyses.
-
The cost of deuterated solvents and access to a high-field NMR spectrometer are limiting factors.
For modern drug development and process chemistry, where speed, accuracy, and comprehensive understanding are critical, qNMR offers significant advantages in efficiency and information content for the analysis of HWE reactions. Its ability to provide direct, absolute quantification without the need for analyte-specific standards makes it a particularly attractive and sustainable analytical solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. ethz.ch [ethz.ch]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Exploiting in situ NMR to monitor the formation of a metal–organic framework† – ScienceOpen [scienceopen.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diethyl (cyanomethyl)phosphonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of Diethyl (cyanomethyl)phosphonate, ensuring compliance with regulations and minimizing environmental impact.
This compound is a toxic organophosphorus compound that requires careful management as a hazardous waste.[1][2] Improper disposal can pose significant risks to human health and the environment.[3][4] Adherence to federal, state, and local regulations is mandatory for the disposal of this substance.[5][6][7]
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its hazards. This compound is categorized as acutely toxic if swallowed, in contact with skin, or inhaled. It is also known to cause severe skin burns and serious eye damage.[8][9]
Personal Protective Equipment (PPE): When handling this chemical, always wear appropriate personal protective equipment, including:
-
Chemical safety goggles or a face shield[1]
-
Protective gloves (e.g., nitrile rubber)
-
Protective clothing to prevent skin contact[9]
-
Use in a well-ventilated area or with a respirator if inhalation risk is high[1][9][10]
Facilities that store or use this material should be equipped with an eyewash station and a safety shower.[1][10]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste from "cradle-to-grave," meaning it is tracked from generation to final disposal.[3][4]
-
Waste Identification and Classification:
-
Determine if the waste is hazardous according to the Resource Conservation and Recovery Act (RCRA) and any applicable state regulations.[4][5][6] Given its toxicity, this compound waste will be classified as hazardous.[7]
-
It is classified as an ORGANOPHOSPHORUS COMPOUND, LIQUID, TOXIC, N.O.S. (UN3278) for transportation.[1]
-
-
Collection and Storage:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be in good condition and compatible with the chemical.
-
Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][8][10]
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[9][10]
-
Collect the absorbed material into a suitable container for disposal as hazardous waste.[9][10]
-
Do not let the chemical enter drains or water courses.[1][8]
-
Decontaminate the spill area and any equipment by scrubbing with alcohol.[8]
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Ensure that all shipping and transportation regulations, including proper labeling and documentation, are met.
-
-
Record Keeping:
-
Maintain accurate records of the amount of hazardous waste generated and disposed of, in accordance with RCRA and state requirements.
-
Chemical and Hazard Data Summary
The following table summarizes key quantitative and qualitative data for this compound.
| Property | Value |
| CAS Number | 2537-48-6 |
| Molecular Formula | C6H12NO3P |
| Appearance | Clear, colorless to light yellow liquid[1][10] |
| Boiling Point | 101 - 102 °C @ 0.4 mmHg[1][8] |
| Hazard Class | 6.1 (Toxic)[1] |
| Packing Group | III[1] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents[1][8][10] |
| Hazardous Decomposition | Under fire conditions, may emit toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and phosphine.[1][7][8][10] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. CAS 2537-48-6: Diethyl P-(cyanomethyl)phosphonate [cymitquimica.com]
- 3. dnr.mo.gov [dnr.mo.gov]
- 4. epa.gov [epa.gov]
- 5. youtube.com [youtube.com]
- 6. epa.gov [epa.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
